PIGMENT YELLOW 139
Description
The exact mass of the compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); PVC (rigid). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5O6/c22-11-7(12(23)19-15(26)18-11)9-5-3-1-2-4-6(5)10(17-9)8-13(24)20-16(27)21-14(8)25/h1-4H,(H2,18,19,22,23,26)(H3,20,21,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQNQGCWKZPKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)NC(=O)NC3=O)N=C2C4=C(NC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068007 | |
| Record name | C.I. Pigment Yellow 139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36888-99-0 | |
| Record name | Pigment Yellow 139 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036888990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-(1H-isoindole-1,3(2H)-diylidene)dibarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 139 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW25289FVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
C.I. Pigment Yellow 139 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C.I. Pigment Yellow 139 is a high-performance organic pigment belonging to the isoindoline (B1297411) class. It is a yellow-orange solid known for its excellent light and weather fastness, thermal stability, and resistance to solvents.[1][2] These properties make it a preferred colorant in demanding applications such as automotive coatings, industrial paints, high-quality printing inks, and the coloration of various plastics.[1][3] Chemically identified as 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid, its robust molecular structure contributes to its stability.[4] While its primary applications are industrial, its classification as a biological dye and indicator suggests potential, albeit currently underexplored, utility in life science research.[5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile, intended for a technical audience.
Chemical Identity and Structure
C.I. This compound is a heterocyclic compound characterized by a central isoindoline core condensed with two barbituric acid moieties.[6] This structure is responsible for its chromophoric properties and high stability.
Chemical Structure:
Caption: Chemical structure of C.I. This compound.
| Identifier | Value | Reference |
| C.I. Name | This compound | [7] |
| C.I. Number | 56298 | [7] |
| CAS Number | 36888-99-0 | [4] |
| EU Number | 253-256-2 | [4] |
| Chemical Family | Isoindoline | [7] |
| IUPAC Name | 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid | [4] |
| Synonyms | 5-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-1,3-diazinane-2,4,6-trione, Paliotol Yellow, Isoindoline Yellow | [4] |
| Molecular Formula | C16H9N5O6 | [8] |
| Molecular Weight | 367.27 g/mol | [8] |
| SMILES | C1=CC=C2C(=C1)C(=C3C(=O)NC(=O)NC3=O)N=C2C4=C(NC(=O)NC4=O)O | [4] |
| InChIKey | VXQNQGCWKZPKET-UHFFFAOYSA-N | [4] |
Physicochemical and Spectral Properties
C.I. This compound is a yellow to reddish-yellow powder.[3][9] Its physical and chemical properties are summarized below.
Physical Properties
| Property | Value | Reference |
| Appearance | Yellow powder | [7] |
| Melting Point | > 400 °C | [10] |
| Density | 1.50 - 1.70 g/cm³ | [7] |
| Bulk Density | 0.2-0.3 g/cm³ (20-40 g/ml) | [11] |
| Specific Surface Area | 40 - 70 m²/g | [7] |
| Oil Absorption | 35 - 65 g/100g | [7][12] |
| Water Solubility | Insoluble (2.9 µg/L at 25 °C) | [11][13] |
| pH Value | 5.0 - 8.0 | [9][12] |
Spectral Properties
-
UV-Vis Spectroscopy: One source reports a maximum absorption wavelength of 595 nm, however, this value is atypical for a yellow pigment and should be treated with caution.[14] Further experimental validation is required to determine the accurate UV-Vis absorption spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum of C.I. This compound is available in the Infrared and Raman Users Group (IRUG) database. The spectrum displays characteristic peaks corresponding to its functional groups.[15]
Fastness Properties
The pigment exhibits excellent resistance to various environmental and chemical factors.
| Property | Rating (1-5 scale, unless specified) | Reference |
| Light Fastness (Full Shade) | 6-8 (1-8 scale) | [7][9] |
| Light Fastness (Reduced Tinting) | 5-7 (1-8 scale) | [7][9] |
| Heat Resistance | Stable up to 240-260 °C | [2] |
| Acid Resistance | 5 | [9] |
| Alkali Resistance | 5 | [9] |
| Ethanol Resistance | 5 | [7] |
| Ethyl Acetate Resistance | 5 | [7] |
| Migration Resistance | 5 | [9] |
Experimental Protocols: Synthesis
The synthesis of C.I. This compound is typically a two-step process involving the formation of an intermediate, 1,3-diiminoisoindoline (B1677754), followed by its condensation with barbituric acid.[16][17]
Synthesis Workflow
Caption: General synthesis workflow for C.I. This compound.
Detailed Protocol
The following protocol is adapted from patent literature and provides a representative method for the laboratory-scale synthesis of C.I. This compound.[16]
Step 1: Synthesis of 1,3-Diiminoisoindoline
-
To a four-necked flask, add 19.2g of phthalonitrile, 1.2g of potassium carbonate, and 150ml of isopropanol.
-
With stirring, slowly add 12.6g of 25% aqueous ammonia (B1221849) dropwise.
-
After the addition is complete, raise the temperature of the system to 40-50°C.
-
Maintain the reaction at this temperature for 3-4 hours to yield the 1,3-diiminoisoindoline intermediate.
Step 2: Condensation and Formation of Crude this compound
-
In a separate flask, add 39.5g of barbituric acid to 400ml of water and stir to create a uniform dispersion.
-
Add a mixture of 6.7g of citric acid and hydrochloric acid to the barbituric acid suspension.
-
At room temperature, add the resulting mixture from Step 1 dropwise to the barbituric acid suspension over a period of 1-1.5 hours.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture and filter to obtain the crude pigment product.
Step 3: Pigmentation (Purification)
-
The filter cake from Step 2 is re-slurried in water.
-
The slurry is subjected to a high-pressure treatment at elevated temperatures (e.g., 105-130°C) for several hours. This "pigmentation" step improves the crystalline form and pigmentary properties.
-
The purified pigment is then filtered, washed thoroughly with water, and dried to yield the final C.I. This compound product.
Toxicological and Ecotoxicological Profile
For professionals in drug development, understanding the toxicological profile of a compound is critical. C.I. This compound exhibits low acute toxicity.
Mammalian Toxicity
| Endpoint | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | > 5,000 mg/kg bw | [13][18] |
| Acute Dermal LD50 | Rat | Dermal | > 2,500 mg/kg bw | [13] |
| Acute Inhalation LC50 | Rat | Inhalation | > 5.42 mg/L air | [13] |
| Skin Irritation | Rabbit | Dermal | Non-irritant | [19] |
| Eye Irritation | Rabbit | Ocular | Non-irritant | [19] |
| Sensitization | - | - | Non-sensitizing | [18] |
| Mutagenicity | - | - | No mutagenic effect suspected | [19] |
Ecotoxicity
The pigment is classified as harmful to aquatic life with long-lasting effects.[20]
| Endpoint | Species | Duration | Value | Reference |
| Toxicity to Fish (LC50) | Oryzias latipes (Japanese rice fish) | 96 h | ~11,000 mg/L | [13] |
| Toxicity to Daphnia (EC50) | Daphnia magna | 48 h | > 100 mg/L | [13] |
| Toxicity to Algae (EC50) | Desmodesmus subspicatus | 72 h | > 100 mg/L | [13] |
| Toxicity to Microorganisms (NOEC) | Activated sludge | 30 min | ≥ 1,000 mg/L | [13] |
Applications and Relevance to Drug Development
Industrial Applications
The primary use of C.I. This compound is as a colorant in a wide range of materials due to its excellent stability and fastness properties.[1]
-
Plastics: Recommended for coloring PVC, polyolefins (PP, PE), and engineering plastics.[1][2]
-
Coatings: Used in high-grade industrial and automotive paints, powder coatings, and coil coatings.[3]
-
Inks: Employed in various printing inks, including offset, water-based, and UV inks.[3]
Biological and Research Applications
C.I. This compound is classified as a biological dye and indicator.[5] However, specific applications in biological research, such as in staining protocols, as a fluorescent probe for specific analytes, or in signaling pathway studies, are not well-documented in publicly available literature.
Logical Relationship for Potential Research Utility:
Caption: Potential research applications based on known properties.
While the isoindoline scaffold is a "privileged structure" found in several pharmaceutical compounds, there is no current evidence to suggest that this compound itself is used as a therapeutic agent or is under investigation in drug development pipelines. Its extremely low solubility would likely pose significant challenges for systemic drug delivery. However, its low toxicity and potential fluorescent properties could make it a candidate for specialized applications such as a component in medical device coloration or as a stable, inert marker in certain biological systems. Further research is needed to explore these possibilities.
References
- 1. zeyachem.net [zeyachem.net]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. China CI.this compound-Isoindoline Yellow 3R Manufacturers, Factory, Wholesale - Products - Hangzhou Shine Chemicals Co.,Ltd [pigmentchemical.com]
- 8. GSRS [precision.fda.gov]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. This compound [dyestuffintermediates.com]
- 11. mschemicals.in [mschemicals.in]
- 12. vipulorganics.com [vipulorganics.com]
- 13. echemi.com [echemi.com]
- 14. CAS 36888-99-0: this compound | CymitQuimica [cymitquimica.com]
- 15. Interactive IRUG Spectrum | IRUG [irug.org]
- 16. Method for preparing C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]
- 18. dyespigments.net [dyespigments.net]
- 19. additivesforpolymer.com [additivesforpolymer.com]
- 20. kremer-pigmente.com [kremer-pigmente.com]
An In-depth Technical Guide to Pigment Yellow 139 (CAS 36888-99-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to Pigment Yellow 139 (C.I. 56298), an organic pigment from the isoindoline (B1297411) class.
Chemical and Physical Properties
This compound, with the CAS number 36888-99-0, is a yellow-orange organic compound valued for its excellent light and weather resistance.[1][2] It is classified as a derivative of isoindoline.[2][3] The solid pigment is virtually insoluble in most solvents.[3][4]
Identification
| Identifier | Value |
| CAS Number | 36888-99-0[2] |
| C.I. Name | This compound[1] |
| C.I. Number | 56298[1] |
| EINECS Number | 253-256-2[1] |
| IUPAC Name | 5,5′-(1H-Isoindole-1,3(2H)-diylidene)di(1,3-diazinane-2,4,6-trione)[3] |
| Molecular Formula | C₁₆H₉N₅O₆[3] |
| Molecular Weight | 367.27 g/mol [5] |
| Chemical Class | Isoindoline[1] |
Physicochemical Data
The following table summarizes the key physicochemical data for this compound. Values can vary slightly between different commercial grades and measurement techniques.
| Property | Value |
| Appearance | Yellow to orange powder/solid[3][6] |
| Melting Point | > 200 °C[6]; > 460 °C[7] |
| Density | 1.41 - 1.742 g/cm³[3][8] |
| Bulk Density | ~310 kg/m ³[6] |
| pH Value | 4.0 - 7.5[6][9] |
| Oil Absorption | 35 - 69 g/100g [1][9] |
| Specific Surface Area | 22 - 55 m²/g[1][10] |
| Water Solubility | Insoluble[8]; 2.9 µg/L at 25 °C[7] |
| Organic Solubility | Soluble in some organic solvents, glycol esters, and polycarboxylic acids[5][11] |
| Maximum Absorption (λmax) | 595 nm[5][11] |
Resistance and Fastness Properties
This compound exhibits high stability, making it suitable for demanding applications such as automotive and industrial coatings.[4][12]
| Property | Rating/Value |
| Heat Stability | 250 - 260 °C in HDPE[9][13] |
| Light Fastness (Masstone) | 8 (on a scale of 1-8)[1][13] |
| Light Fastness (Tint) | 7 - 8 (on a scale of 1-8)[13] |
| Weather Fastness | Excellent[1] |
| Migration Resistance | 5 (on a scale of 1-5)[1] |
| Acid Resistance | 5 (on a scale of 1-5)[1] |
| Alkali Resistance | 5 (on a scale of 1-5)[1] |
| Solvent Resistance (Ethanol, MEK, etc.) | 5 (on a scale of 1-5, Excellent)[12] |
Experimental Protocols
Detailed experimental data for this compound is often proprietary. However, the determination of its key properties generally follows standardized methodologies.
Synthesis of this compound
The synthesis is a multi-step process involving the formation of an intermediate followed by condensation.[3][4]
-
Preparation of 1,3-Diiminoisoindoline (B1677754): Phthalonitrile is reacted with ammonia (B1221849) or ammonia water in the presence of a catalyst (e.g., potassium carbonate) and an organic solvent (e.g., isopropanol).[7][14] The reaction mixture is heated to approximately 40-60°C for several hours.[7]
-
Condensation Reaction: The resulting 1,3-diiminoisoindoline is then condensed with barbituric acid in an acidic medium (e.g., a mixture of formic and sulfuric acid) to form the crude pigment.[14]
-
Pigmentation: The crude product undergoes a finishing or "pigmentation" step, which may involve solvent treatment or high-temperature filtration to achieve the desired crystal size, particle distribution, and application properties.[14][15]
Determination of Melting Point (General Protocol)
The high melting point of this pigment requires specialized apparatus. A general method is described below.[5][16]
-
Sample Preparation: A small amount of the dry pigment powder is finely ground and packed into a capillary tube to a height of 2-3 mm.[17]
-
Apparatus: A digital melting point apparatus with a heated metal block (e.g., Mel-Temp) or a Thiele tube with a high-temperature oil bath is used.[5]
-
Heating: The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point.[16] The heating rate is then reduced to 1-2°C per minute.[5]
-
Measurement: The temperature at which the first droplet of liquid is observed and the temperature at which the sample is completely molten are recorded. This range is reported as the melting point.[5][17] For a pure substance, this range is typically narrow.[16]
Determination of Lightfastness (ASTM D4303)
The lightfastness of pigments is a critical parameter, often evaluated using accelerated weathering tests according to ASTM standards.[8][11]
-
Sample Preparation: The pigment is dispersed into a specific vehicle (e.g., acrylic emulsion, oil). This paint is then applied uniformly onto a substrate and allowed to dry/cure completely. A portion of each sample is masked to serve as an unexposed reference.
-
Exposure: Samples are exposed to a controlled light source that simulates indoor daylight filtered through window glass. Common apparatus includes:
-
Xenon-Arc Chamber (Test Method C): This is a widely used method where specimens are exposed to a filtered xenon-arc lamp under controlled conditions of irradiance (e.g., 0.35 W/m²/nm at 340 nm), temperature, and humidity (e.g., 55 ± 5 %).[11] The total radiant exposure is typically specified, for instance, 1260 MJ/m².[11]
-
Fluorescent Lamp Apparatus (Test Method B/D): Utilizes specific fluorescent lamps to simulate indoor lighting.[6]
-
-
Evaluation: After the exposure period, the color of the exposed portion of the sample is compared to the unexposed (masked) portion.
-
Color Difference Calculation: The color difference (ΔEab) is measured using a spectrophotometer or colorimeter and calculated using the CIE 1976 Lab color difference equation.[8]
-
Lightfastness Rating: The pigment is assigned to a lightfastness category (e.g., ASTM Category I for excellent) based on the magnitude of the color change (ΔE*ab).[8]
Biological Activity and Signaling Pathways
As an industrial pigment, this compound is not designed for pharmaceutical applications and there is no scientific literature detailing its involvement in specific biological signaling pathways. Some suppliers market the compound as a "biological dye and indicator," which suggests potential use in laboratory staining, but specific applications are not well-documented.[14][18]
The core chemical structure, isoindoline, is found in a number of natural products and clinically approved drugs that exhibit a wide range of pharmacological activities.[19][20] These drugs are used for indications including inflammation, hypertension, and cancer.[20] However, the biological activity of these molecules is highly dependent on the specific functional groups attached to the isoindoline scaffold. The structure of this compound is distinct from these therapeutic agents, and its biological properties cannot be inferred from them.
Visualizations
Synthesis Workflow
The following diagram illustrates the general manufacturing process for this compound.
Pigment Characterization Workflow
This diagram outlines a typical workflow for the analytical characterization of an organic pigment.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. wewontech.com [wewontech.com]
- 4. zeyachem.net [zeyachem.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. store.astm.org [store.astm.org]
- 7. Method for preparing C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. store.astm.org [store.astm.org]
- 9. researchgate.net [researchgate.net]
- 10. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 11. micomlab.com [micomlab.com]
- 12. eurolab.net [eurolab.net]
- 13. pigments.com [pigments.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. CN114573998A - this compound synthesis process - Google Patents [patents.google.com]
- 16. almaaqal.edu.iq [almaaqal.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
An In-depth Technical Guide to the Synthesis of Isoindoline Yellow (PY 139) from Phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Isoindoline Yellow (Pigment Yellow 139), a high-performance organic pigment. The synthesis is a two-step process commencing with the formation of 1,3-diiminoisoindoline (B1677754) from phthalonitrile (B49051), followed by its condensation with barbituric acid. This document details the experimental protocols, reaction mechanisms, analytical data, and safety precautions associated with the synthesis of this vibrant yellow-orange pigment.
Overview of the Synthesis Pathway
The synthesis of Isoindoline Yellow (PY 139) is primarily a two-stage process. The first stage involves the reaction of phthalonitrile with ammonia (B1221849) in the presence of a catalyst to yield the intermediate, 1,3-diiminoisoindoline. The second stage is the condensation reaction of this intermediate with barbituric acid in an acidic aqueous medium to form the final pigment, 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid (PY 139).[1][2][3] Subsequent post-synthesis treatment, often referred to as "pigmentation," can be employed to enhance the pigment's physical properties such as crystallinity and dispersibility.
Reaction Mechanisms
Formation of 1,3-Diiminoisoindoline
The formation of 1,3-diiminoisoindoline from phthalonitrile and ammonia is a nucleophilic addition and cyclization process. The reaction is typically catalyzed by a base. A plausible mechanism involves the initial nucleophilic attack of ammonia on one of the nitrile groups of phthalonitrile. This is followed by a series of proton transfers and a subsequent intramolecular nucleophilic attack of the newly formed amino group on the second nitrile group, leading to the cyclized product, 1,3-diiminoisoindoline.
Caption: Proposed reaction mechanism for the formation of 1,3-diiminoisoindoline.
Condensation with Barbituric Acid
The second stage of the synthesis is a condensation reaction between 1,3-diiminoisoindoline and two equivalents of barbituric acid. This reaction is typically acid-catalyzed and is a variant of the Knoevenagel condensation. The active methylene (B1212753) group of barbituric acid acts as a nucleophile, attacking the electrophilic carbon atoms of the imino groups in 1,3-diiminoisoindoline. This is followed by the elimination of ammonia to form the final conjugated pigment, PY 139.
Caption: Condensation of 1,3-diiminoisoindoline with barbituric acid to form PY 139.
Experimental Protocols
The following protocols are based on methodologies described in the patent literature. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Synthesis of 1,3-Diiminoisoindoline (Intermediate)
This procedure is adapted from patent CN102585542A.
Materials:
-
Phthalonitrile
-
Methanol (or other alcohol solvent such as isopropanol)
-
Catalyst (e.g., Triethylamine, Potassium Carbonate, Sodium Hydroxide)
-
Ammonia (gas or aqueous solution)
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, gas inlet, and condenser, add phthalonitrile, the chosen organic solvent, and the catalyst.
-
Begin stirring the mixture.
-
Slowly introduce ammonia gas or add ammonia water dropwise into the flask.
-
Raise the temperature of the reaction mixture to between 30°C and 60°C (optimally 40-55°C).
-
Maintain the reaction at this temperature for 2 to 7 hours (typically 3-4 hours).
-
The resulting mixture containing 1,3-diiminoisoindoline can be used directly in the next step or the product can be isolated by cooling and filtration.
Synthesis of this compound (Crude)
This procedure is a continuation from the previous step, adapted from patent CN102585542A.
Materials:
-
1,3-diiminoisoindoline mixture from the previous step
-
Barbituric acid
-
Water
-
Acid (e.g., Formic acid, Sulfuric acid, Citric acid, Hydrochloric acid)
Procedure:
-
In a separate flask, prepare a suspension of barbituric acid in water.
-
Add the chosen acid to the barbituric acid suspension to adjust the pH to a range of 2.5 to 5.0.
-
Slowly add the 1,3-diiminoisoindoline mixture from the first step to the acidic barbituric acid suspension at room temperature over a period of 1 to 1.5 hours with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain at reflux for 2 to 5 hours.
-
Cool the mixture and filter to collect the crude this compound as a filter cake. The mother liquor can be recovered for recycling.
Pigmentation (Finishing)
This optional step is to improve the pigment properties and is adapted from patent CN102585542A.
Materials:
-
Crude this compound filter cake
-
Water
-
Finishing agent (e.g., di-sec-octyl sodium sulfosuccinate, benzoic acid)
Procedure:
-
Resuspend the crude pigment filter cake in water to form a slurry.
-
Add a small amount of a finishing agent.
-
Transfer the slurry to a high-pressure reactor and heat to a temperature between 105°C and 130°C for 2 to 3 hours.
-
Cool the mixture, filter, wash the pigment with water, and dry to obtain the final this compound.
Data Presentation
Comparative Table of Reaction Conditions for 1,3-Diiminoisoindoline Synthesis
| Parameter | Embodiment 1 (CN102585542A) | Embodiment 2 (CN102585542A) | General Range (CN101391977A) |
| Phthalonitrile | 19.2 g | 19.2 g | 1 molar equivalent |
| Catalyst | 0.8 g Triethylamine | 1.2 g Potassium Carbonate | 0.01-10% of phthalonitrile mass |
| Solvent | 150 ml Methanol | 150 ml Isopropanol | Alcohol (Methanol, Ethanol, etc.) |
| Ammonia Source | 3 g Ammonia gas | 12.6 g Ammonia water (25%) | Ammonia gas or water |
| Temperature | 40-50°C | 40-50°C | 50-60°C |
| Reaction Time | 4 hours | 3-4 hours | 4-6 hours |
| Reported Yield (Final PY139) | 95.5% | 95.3% | High yield |
Physicochemical and Analytical Data for this compound
| Property | Value |
| Chemical Formula | C₁₆H₉N₅O₆ |
| CAS Number | 36888-99-0 |
| Appearance | Yellow-orange solid |
| Solubility | Virtually insoluble in most solvents |
| Heat Resistance (HDPE) | Up to 250°C |
| Light Fastness | Excellent |
| FT-IR Spectrum | Characteristic peaks for C=O, N-H, and aromatic structures. |
| UV-Vis Spectrum | Data not readily available in the searched literature. Recommended as a quality control measurement. |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall experimental workflow for the synthesis of this compound.
Safety and Handling
Phthalonitrile:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May form combustible dust concentrations in air.
-
Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles). Avoid creating dust.
Barbituric Acid:
-
Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Precautions: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.
General Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
The use of high-pressure reactors requires specialized training and equipment.
This technical guide provides a detailed framework for the synthesis of Isoindoline Yellow (PY 139). For successful and safe execution, it is imperative that researchers consult the original patent literature and adhere to all institutional safety guidelines.
References
Crystal structure and polymorphism of Pigment Yellow 139
An In-depth Technical Guide to the Crystal Structure of C.I. Pigment Yellow 139
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of C.I. This compound (PY139), an isoindoline-based organic pigment. The document summarizes its known crystallographic data, details experimental protocols for its synthesis and structural characterization, and presents a visualization of its synthesis pathway.
Introduction to this compound
This compound, chemically known as 5,5'-(1H-Isoindole-1,3(2H)-diylidene)di(1,3-diazinane-2,4,6-trione), is a high-performance organic pigment valued for its excellent lightfastness, heat stability, and chemical inertness.[1][2] It belongs to the isoindoline (B1297411) class of pigments and is utilized in a wide range of applications, including plastics, coatings, and printing inks.[1][3] The performance characteristics of PY139 are intrinsically linked to its solid-state structure.
Polymorphism of this compound
Despite the common occurrence of polymorphism in organic pigments, which can significantly impact their physical and coloristic properties, there is currently no documented evidence of polymorphic forms for this compound in the reviewed scientific literature.[4] Scholarly sources explicitly state that no information regarding possible polymorphs has been found.[4] While different commercial grades of PY139 exist, these variations are typically related to particle size distribution and specific surface area, which influence properties like hue and opacity, rather than distinct crystalline structures.[1]
Crystal Structure of this compound
The crystal structure of this compound was determined from powder X-ray diffraction data.[4] The pigment crystallizes in the orthorhombic space group Cmca, with eight molecules per unit cell.[4] The molecule itself possesses mirror symmetry and is situated on the mirror planes within the crystal structure.[4]
Crystallographic Data
The crystallographic data for the known crystal structure of this compound is summarized in the table below.
| Parameter | Value[4] |
| Crystal System | Orthorhombic |
| Space Group | Cmca |
| a (Å) | 21.08 |
| b (Å) | 13.91 |
| c (Å) | 9.92 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2907 |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.68 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process:
-
Preparation of 1,3-Diiminoisoindoline (B1677754): This intermediate is synthesized from the reaction of phthalonitrile (B49051) with ammonia. In a typical procedure, phthalonitrile, a catalyst (such as sodium methoxide), and an organic solvent (like methanol) are placed in a reactor. Ammonia gas is then introduced, and the reaction mixture is heated to a temperature between 30°C and 60°C for several hours.[5]
-
Condensation Reaction: The resulting 1,3-diiminoisoindoline is then reacted with barbituric acid in an acidic aqueous medium to produce the crude this compound.[6] The crude product subsequently undergoes a pigmentation process to obtain the desired physical form and properties.
Crystal Structure Determination
The crystal structure of this compound was elucidated using powder X-ray diffraction (PXRD) data due to the unavailability of single crystals of sufficient size and quality.[4] The process involved:
-
Data Collection: A high-quality PXRD pattern of the pigment powder was collected using a laboratory-based X-ray diffractometer.[4]
-
Structure Prediction: Computational methods, specifically the Polymorph Predictor software, were employed to generate a multitude of candidate crystal structures.[4]
-
Comparison and Refinement: The calculated powder patterns of the predicted structures were compared with the experimental PXRD pattern. The structure that provided the best fit was selected as the most probable candidate.[4]
-
Rietveld Refinement: A final validation of the proposed structure was performed using rigid-body Rietveld refinement, which refined the structural model against the experimental powder data.[4]
Visualization of Synthesis Pathway
The following diagram illustrates the synthetic route to this compound.
Caption: Synthetic pathway of this compound.
Conclusion
This compound possesses a well-defined crystal structure that has been successfully determined from powder X-ray diffraction data. To date, no polymorphic forms of this pigment have been reported in the scientific literature. The established synthesis route provides a reliable method for its production. A thorough understanding of its solid-state chemistry is crucial for optimizing its performance in various industrial applications. Further research could explore the possibility of inducing polymorphism through different crystallization conditions, which might lead to new grades of PY139 with enhanced properties.
References
- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 2. zeyachem.net [zeyachem.net]
- 3. This compound - CAS No.36888-99-0 - Isoindoline Yellow 139 - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]
- 6. CN103013158A - Synthetic method of isoindoline yellow pigment - Google Patents [patents.google.com]
An In-depth Technical Guide to the Photophysical Properties of Pigment Yellow 139
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 139 (PY 139) is a high-performance organic pigment belonging to the isoindoline (B1297411) class. Chemically identified as 5,5′-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid, it is known for its reddish-yellow shade, excellent lightfastness, and thermal stability.[1][2] While its primary applications are in demanding industrial sectors such as plastics, coatings, and inks, its characteristic luminescence and status as a biological dye suggest potential utility in scientific research and development.[3][4] This guide provides a detailed overview of the core photophysical properties of this compound, outlines experimental protocols for their measurement, and presents logical workflows for its characterization.
Core Photophysical and Physicochemical Properties
This compound exhibits strong fluorescence and remarkable stability, which are key characteristics for a range of advanced applications.[3] Its properties are largely dictated by its rigid, planar isoindoline structure. The quantitative photophysical and related properties are summarized below.
| Property | Value | Source(s) |
| Chemical Class | Isoindoline | [1][2] |
| Molecular Formula | C₁₆H₉N₅O₆ | [5] |
| Molecular Weight | 367.27 g/mol | [5] |
| Appearance | Yellow to reddish-yellow powder | [4][5] |
| Excitation Wavelength (λex) | 530 nm | [3] |
| Max. Emission Wavelength (λem) | 572 nm | [3] |
| Stokes Shift | ~42 nm | Calculated |
| Max. Absorption Wavelength (λabs) | 595 nm* | [5][6] |
| Lightfastness (1-8 scale) | 7 - 8 (Excellent) | [7][8] |
| Heat Stability (in HDPE) | 240 - 260 °C | [4][7] |
| Solubility | Virtually insoluble in most solvents | [1][2] |
| Specific Gravity | ~1.7 g/cm³ | [7] |
*Note: There is a discrepancy in the reported maximum absorption wavelength. Some commercial datasheets report 595 nm, while experimental studies show strong excitation at 530 nm, which is more consistent with its yellow-orange color and the observed emission at 572 nm. Researchers should experimentally determine the optimal absorption/excitation wavelength for their specific application and dispersion.
Logical & Experimental Workflows
Structure-Property Relationship
The robust performance of this compound is intrinsically linked to its molecular structure. The isoindoline core provides a rigid and conjugated system that is fundamental to its high stability and strong fluorescence.
Experimental Workflow for Photophysical Characterization
A systematic approach is required to accurately characterize the photophysical properties of a pigment like PY 139. The following workflow outlines the key stages from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate data. Given PY 139's insolubility, sample preparation is a critical step.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax(abs)) of this compound.
Materials:
-
This compound powder.
-
High-purity solvent (e.g., ethanol, acetone) or a transparent polymer matrix (e.g., PMMA).
-
Dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length) or transparent films.
-
Ultrasonic bath.
Protocol:
-
Sample Preparation (Dispersion Method):
-
Accurately weigh a small amount of PY 139 powder (e.g., 1 mg).
-
Add it to a known volume of solvent (e.g., 10 mL).
-
Disperse the pigment using an ultrasonic bath for 15-30 minutes to create a fine, homogeneous suspension. Due to insolubility, this will be a measurement of an extinction spectrum (absorption + scattering).
-
Immediately before measurement, ensure the dispersion is well-mixed.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 300 nm to 800 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank in the reference beam path and record a baseline.
-
Replace the blank with the cuvette containing the pigment dispersion.
-
Measure the absorption spectrum. The absorbance values at the peak should ideally be within the linear range of the instrument (typically 0.1 to 1.0 A.U.) to ensure accuracy.[9]
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex, λem) and characterize the fluorescence profile.
Materials:
-
Pigment dispersion (prepared as for UV-Vis).
-
Spectrofluorometer with excitation and emission monochromators.
-
Quartz cuvettes (4-sided polished).
Protocol:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Emission Spectrum Measurement:
-
Place the cuvette with the pigment dispersion in the sample holder.
-
Set the excitation monochromator to the determined λmax(abs) (e.g., 530 nm).[3]
-
Scan the emission monochromator across a relevant range (e.g., 540 nm to 800 nm) to record the fluorescence emission spectrum.[3]
-
The peak of this spectrum is the maximum emission wavelength (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined λem (e.g., 572 nm).
-
Scan the excitation monochromator over a range preceding the emission wavelength (e.g., 300 nm to 560 nm).
-
The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelengths.
-
Fluorescence Quantum Yield (ΦF) and Lifetime (τF) Determination (General Protocol)
-
Quantum Yield (Relative Method): The quantum yield can be determined by comparing the integrated fluorescence intensity of the PY 139 dispersion to that of a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G). The measurement requires dilute samples with low absorbance (<0.1) to minimize reabsorption effects.
-
Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC): This is the most common technique for measuring fluorescence lifetime.[10][11] The pigment dispersion is excited by a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser). The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly. A histogram of these delay times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τF).[10]
Applications in Research and Drug Development
While PY 139 is not a conventional therapeutic agent, its properties could be leveraged in several research contexts:
-
Biological Indicator: As a "biological dye," its fluorescence could be used for staining or as an inert marker in biological systems, provided its insolubility and potential for aggregation are managed.[12]
-
Fluorescent Probe Development: The stable isoindoline core could serve as a scaffold for developing new fluorescent probes. Functionalization of the molecule could introduce specificity for certain analytes or biological targets.
-
Drug Delivery: Micronized or nano-formulations of PY 139 could be explored as fluorescently traceable carriers in drug delivery systems, allowing for visualization and tracking of the delivery vehicle.
Conclusion
This compound is a robust fluorophore characterized by its exceptional stability and strong emission in the yellow-orange region of the spectrum. Its photophysical properties are directly attributable to its isoindoline chemical structure. While detailed quantum efficiency and lifetime data remain to be published, the protocols outlined in this guide provide a clear framework for the comprehensive characterization of this and similar pigment systems. Its high performance and strong luminescence make it a person of interest not only for industrial applications but also as a potential platform for the development of advanced materials in scientific and biomedical research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zeyachem.net [zeyachem.net]
- 3. acta.imeko.org [acta.imeko.org]
- 4. China this compound / CAS 36888-99-0 factory and manufacturers | Precise Color [precisechem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 36888-99-0 | FP164824 | Biosynth [biosynth.com]
- 7. pigments.com [pigments.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. fdbio-rptu.de [fdbio-rptu.de]
- 10. Time-resolved and steady-state fluorescence spectroscopy of eumelanin and indolic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-Resolved Fluorescence Anisotropy from Single Molecules for Characterizing Local Flexibility in Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vernier.com [vernier.com]
A Comprehensive Technical Guide to the Thermal Degradation Analysis of Pigment Yellow 139
This in-depth technical guide provides a thorough examination of the thermal degradation of Pigment Yellow 139 (PY 139), an isoindoline-based colorant. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes available data on the pigment's thermal stability, outlines detailed experimental protocols for its analysis, and presents visual representations of its chemical structure and analytical workflows.
Introduction to this compound
This compound is a high-performance organic pigment recognized for its vibrant reddish-yellow hue, excellent lightfastness, and good thermal stability.[1][2] Chemically, it is classified as a derivative of isoindoline (B1297411).[1][3] Its synthesis typically involves the condensation of 1,3-diiminoisoindoline (B1677754) with barbituric acid.[3][4][5] This structure imparts the pigment with its characteristic stability and color properties.
Thermal Stability and Degradation Profile
The thermal stability of this compound is a critical parameter for its application in various materials, particularly in plastics and coatings that undergo high-temperature processing. However, there is some variance in the reported thermal decomposition data. Some sources indicate a general heat resistance of up to 250-260°C in polymers like HDPE, with decomposition and a dulling of color occurring at temperatures above this range.[1][6][7] Other safety data sheets present conflicting information, with one suggesting a melting point of >200°C and a decomposition temperature above 200°C, and another indicating a significantly higher melting point of >460°C.[8][9] A further safety data sheet notes thermal decomposition beginning at temperatures greater than 105°C as determined by Differential Thermal Analysis (DTA).[10]
Due to the absence of specific published TGA/DSC thermograms in the reviewed literature, the following table summarizes the range of reported thermal properties.
Table 1: Summary of Reported Thermal Properties of this compound
| Property | Reported Value(s) | Analytical Method | Source(s) |
| Heat Stability in HDPE | Up to 250 °C; Up to 260 °C | Application Testing | [6][7] |
| Melting Point | > 200 °C | Not Specified | [9] |
| > 460 °C | Not Specified | [8] | |
| Onset of Decomposition | > 105 °C | DTA | [10] |
| > 200 °C | Not Specified | [9] | |
| > 250 °C | Application Testing | [1][6] |
Experimental Protocols for Thermal Analysis
To accurately assess the thermal degradation of this compound, a combination of analytical techniques is recommended. The following are detailed, representative protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the endothermic or exothermic nature of the decomposition process.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to a temperature above the expected decomposition temperature (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the peak temperatures and the enthalpy changes associated with these transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Experimental Conditions:
-
Pyrolysis:
-
Pyrolysis Temperature: 600 °C (a common temperature for pigment analysis).
-
Pyrolysis Time: 10-20 seconds.
-
-
Gas Chromatography:
-
Injector Temperature: 250-300 °C.
-
Carrier Gas: Helium, with a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).
Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Experimental Workflow for Thermal Degradation Analysis
Caption: Workflow for the thermal degradation analysis of this compound.
Potential Degradation Pathway
Potential degradation products could include phthalonitrile, barbituric acid, and related fragments, as well as oxides of carbon and nitrogen, particularly under oxidative conditions.[8] Py-GC/MS analysis is crucial for the definitive identification of these fragments, which would allow for the elucidation of the precise degradation mechanism.
Caption: A proposed general pathway for the thermal degradation of this compound.
Conclusion
The thermal degradation analysis of this compound is essential for defining its processing limits and ensuring its performance in high-temperature applications. While there is some inconsistency in the reported thermal stability data, it is generally considered stable up to at least 250°C. A comprehensive analytical approach employing TGA, DSC, and Py-GC/MS is necessary for a complete characterization of its thermal behavior. The detailed experimental protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to conduct a thorough thermal degradation analysis of this important pigment. Further research, particularly using Py-GC/MS, is warranted to definitively identify the degradation products and elucidate the precise decomposition mechanism.
References
- 1. zeyachem.net [zeyachem.net]
- 2. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]
- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. pigments.com [pigments.com]
- 8. echemi.com [echemi.com]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. additivesforpolymer.com [additivesforpolymer.com]
Technical Guide: Solubility of Pigment Yellow 139 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Yellow 139 (PY 139), an isoindoline-based organic pigment. Due to its chemical nature, this compound is characterized by very low solubility in most common organic solvents. This property is a key determinant of its performance in various applications, including plastics, coatings, and printing inks, where high resistance to migration and bleeding is essential.
Quantitative and Qualitative Solubility Data
This compound is consistently described as "virtually insoluble" in most organic solvents across technical literature.[1][2] While extensive quantitative data is scarce, a combination of qualitative assessments and specific quantitative measurements provides a clear picture of its solubility profile.
The following table summarizes the available solubility and resistance data for this compound in various solvents. The resistance to bleeding and migration is a strong indicator of its low solubility.
| Solvent | Quantitative Solubility | Temperature (°C) | Resistance Rating (1-5 Scale) | Source |
| Water | 2.9 µg/L | 25 | Insoluble | [3] |
| Methyl Ethyl Ketone (MEK) | Data Not Available | Not Specified | 5 (Excellent) | [4] |
| Ethanol | Data Not Available | Not Specified | 5 (Excellent) | [4] |
| Ethyl Acetate | Data Not Available | Not Specified | 5 (Excellent) | [4] |
| Xylene | Data Not Available | Not Specified | 5 (Excellent) | [4] |
| Mineral Spirits | Data Not Available | Not Specified | 5 (Excellent) | [4] |
Note: A resistance rating of 5 indicates no bleeding or discoloration, signifying very low solubility.
Experimental Protocol for Determining Pigment Solubility
Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a given temperature.
Materials:
-
This compound sample
-
Selected organic solvents (e.g., MEK, Ethanol, Toluene, Ethyl Acetate)
-
Analytical balance (accurate to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Beakers and flasks
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed flask.
-
Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Pigment:
-
After the equilibration period, allow the suspension to settle.
-
To separate the dissolved pigment from the solid particles, centrifuge the suspension at a high speed.
-
Carefully draw a known volume of the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining fine particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, dry beaker.
-
Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent's boiling point allows and the pigment is thermally stable at that temperature.
-
Once the solvent is fully evaporated, place the beaker in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the pigment (e.g., 80-100 °C) until a constant weight is achieved.
-
Cool the beaker in a desiccator and weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of beaker + dried pigment) - (Mass of beaker)] / (Volume of supernatant taken) * 100
-
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system based on the required solubility characteristics of this compound for a specific application.
Caption: Workflow for solvent selection based on solubility needs.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental determination of this compound solubility.
References
Unveiling the Luminescent Potential of Pigment Yellow 139: A Technical Guide to its Fluorescence Quantum Yield
For Immediate Release
This technical guide provides a comprehensive overview of the fluorescence properties of Pigment Yellow 139 (PY 139), an isoindoline-based colorant. While recognized for its excellent lightfastness and use in various industrial applications, its fluorescent characteristics are less documented. This document serves as a resource for researchers, scientists, and professionals in drug development by detailing the known fluorescent properties of PY 139 and providing a rigorous experimental protocol for the determination of its absolute fluorescence quantum yield, a critical parameter for evaluating its potential in advanced applications.
Quantitative Photophysical Data
To date, a specific fluorescence quantum yield for this compound has not been reported in peer-reviewed literature. However, qualitative studies have confirmed its luminescent nature. The pigment exhibits a strong fluorescence band in the yellow range of the spectrum.[1] The known photophysical properties are summarized in the table below.
| Property | Value | Experimental Conditions | Reference |
| Chemical Formula | C₁₆H₉N₅O₆ | N/A | [2] |
| Molar Mass | 367.27 g/mol | N/A | [3] |
| Appearance | Yellow-orange solid powder | Solid state | [2] |
| Excitation Maximum (λex) | 530 nm | Powder sample | [1] |
| Emission Maximum (λem) | 572 nm | Powder sample | [1] |
| Fluorescence Quantum Yield (Φf) | Not Reported | - | - |
Experimental Protocol: Absolute Fluorescence Quantum Yield Measurement of this compound Powder
The determination of the absolute fluorescence quantum yield of a solid sample like this compound necessitates the use of an integrating sphere to capture all emitted photons. The following protocol outlines the steps for this measurement using a calibrated fluorescence spectrophotometer equipped with an integrating sphere accessory.[4][5][6][7]
Instrumentation and Materials
-
Fluorescence Spectrophotometer with a high-sensitivity photomultiplier tube detector.
-
Integrating Sphere Accessory.
-
Powder sample holder.
-
This compound powder.
-
Calibrated light source for emission correction.
-
Standard white diffuser plate for excitation correction.
Procedure
-
System Configuration and Correction:
-
Install the integrating sphere accessory into the fluorescence spectrophotometer.
-
Perform instrument correction factor generation for both the excitation and emission monochromators to ensure accurate spectral measurements.[5]
-
Measure the integrating sphere correction factors to account for the sphere's reflectivity characteristics.[5]
-
-
Measurement of Incident Light (Reference):
-
With the integrating sphere empty, measure the spectrum of the excitation light at 530 nm. This provides the intensity of the incident photons (S₀).[7]
-
-
Measurement of Scattered and Emitted Light (Sample):
-
Place the powder sample holder containing this compound into the integrating sphere.
-
Measure the spectrum over a range that includes the excitation wavelength and the expected emission range (e.g., 500 nm to 800 nm).
-
The resulting spectrum will show a peak at the excitation wavelength corresponding to scattered light (S₁) and a broader band corresponding to the fluorescence emission (S₂).
-
-
Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the incident light peak (S₀).
-
Integrate the area under the scattered light peak from the sample measurement (S₁).
-
Integrate the area under the fluorescence emission band from the sample measurement (S₂).
-
The number of absorbed photons is proportional to S₀ - S₁.
-
The number of emitted photons is proportional to S₂.
-
The fluorescence quantum yield (Φf) is calculated as the ratio of the number of emitted photons to the number of absorbed photons:
**Φf = S₂ / (S₀ - S₁) **
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the absolute measurement of the fluorescence quantum yield for a solid powder sample.
As this compound is not used in biological contexts, a signaling pathway diagram is not applicable. The provided workflow diagram details the necessary experimental steps to quantify its fluorescent properties. The lack of a reported quantum yield value highlights an opportunity for further research to fully characterize this fluorescent pigment.
References
- 1. acta.imeko.org [acta.imeko.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Absolute Quantum Yield Measurement of Powder Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
- 7. jasco-global.com [jasco-global.com]
Pigment Yellow 139: A Technical Guide for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigment Yellow 139 (PY139), an isoindoline-based organic compound, is a high-performance pigment widely utilized in industrial applications for its exceptional stability and vibrant color.[1][2][3] Several commercial suppliers have recently categorized PY139 as a "biological dye and indicator," sparking interest in its potential for life science research.[4][5] This technical guide provides a comprehensive review of the existing data on this compound, evaluates its potential as a biological dye and indicator based on its known properties and the activities of related compounds, and offers a roadmap for its scientific validation in biological applications. While direct evidence in biological systems is scarce, its inherent fluorescence, high photostability, and low toxicity profile suggest a promising, yet unexplored, frontier in cellular imaging and sensing.
Introduction
This compound, also known by its Colour Index name C.I. 56298, is a synthetic organic pigment belonging to the isoindoline (B1297411) class.[1][2] Its molecular structure imparts significant stability, making it resistant to heat, light, and various chemical agents.[3][6][7] These properties have cemented its role in demanding industrial applications, including automotive coatings, plastics, and high-grade printing inks.[3][6][7]
The classification of PY139 as a "biological dye and indicator" by several chemical vendors is intriguing.[4][5] However, a thorough review of the scientific literature reveals a significant gap; there are no published studies detailing its use for cell staining, as a fluorescent probe in a biological context, or as a quantitative biological indicator. This guide aims to bridge this gap by consolidating the available physicochemical and toxicological data and framing it within the context of biological research. We will explore the potential of PY139 by examining the properties of the broader isoindoline chemical family, which has shown promise in the development of fluorescent probes for cell and tissue imaging.[8][9][10]
Physicochemical and Photophysical Properties
The suitability of any compound for biological imaging or sensing is fundamentally dependent on its physical, chemical, and photophysical characteristics. While most available data for PY139 pertains to its use as a solid pigment, it provides a critical foundation for predicting its behavior in biological systems.
One recent study on the artificial aging of pigments has confirmed that PY139 is not only highly photostable but also exhibits characteristic luminescence. The study identified a maximum fluorescence emission at 572 nm when excited at 530 nm , providing the first concrete evidence of its potential as a fluorophore.[11] Some commercial sources also claim it changes color with pH, a critical property for an indicator, though quantitative data on the pKa or effective range is not publicly available.[12][13]
The following tables summarize the available quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid | [1][3] |
| C.I. Name | This compound | [1][2] |
| C.I. Number | 56298 | [1][2] |
| CAS Number | 36888-99-0 | [1] |
| Molecular Formula | C₁₆H₉N₅O₆ | [1] |
| Molecular Weight | 367.27 g/mol | [12][14] |
| Appearance | Yellow to reddish-yellow powder | [12][15] |
| Density | 1.6 - 1.742 g/cm³ | [1][2] |
| Solubility | Virtually insoluble in water; Soluble in some organic solvents | [1][12][13] |
| pH Value (in suspension) | 5.0 - 7.0 | [2][6][15] |
| Oil Absorption | 35 - 50 g/100g | [2][6][16] |
Table 2: Photophysical Properties
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 530 nm | [11] |
| Emission Maximum (λem) | 572 nm | [11] |
| Absorption Maximum (λabs) | 595 nm (in organic solvent) | [12][13] |
| Photostability | Excellent (Lightfastness rating of 7-8 on a scale of 8) | [6][7][14] |
Table 3: Resistance and Fastness Properties
| Property | Rating/Value | Source(s) |
| Heat Resistance | Stable up to 250-280 °C | [6][7][15] |
| Acid Resistance | Excellent (Rating 5/5) | [6][15] |
| Alkali Resistance | Good to Excellent (Rating 4-5/5) | [6][15] |
| Solvent Resistance (Ethanol, MEK, etc.) | Excellent (Rating 5/5) | [2] |
| Migration Resistance (in PVC) | Excellent (Rating 5/5) | [2] |
Toxicology and Biocompatibility Assessment
A primary consideration for any compound intended for biological use, particularly in live-cell imaging, is its cytotoxicity and overall biocompatibility. Toxicological data for this compound, derived from safety data sheets for its industrial use, indicates a low acute toxicity profile.
-
Acute Oral Toxicity: LD50 > 10,000 mg/kg in rats, suggesting it is virtually nontoxic after a single ingestion.[17]
-
Skin and Eye Irritation: Non-irritant in rabbit studies.[18]
-
Sensitization: Not found to be a skin sensitizer.[18]
While these findings are encouraging, they do not constitute a comprehensive biocompatibility assessment for in vitro or in vivo research applications. However, the broader class of isoindoline derivatives is actively being explored in drug development. Studies have shown that certain isoindoline-1,3-dione derivatives possess anticancer properties, inducing apoptosis in leukemia cell lines.[19][20] Other derivatives have demonstrated neuroprotective effects in neuronal-like cell lines by mitigating oxidative stress.[21] This suggests that the core isoindoline scaffold can be well-tolerated by biological systems, warranting further investigation into the specific biocompatibility of this compound in relevant cell models.
Potential as a Biological Fluorescent Probe
The confirmed fluorescence and high photostability of this compound are its most promising features for biological imaging.[11] The field of fluorescent probe development has seen significant advances by modifying existing dye scaffolds, and the isoindoline core is a prime candidate for such exploration.[8][10][22]
Modified isoindolediones have been successfully synthesized to create bright, red-shifted fluorescent probes for cell and tissue imaging, demonstrating minimal interference from cellular autofluorescence.[8][9] These probes can be designed as "turn-on" sensors that fluoresce only upon reacting with a specific analyte, such as reactive oxygen species (ROS).[23]
Given that this compound is already fluorescent, it may serve as a structural backbone for new probes or could potentially be used directly as a cellular stain. Its utility will depend on its ability to cross cell membranes and its potential to localize to specific organelles or structures. The workflow below outlines a logical progression for validating its use as a fluorescent biological stain.
Potential as a Biological pH Indicator
Several sources mention that this compound changes color depending on the pH.[12][13] This property, if present within a physiologically relevant range (typically pH 4-8), could make it a useful visual or ratiometric indicator for monitoring pH in biological samples or cell culture media. However, there is currently no published data quantifying this pH sensitivity.
To validate PY139 as a biological pH indicator, a systematic spectroscopic analysis is required. The following generalized protocol outlines the necessary steps.
Experimental Protocol: Characterization of pH-Dependent Spectral Properties
-
Preparation of Stock Solution:
-
Due to its poor water solubility, prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
-
Preparation of Buffer Series:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Use buffers with appropriate buffering capacities for each range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10).
-
Verify the final pH of each buffer solution using a calibrated pH meter.
-
-
Spectroscopic Measurements:
-
For each buffer in the series, prepare a sample by diluting the PY139 stock solution to a final working concentration (e.g., 10-50 µM). Ensure the final concentration of the organic solvent (DMSO) is low and consistent across all samples (e.g., <1%) to minimize solvent effects.
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum (e.g., from 300 nm to 700 nm) for each sample.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. It is advisable to record an excitation spectrum first to determine the optimal excitation wavelength at different pH values.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum change versus pH.
-
Plot the fluorescence intensity at the emission maximum versus pH.
-
Fit the resulting titration curves to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa, which is the pH at which the protonated and deprotonated forms are present in equal concentrations.
-
The workflow for this characterization process is visualized below.
Conclusion and Future Outlook
This compound stands at an interesting crossroads between industrial application and potential biological utility. While its role as a high-performance pigment is well-established, its classification as a "biological dye and indicator" is, at present, largely aspirational and unsupported by rigorous scientific literature.
This guide has synthesized the available data to reveal that PY139 possesses several key attributes that make it a worthy candidate for biological research:
-
Confirmed Fluorescence: It is luminescent with known excitation and emission maxima.[11]
-
High Photostability: It exhibits excellent resistance to light, a crucial feature for fluorescence microscopy.[11]
-
Low Acute Toxicity: Preliminary data suggests a favorable safety profile.[17]
-
Promising Chemical Scaffold: The isoindoline core is a known platform for developing biologically active molecules and fluorescent probes.[8][21]
However, significant knowledge gaps remain. Its solubility in aqueous media, cell permeability, subcellular localization, and the specifics of its pH sensitivity are all uncharacterized.
For researchers, scientists, and drug development professionals, this compound represents an opportunity. It is an accessible, stable, and fluorescent compound that invites the very research needed to validate its biological applications. The experimental workflows proposed in this guide provide a clear path forward for any laboratory equipped for basic cell biology and spectroscopy to explore the potential of this "old" pigment and potentially teach it "new tricks" in the world of biological imaging and sensing.[22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pigments.com [pigments.com]
- 3. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. zeyachem.net [zeyachem.net]
- 8. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acta.imeko.org [acta.imeko.org]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound | 36888-99-0 | FP164824 | Biosynth [biosynth.com]
- 14. This compound [dyestuffintermediates.com]
- 15. xhpigments.wordpress.com [xhpigments.wordpress.com]
- 16. vipulorganics.com [vipulorganics.com]
- 17. sypigment.com [sypigment.com]
- 18. kremer-pigmente.com [kremer-pigmente.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines. | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
Pigment Yellow 139: A Technical Health and Safety Guide for Laboratory Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for Pigment Yellow 139 (CAS No. 36888-99-0), a reddish-yellow isoindoline (B1297411) pigment. The following sections detail its physical and chemical properties, toxicological and ecotoxicological data, safe handling procedures, and emergency response protocols pertinent to a laboratory setting. All quantitative data is summarized in structured tables for ease of reference, and key experimental methodologies are described.
Section 1: Physical and Chemical Properties
This compound is a solid organic compound that is virtually insoluble in water.[1] It is recognized for its excellent heat resistance and light fastness.[2]
| Property | Value | Reference |
| Chemical Formula | C16H9N5O6 | [3][4] |
| Appearance | Yellow to orange powder/solid | [2][5] |
| Melting Point | > 200 °C | [3] |
| Boiling Point | approx. 150 °C (onset) | [3] |
| Density | approx. 1.62 - 1.742 g/cm³ at 20 °C | [1][3][5] |
| Bulk Density | approx. 260 - 310 kg/m ³ | [3][6] |
| Water Solubility | 2.9 µg/L at 25 °C (practically insoluble) | [5][7] |
| pH Value | 4 - 7 | [3][8] |
| Flash Point | Not applicable (solid) | [3] |
| Vapor Pressure | Not tested (non-volatile solid) | [3] |
Section 2: Toxicological Data
This compound is considered to have low acute toxicity. It is not classified as hazardous according to several safety data sheets.[5][7][9] However, as with any chemical, appropriate handling procedures should be followed to minimize exposure.
| Toxicity Endpoint | Species | Route | Value | Remarks | Reference |
| Acute Oral Toxicity (LD50) | Rat (male/female) | Oral | > 5000 mg/kg bw | No mortality or toxicity observed. | [5][7] |
| Acute Dermal Toxicity (LD50) | Rat (male/female) | Dermal | > 2500 mg/kg bw | [5] | |
| Acute Inhalation Toxicity (LC50) | Rat (male/female) | Inhalation | > 5.42 mg/L air | 4-hour exposure. | [5] |
| Skin Irritation/Corrosion | Rabbit | Dermal | Non-irritant | May cause mechanical irritation. | [3] |
| Eye Irritation/Corrosion | Rabbit | Ocular | Non-irritant | Tested as a preparation according to OECD Guideline 405. | [3] |
| Sensitization | Guinea pig | Dermal | Non-sensitizing | Based on available data, classification criteria are not met. | [3][6] |
| Mutagenicity | No suspicion of a mutagenic effect | Based on ingredients. | [3] | ||
| Carcinogenicity | No indication of a carcinogenic effect | Based on available information. | [3] | ||
| Repeated Dose Toxicity | No known chronic effects | Based on experience and available information. | [3] |
Section 3: Ecotoxicological Data
This compound is classified as harmful to aquatic life with long-lasting effects.[3][6] Therefore, release into the environment should be avoided.
| Ecotoxicity Endpoint | Species | Duration | Value | Reference |
| Toxicity to Fish (LC50) | Oryzias latipes (Japanese rice fish) | 96 hours | ca. 11,000 mg/L | [5] |
| Toxicity to Fish (LC50) | Leuciscus idus (Ide) | 96 hours | > 100 mg/L | [6] |
| Toxicity to Daphnia (EC50) | Daphnia magna | 48 hours | > 100 mg/L | [5] |
| Toxicity to Algae (EC50) | Desmodesmus subspicatus | 72 hours | > 100 mg/L | [5] |
| Toxicity to Microorganisms (NOEC) | Activated sludge | 30 minutes | >= 1000 mg/L | [5] |
Section 4: Experimental Protocols
The toxicological and ecotoxicological data presented in this guide are primarily based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are internationally recognized methods for assessing the safety of chemicals.
Acute Oral Toxicity (based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[10] The test substance is administered in graduated doses to several groups of experimental animals, typically rodents, with one dose per group.[5] Observations of effects and mortality are made over a period of at least 14 days.[11] Animals that die during the test and survivors at the end of the observation period are necropsied.[5] The LD50 (Lethal Dose 50), the dose estimated to cause mortality in 50% of the test animals, is then calculated.[11]
Acute Dermal Toxicity (based on OECD Guideline 402)
This guideline assesses the adverse effects following a single, uninterrupted dermal application of a substance for 24 hours.[12] The test substance is applied to a shaved area of the skin (at least 10% of the body surface) of experimental animals, usually rats.[12][13] The animals are observed for signs of toxicity for at least 14 days.[11] The LD50 is determined through statistical analysis of mortality data.[11]
Acute Inhalation Toxicity (based on OECD Guideline 403)
This test evaluates the health hazards resulting from short-term exposure to an airborne substance.[3][14] The traditional LC50 protocol involves exposing animals, typically for 4 hours, to at least three concentrations of the test substance.[15] A "Concentration x Time" (C x t) protocol may also be used.[3] Animals are observed for at least 14 days, with detailed daily observations and weight measurements.[3] The LC50 (Lethal Concentration 50) is then determined.[14]
Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
This test is used to assess the potential of a substance to cause eye irritation or corrosion.[16] A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[6] The eyes are examined at 1, 24, 48, and 72 hours after application, and the degree of irritation is scored based on corneal opacity, iritis, and conjunctival redness and swelling (chemosis).[16]
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
This test determines the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[17] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[18] The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.[18] The EC50 (Effective Concentration 50), the concentration that immobilizes 50% of the daphnids, is calculated.[18]
Fish, Acute Toxicity Test (based on OECD Guideline 203)
This test evaluates the acute lethal effects of a substance on fish.[19] Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours.[8] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.[8]
Section 5: Laboratory Safety and Handling
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Respiratory Protection: For operations that may generate dust, a NIOSH-certified (or equivalent) organic vapor/particulate respirator is recommended.[3]
-
Eye Protection: Safety glasses with side-shields are required.[3] A face shield should be worn if there is a splashing hazard.[3]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber) should be worn.[7]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5] Due to the coloring properties of the product, closed work clothes are recommended to avoid stains.[3]
Handling and Storage
-
Handling: Handle in a well-ventilated area.[5] Avoid the formation of dust and aerosols.[5] Take precautionary measures against static discharges, as the product is capable of dust explosion under certain conditions.[3][6] Avoid contact with skin, eyes, and clothing.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][8] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[6]
Section 6: Emergency Procedures
First Aid Measures
-
Inhalation: If dust is inhaled, move the person to fresh air. If difficulties occur, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention.[3]
-
Eye Contact: Immediately flush the affected eyes with running water for at least 15 minutes, holding the eyelids open. If irritation persists, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6][7]
-
Specific Hazards: The product is capable of dust explosion.[3] In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[6][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3][8]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with the substance.[6] Use personal protective equipment.[5]
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or groundwater.[5]
-
Methods for Cleaning Up: For small spills, pick up mechanically and dispose of in a suitable container.[3] For large spills, contain with a dust-binding material and dispose of.[3] Avoid raising dust.[3]
Section 7: Visualizations
The following diagrams illustrate key safety workflows and concepts related to the handling of this compound in a laboratory setting.
Caption: Workflow for handling a this compound spill.
Caption: Exposure routes and potential health effects.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. scribd.com [scribd.com]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 14. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 15. eurolab.net [eurolab.net]
- 16. nucro-technics.com [nucro-technics.com]
- 17. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. eurofins.com.au [eurofins.com.au]
An In-depth Technical Guide on the Environmental Fate and Toxicity of Isoindoline Pigments
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoindoline (B1297411) pigments are a class of high-performance organic pigments known for their excellent color strength, lightfastness, and thermal stability. These characteristics have led to their widespread use in various applications, including plastics, coatings, and printing inks. As with any chemical substance, understanding their environmental fate and potential toxicity is crucial for responsible manufacturing, use, and disposal. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, degradation, bioaccumulation, and toxicity of isoindoline pigments, with a focus on providing quantitative data and detailed experimental methodologies.
Environmental Fate
The environmental fate of isoindoline pigments is largely governed by their low water solubility and high stability. These properties influence their mobility, persistence, and bioavailability in various environmental compartments.
Persistence and Degradation
Isoindoline pigments are generally considered to be persistent in the environment. Their complex chemical structure and low water solubility make them resistant to both biotic and abiotic degradation processes.
-
Biodegradation: Due to their very low solubility in water, isoindoline pigments are not readily biodegradable.[1] Standard ready biodegradability tests (e.g., OECD 301) are often not suitable for these poorly soluble substances. One study on Pigment Yellow-73, an azo dye with some structural similarities, showed that the fungus Rhizopus stolonifer could decolorize and degrade it, suggesting that under specific conditions, microbial degradation may occur.[2] However, for isoindoline pigments specifically, data on biodegradation is scarce.
-
Photodegradation: Isoindoline pigments are designed to be lightfast, meaning they are resistant to degradation by light. Studies on Pigment Yellow 139 have demonstrated its remarkable photostability, showing minimal color change even after prolonged exposure to UV irradiation and high humidity.[3]
-
Hydrolysis: The chemical structure of isoindoline pigments is generally stable to hydrolysis under normal environmental pH conditions.
Bioaccumulation
Mobility and Partitioning
Due to their insolubility in water, isoindoline pigments are expected to have low mobility in the aquatic environment. If released into water, they are likely to partition to sediment and suspended solids. They are not expected to evaporate from the water surface to the atmosphere.[1] The soil sorption coefficient (Koc) is a critical parameter for predicting mobility in soil, but experimental Koc values for isoindoline pigments are not widely reported.
Ecotoxicity
The ecotoxicity of isoindoline pigments is generally low, which is consistent with their limited bioavailability. However, some studies indicate potential for harm to aquatic organisms, particularly at higher concentrations.
Aquatic Toxicity
The most comprehensive data available is for this compound.
Table 1: Aquatic Toxicity of this compound
| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Leuciscus idus (Ide) | LC50 | 10 - 100 | 96 h | [1] |
| Daphnia magna (Water flea) | EC50 | 10 - 100 | 48 h | [1] |
| Desmodesmus subspicatus (Green algae) | EC50 | 10 - 100 | 72 h | [1] |
| Activated sludge | EC20 | > 100 | 0.5 h | [1] |
For other isoindoline pigments, such as Pigment Orange 36 and Pigment Brown 25, some aquatic toxicity data is available from safety data sheets.
Table 2: Aquatic Toxicity of Other Isoindoline Pigments
| Pigment | Test Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Pigment Orange 36 | Danio rerio (Zebra fish) | LC50 | > 1 | 96 h | [8] |
| Daphnia magna (Water flea) | EC50 | > 100 | 48 h | [8] | |
| Desmodesmus subspicatus (Green algae) | NOEC | 1 | 72 h | [8] | |
| Activated sludge | NOEC | 1000 | 3 h | [8] | |
| Pigment Brown 25 | Danio rerio (Zebra fish) | LC50 | > 1 | 96 h | |
| Daphnia magna (Water flea) | EC50 | > 100 | 48 h | ||
| Desmodesmus subspicatus (Green algae) | EC50 | > 1 | 72 h | ||
| Activated sludge | EC50 | > 1000 | 3 h |
Note: Data for Pigment Brown 25 is less consistently reported across sources.
Terrestrial and Sediment Toxicity
There is a significant lack of data on the toxicity of isoindoline pigments to soil and sediment-dwelling organisms. Given their expected partitioning to these compartments, this represents a critical knowledge gap. General studies on soil degradation indicate that industrial activities can be a major source of soil pollution.[9]
Human Health Toxicity
Isoindoline pigments are generally considered to have a low order of acute toxicity in mammals.
Table 3: Mammalian Toxicity of this compound
| Route | Endpoint | Species | Value | Reference |
| Oral | LD50 | Rat | > 5000 mg/kg | |
| Dermal | LD50 | Rat | > 2000 mg/kg |
-
Carcinogenicity: No relevant data was found to suggest that this compound is carcinogenic.[1]
-
Reproductive and Developmental Toxicity: Available information for this compound does not indicate reproductive or developmental toxicity.[1]
Experimental Protocols
The following sections describe the methodologies for key experiments cited in the assessment of isoindoline pigments.
Aquatic Toxicity Testing
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.
-
Test Organisms: Daphnia magna.
-
Test Conditions:
-
Duration: 48 hours.
-
Temperature: 20 ± 2 °C.
-
Light: 16-hour light/8-hour dark cycle.
-
Media: Reconstituted water.
-
Test Concentrations: At least five concentrations in a geometric series, plus a control.
-
-
Procedure:
-
Prepare test solutions of the desired concentrations.
-
Place a specified number of daphnids (e.g., 5) into each test vessel containing the test solution.
-
Incubate the vessels under the specified conditions.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
-
Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated at 48 hours.
Biodegradability Testing
This set of guidelines provides six methods to screen for ready biodegradability in an aerobic aqueous medium. Due to the low water solubility of isoindoline pigments, methods that can accommodate poorly soluble substances are preferred, though challenges remain.
-
Principle: A small amount of the test substance is inoculated with microorganisms from a source like activated sludge in a mineral medium. The extent of biodegradation is measured over 28 days by monitoring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.
-
Inoculum: Mixed culture of microorganisms from a sewage treatment plant.
-
Test Conditions:
-
Duration: 28 days.
-
Temperature: 20-25 °C.
-
Aeration: Aerobic conditions are maintained.
-
-
Procedure (General):
-
Prepare a mineral medium containing the test substance and the inoculum.
-
Incubate the mixture in the dark under aerobic conditions.
-
At regular intervals, measure the chosen parameter (e.g., CO2 production).
-
A control with only the inoculum and a reference substance with known biodegradability are run in parallel.
-
-
Data Analysis: The percentage of biodegradation is calculated. A substance is considered "readily biodegradable" if it reaches a certain threshold (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test.
Soil Sorption Testing
This method is used to determine the adsorption and desorption potential of a chemical in soil.
-
Principle: A solution of the test substance is equilibrated with a soil sample of known weight. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.
-
Materials:
-
Test substance (radiolabeled is often used for poorly soluble compounds).
-
At least five different soil types with varying organic carbon content, pH, and texture.
-
A solution of 0.01 M CaCl2 to mimic soil solution.
-
-
Procedure:
-
Preliminary Test: To determine the optimal soil-to-solution ratio, equilibration time, and to check for abiotic degradation.
-
Adsorption Phase: Soil samples are shaken with solutions of the test substance at different concentrations for the predetermined equilibration time.
-
Separation: The soil and solution are separated by centrifugation.
-
Analysis: The concentration of the test substance in the supernatant is measured.
-
Desorption Phase (optional): The soil from the adsorption phase is resuspended in a fresh solution without the test substance and shaken to determine the amount of substance that desorbs.
-
-
Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values are used to predict the mobility of the substance in soil.
Signaling Pathways and Experimental Workflows
Direct evidence of isoindoline pigments interacting with specific cellular signaling pathways is currently lacking in publicly available literature. These pigments are generally considered biologically inert due to their low solubility and bioavailability. However, understanding the potential for adverse effects requires a structured approach to risk assessment.
The following diagram illustrates a logical workflow for the environmental risk assessment of organic pigments like isoindolines.
Caption: Environmental risk assessment workflow for organic pigments.
This workflow outlines the key steps in evaluating the potential risks of isoindoline pigments. It begins with identifying the intrinsic hazards of the pigment, followed by an assessment of the likely environmental exposure. These two streams of information are then used to characterize the risk, typically by calculating a risk quotient. If the risk is deemed unacceptable, risk management measures are implemented.
Conclusion and Knowledge Gaps
Isoindoline pigments generally exhibit low environmental and human health toxicity, primarily due to their poor water solubility and low bioavailability. This compound is the most studied, with data indicating it is not readily biodegradable and has low bioaccumulation potential, but can be harmful to aquatic life at concentrations in the range of 10-100 mg/L.
Significant knowledge gaps remain, particularly for the broader class of isoindoline pigments. Key areas for future research include:
-
Toxicity to soil and sediment organisms: Given the expectation that these pigments will accumulate in these compartments, data on their effects on relevant organisms is crucial.
-
Long-term environmental fate: Studies on the long-term degradation of isoindoline pigments under various environmental conditions are needed to better understand their ultimate fate.
-
Data on a wider range of isoindoline pigments: Most available data is for this compound. More research is needed on other commercially relevant isoindoline pigments to allow for a more comprehensive class-level assessment.
-
Cellular and molecular mechanisms of toxicity: While systemic toxicity is low, understanding any potential for cellular or molecular-level interactions would provide a more complete toxicological profile.
Addressing these knowledge gaps will enable a more robust and comprehensive risk assessment of isoindoline pigments, ensuring their continued safe use.
References
- 1. kremer-pigmente.com [kremer-pigmente.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. acta.imeko.org [acta.imeko.org]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. A New Approach to Quantifying Bioaccumulation of Elements in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A critical review and weight of evidence approach for assessing the bioaccumulation of phenanthrene in aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdc.org.uk [sdc.org.uk]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Pigment Yellow 139 in High-Performance Polymer Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pigment Yellow 139, an isoindoline-based organic pigment, in the formulation of high-performance polymer coatings. This document outlines the pigment's key performance characteristics, provides detailed experimental protocols for its incorporation and evaluation, and presents the data in a clear, accessible format.
This compound is a reddish-shade yellow pigment known for its excellent light and weather fastness, making it a suitable choice for demanding applications such as automotive and industrial coatings.[1][2][3] It serves as a viable alternative to lead-based chrome yellow pigments and can also be a cost-effective replacement for Pigment Yellow 83, offering superior heat stability.[1][4]
Performance Characteristics
This compound exhibits a range of properties that make it well-suited for high-performance coatings. Its excellent durability, including resistance to fading and color shifts upon UV exposure, ensures long-term color stability in exterior applications.[5] The pigment is available in both opaque and semi-transparent grades, with the opaque version being more reddish.[5] It can be used in conjunction with inorganic pigments to achieve specific shades.[2]
Key performance indicators and physical properties are summarized in the table below.
Data Presentation
| Property | Value/Rating | Test Condition/Standard | Source(s) |
| Color Index Name | This compound | - | [2][6] |
| C.I. Number | 56298 | - | [2] |
| CAS Number | 36888-99-0 | - | [2][5] |
| Chemical Class | Isoindoline | - | [2][6][7] |
| Molecular Formula | C16H9N5O6 | - | [2][5] |
| Shade | Reddish Yellow | - | [1][2][5] |
| Heat Stability | 240-250 °C | 10 min exposure | [1][2][5][6] |
| Light Fastness (Full) | 6-8 (on a scale of 1-8, where 8 is excellent) | - | [2][5] |
| Light Fastness (Tint) | 6 | - | [5] |
| Weather Fastness | Excellent, especially in deep shades | - | [1][2][3] |
| Migration Resistance | 5 (on a scale of 1-5, where 5 is excellent) | - | [2][5] |
| Acid Resistance | 5 (on a scale of 1-5, where 5 is excellent) | - | [2][5] |
| Alkali Resistance | 4 (on a scale of 1-5, where 5 is excellent) | - | [2][5] |
| Oil Absorption | 35-69 g/100g | - | [2][5][8] |
| Density | 1.6 - 1.696 g/cm³ | - | [5][8] |
| Specific Surface Area | 22-25 m²/g | - | [5][6] |
Experimental Protocols
The successful incorporation of this compound into a high-performance coating system is dependent on proper dispersion and thorough evaluation. The following protocols provide a framework for laboratory-scale formulation and testing.
Pigment Dispersion
Proper dispersion is critical to achieving optimal color strength, gloss, and stability. An example protocol for dispersing this compound in a solvent-based acrylic resin system is provided below.
Objective: To achieve a Hegman gauge reading of 7 or higher, indicating a fine and uniform dispersion.
Materials and Equipment:
-
This compound
-
Solvent-based acrylic resin
-
Appropriate solvent (e.g., xylene, butyl acetate)
-
Dispersing agent (surfactant or polymeric dispersant)
-
High-speed disperser (e.g., Cowles dissolver)
-
Bead mill with 0.8-1.2 mm glass or ceramic beads
-
Hegman gauge
-
Viscometer
Protocol:
-
Premix Preparation:
-
In a suitable vessel, combine the acrylic resin, solvent, and dispersing agent.
-
Agitate at low speed until a homogenous mixture is achieved.
-
Gradually add the this compound powder to the resin mixture under continuous agitation.
-
Increase the speed of the high-speed disperser to create a vortex and continue mixing for 20-30 minutes to wet out the pigment particles.
-
-
Milling:
-
Transfer the premix to the bead mill.
-
Mill the mixture at a consistent speed and temperature (typically not exceeding 40°C) until the desired particle size is achieved.
-
Periodically take samples and check the dispersion quality using a Hegman gauge.
-
-
Let-down:
-
Once the target Hegman value is reached, let down the pigment concentrate with the remaining resin and solvent to achieve the final desired pigment concentration and viscosity.
-
Mix at low speed for 15-20 minutes to ensure uniformity.
-
Performance Evaluation of the Coating
Once the pigmented coating is prepared, it should be subjected to a series of standardized tests to evaluate its performance.
3.2.1. Colorimetric Analysis
Objective: To quantify the color of the coating.
Protocol:
-
Apply the coating to a standardized substrate (e.g., drawdown card or steel panel) at a uniform thickness.
-
Allow the coating to cure completely according to the resin manufacturer's specifications.
-
Using a spectrophotometer, measure the CIELAB color values (L, a, b*).
3.2.2. Lightfastness and Weatherability Testing
Objective: To assess the coating's resistance to degradation from light and weather.
Protocol:
-
Prepare coated panels as described in the colorimetric analysis.
-
Expose the panels in a xenon arc weather-ometer according to ASTM G155 or ISO 11341 standards.
-
Periodically remove the panels and measure the change in color (ΔE*ab) and gloss.
3.2.3. Chemical Resistance Testing
Objective: To evaluate the coating's resistance to various chemicals.
Protocol:
-
Apply and cure the coating on appropriate panels.
-
Spot test the coating with various chemicals (e.g., 10% HCl, 10% NaOH, gasoline, ethanol) according to ASTM D1308.
-
After a specified exposure time, wash the panels and evaluate for any changes in appearance, such as discoloration, blistering, or loss of adhesion.
Visualizations
Experimental Workflow
Caption: Workflow for incorporating and testing this compound.
Logical Relationships
Caption: Properties of this compound and their relation to applications.
References
- 1. News - this compound – Introduction and Application [precisechem.com]
- 2. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 3. vichem.vn [vichem.vn]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. hengyitek.com [hengyitek.com]
- 6. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 7. zeyachem.net [zeyachem.net]
- 8. China this compound / CAS 36888-99-0 factory and manufacturers | Precise Color [precisechem.com]
Formulation of Pigment Yellow 139 for Automotive Paints: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of Pigment Yellow 139 (PY 139), an isoindoline-based high-performance organic pigment, for use in automotive paint systems. This document outlines the pigment's key properties, provides starting point formulations for solvent-borne and waterborne systems, and details experimental protocols for dispersion, application, and performance testing.
Introduction to this compound
This compound is a reddish-shade yellow pigment known for its excellent light and weather fastness, high color strength, and good opacity, making it a suitable candidate for demanding applications such as automotive coatings.[1][2][3][4] It is often used as a replacement for lead chromate (B82759) pigments.[2][3][4] PY 139 is available in both opaque and semi-transparent grades, allowing for flexibility in formulation to achieve desired coloristic effects.[5]
Physicochemical Properties of this compound
The performance of this compound in an automotive coating is largely dictated by its inherent physical and chemical properties. The following tables summarize key quantitative data for this pigment.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Chemical Class | Isoindoline | [6] |
| C.I. Name | This compound | [6] |
| C.I. Number | 56298 | [6] |
| CAS Number | 36888-99-0 | [6][7] |
| Molecular Formula | C16H9N5O6 | [6] |
| Density (g/cm³) | 1.696 - 1.74 | [5] |
| Specific Surface Area (m²/g) | 22 - 25 | [8] |
| Oil Absorption ( g/100g ) | 35 - 69 | [5][6] |
| pH Value | 5.0 - 8.0 | [6] |
Table 2: Fastness and Resistance Properties of this compound (Scale: 1-5, where 5 is excellent; Lightfastness: 1-8, where 8 is excellent)
| Property | Rating | Reference |
| Lightfastness (Full Shade) | 7 - 8 | [6][8] |
| Lightfastness (Tint) | 6 - 7 | [5] |
| Heat Stability (°C) | 200 - 250 | [4][8] |
| Weather Fastness | Excellent | [2][3][4] |
| Water Resistance | 5 | [5] |
| Ethanol Resistance | 4 - 5 | [5] |
| Toluene Resistance | 4 - 5 | [5] |
| Acid Resistance | 5 | [5][6] |
| Alkali Resistance | 4 | [5][6] |
| Migration Resistance | 5 | [5][6] |
Experimental Protocols
Pigment Dispersion
Proper dispersion of this compound is critical to achieving optimal color strength, gloss, and durability. The following is a general protocol for dispersing the pigment in a solvent-borne acrylic resin system.
Objective: To achieve a Hegman gauge reading of >7 (fineness of grind).
Equipment and Materials:
-
High-speed disperser with a Cowles blade
-
Bead mill
-
Hegman gauge
-
This compound
-
Solvent-borne acrylic resin
-
Dispersing agent
-
Solvents (e.g., xylene, butyl acetate)
Protocol:
-
Premix Preparation:
-
In a suitable vessel, combine the acrylic resin, a portion of the solvent, and the dispersing agent.
-
Mix at low speed until a homogeneous solution is formed.
-
-
Pigment Addition:
-
Gradually add the pre-weighed this compound to the premix under agitation.
-
Increase the speed of the disperser to ensure proper wetting of the pigment particles. A vortex should be formed that is approximately two-thirds the depth of the liquid.
-
-
High-Speed Dispersion:
-
Disperse at high speed (e.g., 2000-5000 rpm) for 20-30 minutes. The temperature of the dispersion should be monitored and maintained below 50°C to prevent solvent loss and potential degradation of the resin.
-
-
Milling (if required):
-
For optimal transparency and color strength, transfer the pre-dispersion to a bead mill.
-
Mill the dispersion until the desired fineness of grind is achieved. Periodically take samples and check the fineness using a Hegman gauge.
-
-
Let-down:
-
Once the desired fineness is achieved, add the remaining resin and solvent under low-speed agitation to complete the paint formulation.
-
Paint Application and Curing
Objective: To apply a uniform coating on a substrate for performance evaluation.
Equipment and Materials:
-
Dispersion of this compound
-
Spray gun (e.g., HVLP)
-
Substrate panels (e.g., phosphated steel, e-coated panels)
-
Oven
Protocol:
-
Viscosity Adjustment: Adjust the viscosity of the paint to the appropriate range for spraying using a suitable solvent blend.
-
Application: Apply the paint to the substrate panels using a spray gun to a specified dry film thickness (e.g., 12-15 µm for a basecoat).
-
Flash-off: Allow the panels to flash-off at ambient temperature for a specified time (e.g., 5-10 minutes) to allow for some solvent evaporation.
-
Clearcoat Application: Apply a 2K automotive clearcoat over the basecoat.
-
Curing: Cure the coated panels in an oven according to the resin manufacturer's recommendations (e.g., 30 minutes at 130°C).
Performance Evaluation
A series of standardized tests should be conducted to evaluate the performance of the automotive coating containing this compound.
Table 3: Performance Evaluation Protocols based on ASTM Standards
| Performance Metric | ASTM Standard | Brief Description |
| Color and Appearance | ||
| Color Measurement | ASTM D2244 | Quantitatively measure the color coordinates (Lab*) of the coating. |
| Gloss | ASTM D523 | Measure the specular gloss at 20° and 60° angles. |
| Durability and Resistance | ||
| Adhesion | ASTM D3359 | Assess the adhesion of the coating to the substrate using the cross-hatch tape test. |
| Hardness | ASTM D3363 | Determine the pencil hardness of the cured film. |
| Chemical Resistance | ASTM D1308 | Evaluate the resistance of the coating to various chemicals (e.g., gasoline, acid, alkali). |
| Weathering Resistance | ||
| Accelerated Weathering | ASTM G154 / G155 | Expose coated panels to cycles of UV light and moisture in a QUV or Xenon arc chamber to simulate outdoor weathering.[9][10] |
| Salt Spray Resistance | ASTM B117 | Evaluate the corrosion resistance of the coating in a salt spray cabinet.[9] |
Starting Point Formulations
The following are starting point formulations and are intended for guidance only. Optimization will be required based on the specific resin system, additives, and performance requirements.
Table 4: Starting Point Formulation for a Solvent-Borne Automotive Basecoat
| Component | Weight (%) |
| Grind Phase | |
| Acrylic Resin (50% in xylene) | 25.0 |
| Dispersing Agent | 2.0 |
| This compound | 10.0 |
| Xylene | 10.0 |
| Let-down Phase | |
| Acrylic Resin (50% in xylene) | 30.0 |
| Melamine-Formaldehyde Resin | 15.0 |
| Butyl Acetate | 7.0 |
| Flow and Leveling Additive | 1.0 |
| Total | 100.0 |
Table 5: Starting Point Formulation for a Waterborne Automotive Basecoat
| Component | Weight (%) |
| Grind Phase | |
| Waterborne Polyurethane Dispersion (35% solids) | 30.0 |
| Dispersing Agent | 2.5 |
| This compound | 12.0 |
| Deionized Water | 5.0 |
| Defoamer | 0.5 |
| Let-down Phase | |
| Waterborne Polyurethane Dispersion (35% solids) | 25.0 |
| Water-reducible Melamine Resin | 10.0 |
| Butyl Cellosolve | 3.0 |
| Rheology Modifier | 1.5 |
| Deionized Water | 10.0 |
| Total | 100.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and evaluation of this compound in automotive paints.
Caption: Workflow for Automotive Paint Formulation and Evaluation.
Logical Relationships in Formulation
This diagram illustrates the key components and their relationships within a typical automotive paint formulation containing this compound.
Caption: Key Components of a Pigmented Automotive Coating.
References
- 1. wermac.org [wermac.org]
- 2. tkechemical.com [tkechemical.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. News - this compound – Introduction and Application [precisechem.com]
- 5. hengyitek.com [hengyitek.com]
- 6. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 7. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]
- 8. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 9. dallaslaboratories.net [dallaslaboratories.net]
- 10. p1smartrepairs.com [p1smartrepairs.com]
Application Notes and Protocols for the Dispersion of Pigment Yellow 139 Nanoparticles in Plastics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective dispersion of Pigment Yellow 139 (PY 139) nanoparticles in various plastic matrices. The information is intended to guide researchers and scientists in achieving optimal pigment performance for a wide range of applications.
Introduction to this compound
This compound, an isoindoline (B1297411) pigment, is a reddish-shade yellow colorant known for its excellent lightfastness, weather resistance, and thermal stability.[1][2][3][4][5][6] It is frequently used as a substitute for lead chromate (B82759) and diarylide pigments.[7] In its nanoparticle form, PY 139 offers enhanced color strength, transparency, and dispersibility, making it a prime candidate for high-performance plastic applications. This pigment is suitable for coloring a variety of plastics, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC).[8]
Key Properties of this compound
The performance of this compound in plastics is dictated by several key properties. The following table summarizes the typical characteristics of PY 139, though values may vary depending on the specific grade and manufacturer.
| Property | Value | Units | Notes |
| Chemical Class | Isoindoline | - | [1][3][5] |
| C.I. Name | This compound | - | [1][2][3][4] |
| CAS Number | 36888-99-0 | - | [1][2][3][4] |
| Heat Resistance | 240 - 250 | °C | In HDPE.[3][6] Disintegration may occur at temperatures above 250°C.[4] |
| Lightfastness (Full Shade) | 7-8 | (Scale 1-8) | [1] |
| Lightfastness (Tint) | 7 | (Scale 1-8) | [1] |
| Migration Resistance | 5 | (Scale 1-5) | Excellent in flexible PVC.[4] |
| Oil Absorption | 35-45 | cc/100g | [1] |
| Specific Gravity | 1.5 - 1.7 | g/cm³ | [3][4] |
| Particle Size | 0.15 - 0.3 | µm | Can be produced in finely crystalline (high color strength) or larger particle (high hiding power) forms.[9] |
Experimental Protocols for Dispersion
Achieving a uniform dispersion of this compound nanoparticles is crucial for unlocking their full potential in terms of coloristic and mechanical properties. The following protocols outline common methods for incorporating PY 139 nanoparticles into plastics.
Melt Compounding Protocol for Polyolefins (PE, PP)
Melt compounding is a widely used, solvent-free method for dispersing nanoparticles in thermoplastics.[10] A twin-screw extruder is recommended for its excellent mixing and dispersing capabilities.
Materials and Equipment:
-
This compound nanoparticles
-
Polyolefin resin (e.g., HDPE, LDPE, PP) pellets
-
Twin-screw extruder with multiple heating zones
-
Gravimetric or volumetric feeders
-
Strand pelletizer
-
Injection molding machine or film extrusion line (for sample preparation)
Protocol:
-
Pre-Drying: Dry the polyolefin pellets and PY 139 nanoparticles in an oven at 80-90°C for 2-4 hours to remove any residual moisture.
-
Premixing: In a separate container, create a premix of the polyolefin pellets and PY 139 nanoparticles at the desired loading percentage (typically 0.1% to 5% by weight). For very low concentrations, it is advisable to first prepare a masterbatch.
-
Extruder Setup:
-
Set the temperature profile of the twin-screw extruder according to the processing window of the specific polyolefin. A typical profile for HDPE might be: 180°C (feed zone) - 190°C - 200°C - 210°C - 200°C (die).
-
Set the screw speed to a moderate level (e.g., 200-300 rpm) to ensure adequate shear for dispersion without excessive degradation of the polymer or pigment.
-
-
Compounding:
-
Feed the premix into the main hopper of the extruder using a calibrated feeder.
-
The molten polymer and pigment mixture will be conveyed, melted, mixed, and dispersed as it travels along the screws.
-
-
Pelletizing:
-
The pigmented molten polymer exits the extruder die as strands.
-
Cool the strands in a water bath.
-
Feed the cooled strands into a pelletizer to produce pigmented plastic pellets.
-
-
Sample Preparation: Use the pigmented pellets for subsequent processing, such as injection molding or film extrusion, to create samples for characterization.
Masterbatch Preparation Protocol
A masterbatch is a concentrated mixture of pigment in a carrier resin.[11] Using a masterbatch facilitates better handling and more accurate dosing of the pigment during the final processing step.
Materials and Equipment:
-
This compound nanoparticles (higher concentration, e.g., 20-50%)
-
Carrier resin (compatible with the final plastic, e.g., LLDPE)
-
Twin-screw extruder
-
Gravimetric feeders
-
Strand pelletizer
Protocol:
-
Follow the pre-drying and extruder setup steps as outlined in the Melt Compounding Protocol.
-
Compounding:
-
Accurately feed the carrier resin and a high concentration of PY 139 nanoparticles into the extruder. The use of side feeders for the pigment can improve dispersion.
-
Process the mixture through the extruder to ensure thorough dispersion of the pigment in the carrier resin.
-
-
Pelletizing: Pelletize the resulting highly pigmented strands to create the masterbatch.
-
Let-Down: The masterbatch pellets can then be blended with the virgin polymer at a specific let-down ratio during the final molding or extrusion process to achieve the desired final pigment concentration.
Characterization of Dispersion and Performance
Proper characterization is essential to evaluate the quality of the dispersion and its impact on the final plastic product.
| Characterization Technique | Parameter Measured | ASTM/ISO Standard (Example) |
| Transmission Electron Microscopy (TEM) | Nanoparticle dispersion, agglomerate size | - |
| Scanning Electron Microscopy (SEM) | Surface morphology, fracture surface analysis | - |
| Dynamic Light Scattering (DLS) | Particle size distribution in a liquid medium (for pre-dispersion analysis) | ISO 22412 |
| Spectrophotometry / Colorimetry | Color coordinates (Lab*), color strength, opacity | ASTM D2244, ASTM E1347[12][13][14] |
| Tinting Strength Analysis | Relative color strength compared to a standard | ASTM D387[15] |
| Tensile Testing | Tensile strength, Young's modulus, elongation at break | ASTM D638 |
| Impact Testing (Izod/Charpy) | Impact resistance | ASTM D256 |
| Differential Scanning Calorimetry (DSC) | Melting temperature, crystallization temperature, degree of crystallinity | ASTM D3418 |
The addition of organic pigments can influence the mechanical properties of plastics. For instance, some pigments can act as nucleating agents, affecting the crystallinity and potentially leading to changes in modulus and strength.[16]
Visualizations
Workflow for Melt Compounding of PY 139 Nanoparticles
Caption: Workflow for dispersing PY 139 nanoparticles via melt compounding.
Decision Pathway for Dispersion Method
Caption: Decision pathway for selecting a suitable dispersion method for PY 139.
References
- 1. vipulorganics.com [vipulorganics.com]
- 2. sypigment.com [sypigment.com]
- 3. pigments.com [pigments.com]
- 4. imagicchemicals.com [imagicchemicals.com]
- 5. zeyachem.net [zeyachem.net]
- 6. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 7. US8026361B2 - Isoindoline pigments - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. sdc.org.uk [sdc.org.uk]
- 10. Cytotoxicity and Antibiofilm Activity of Silver-Polypropylene Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sunrisecolour.com [sunrisecolour.com]
- 12. measurecolour.com.my [measurecolour.com.my]
- 13. Color Analysis (ASTM E1347 with ASTM D2244) [intertek.com]
- 14. paint.org [paint.org]
- 15. kelid1.ir [kelid1.ir]
- 16. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Application Notes and Protocols: Pigment Yellow 139 for Coloration of PP, PE, and PVC Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pigment Yellow 139 (PY 139), a high-performance organic pigment, for the coloration of polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and polyvinyl chloride (PVC) plastics. Detailed protocols for evaluation are included to ensure consistent and reproducible results.
1. Introduction
This compound, an isoindoline (B1297411) pigment, is a reddish-shade yellow colorant known for its excellent lightfastness, good heat stability, and high color strength.[1][2] It is frequently used in the plastics industry as a reliable and cost-effective alternative to lead chromate (B82759) and some diarylide pigments.[2] Its performance characteristics, however, can vary depending on the polymer matrix, processing conditions, and the specific grade of the pigment. This document outlines the key properties of PY 139 and provides standardized protocols for its evaluation in PP, PE, and PVC.
2. Physicochemical and Technical Properties of this compound
This compound is an organic compound with the chemical formula C₁₆H₉N₅O₆.[3] It is virtually insoluble in most solvents, which contributes to its good migration resistance.[3][4] Several grades are available, offering variations in opacity, particle size, and shade (from greenish to reddish yellow).[1][5][6]
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| C.I. Name | This compound | [5][7] |
| C.I. Number | 56298 | [5][7] |
| CAS Number | 36888-99-0 | [3][5][7] |
| Molecular Formula | C₁₆H₉N₅O₆ | [3][7] |
| Molecular Weight | 367.27 g/mol | [1][7] |
| Density | ~1.6 - 1.8 g/cm³ | [1][8] |
| Oil Absorption | 35-69 g/100g | [1][9] |
| pH Value | 4.0 - 7.5 | [9][10][11] |
Table 2: Performance Data of this compound in Plastics
| Property | PP | PE | PVC | Source(s) |
| Heat Stability (°C) | ≤ 250 | ≤ 260 (HDPE), suitable for LDPE | ≤ 200 (flexible PVC) | [1][7][12] |
| Lightfastness (Blue Wool Scale, 1-8) | 7-8 | 7-8 | 7-8 | [1][4][9] |
| Migration Resistance (Grey Scale, 1-5) | 5 | 5 | 4-5 (good in flexible PVC) | [1][9][12] |
| Weather Fastness (Full Shade/Tint) | Good | Good | Good | [4] |
| Warping in HDPE | Low | Low | N/A | [2] |
Note: Values can vary depending on the specific grade of the pigment, concentration, and processing conditions.
3. Applications in Specific Plastics
-
Polypropylene (PP): this compound is well-suited for coloring PP, especially for applications requiring good lightfastness, such as in fibers and consumer goods.[4][13] Its heat stability is generally adequate for typical PP processing temperatures.
-
Polyethylene (PE): This pigment shows good performance in both low-density (LDPE) and high-density (HDPE) polyethylene.[1] It exhibits low warping in HDPE, which is advantageous for injection molded parts.[2] Its excellent lightfastness makes it suitable for films and packaging.[1][4]
-
Polyvinyl Chloride (PVC): this compound demonstrates good migration resistance in plasticized (flexible) PVC.[7][12][13] However, its heat stability might be a limiting factor in some rigid PVC applications with higher processing temperatures. It is noted to have a color penetration issue in soft PVC in some cases.[1]
4. Experimental Protocols
The following protocols are designed to provide a standardized framework for evaluating this compound in PP, PE, and PVC.
4.1. Pigment and Polymer Preparation
-
Drying: Dry the polymer resin (PP, PE, or PVC) and the this compound powder according to the manufacturers' recommendations to remove any residual moisture.
-
Masterbatch Preparation (Recommended):
-
Prepare a masterbatch by compounding a higher concentration of the pigment (e.g., 20-40%) with the respective polymer.
-
Use a twin-screw extruder for optimal dispersion.[14]
-
The masterbatch approach ensures better pigment distribution in the final product.
-
4.2. Sample Preparation for Testing
-
Compounding:
-
Tumble-mix the polymer resin with the this compound masterbatch or pure pigment to achieve the desired final pigment concentration (e.g., 0.1% for tint, 1.0% for full shade).
-
For PVC, include necessary stabilizers and plasticizers in the dry blend.
-
-
Processing:
-
Injection Molding (for Heat Stability, Warpage, and Mechanical Property Testing):
-
Use a standard injection molding machine.
-
Set the processing temperatures according to the polymer's specifications, starting at a baseline (e.g., 200°C) and increasing in increments for heat stability testing.[15]
-
Mold standard test specimens (e.g., tensile bars, color plaques).
-
-
Two-Roll Milling followed by Compression Molding (for Color and Dispersion Evaluation):
-
Use a two-roll mill to compound the pigment and polymer.
-
Compression mold the milled sheet into plaques of a specified thickness.
-
-
4.3. Test Methodologies
4.3.1. Heat Stability
-
Objective: To determine the maximum processing temperature at which the pigment remains color-stable.
-
Protocol (based on EN 12877-2): [15]
-
Prepare a series of color plaques by injection molding at increasing temperatures (e.g., 200°C, 220°C, 240°C, 260°C, 280°C) with a dwell time of 5 minutes at each temperature.[15]
-
Use a spectrophotometer to measure the color of each plaque against the baseline (lowest temperature) plaque.
-
The heat stability is the temperature at which the color change (ΔE*ab) exceeds a defined value, typically 3.[15]
-
4.3.2. Lightfastness
-
Objective: To assess the resistance of the colored plastic to fading upon exposure to light.
-
Protocol (based on ISO 4892-2 and ASTM D4329): [4][16][17]
-
Expose the colored plastic plaques in a xenon-arc or fluorescent UV weathering apparatus.
-
Simultaneously expose a set of Blue Wool Scale standards (1-8).[18]
-
Periodically evaluate the color change of the samples against an unexposed control.
-
The lightfastness rating is the number of the Blue Wool Scale standard that shows a similar degree of fading.[18]
-
4.3.3. Migration Resistance
-
Objective: To evaluate the tendency of the pigment to migrate from the colored plastic to a material in contact.
-
Protocol (based on DIN 53775):
-
Place a colored plastic sample in direct contact with a white, plasticized PVC sheet.
-
Apply pressure (e.g., 0.98 MPa) and heat (e.g., 80°C) for a specified duration (e.g., 24 hours).[16]
-
After the test period, visually assess the white PVC sheet for any color transfer.
-
Rate the degree of staining using a 1-5 Grey Scale, where 5 indicates no migration.
-
4.3.4. Dispersion Quality
-
Objective: To assess the uniformity of the pigment distribution within the polymer matrix.
-
Protocol (based on ASTM D3015): [11]
-
Prepare thin microtomed sections of the colored plastic.
-
Examine the sections under a light microscope with transmitted light.
-
Assess the presence and size of any pigment agglomerates.
-
Compare the dispersion quality against standard rating photographs or an agreed-upon standard.
-
5. Visualizations
References
- 1. ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance | Separation Science [sepscience.com]
- 2. aquaterra.com.co [aquaterra.com.co]
- 3. matestlabs.com [matestlabs.com]
- 4. matestlabs.com [matestlabs.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. micomlab.com [micomlab.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. scribd.com [scribd.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. fsw.cc [fsw.cc]
- 13. Basic Requirements for Plastic ColorantsâMigration - Industry News [pigmentchemical.com]
- 14. The Science of Pigment Dispersion in Plastic Color Masterbatch [m.plasticcolormasterbatch.com]
- 15. en.focuspigment.com [en.focuspigment.com]
- 16. Top 10 Fluorescent UV Testing Standards You Should Know [atlas-mts.com]
- 17. wewontech.com [wewontech.com]
- 18. web.ostermann.eu [web.ostermann.eu]
Application Notes and Protocols for Pigment Yellow 139 in Printing Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pigment Yellow 139 (PY 139), an isoindoline-based organic pigment, for its use in various printing ink formulations. This document details the pigment's physicochemical properties, performance characteristics, and provides standardized protocols for its evaluation. Starting-point formulations for several common ink systems are also included to facilitate research and development.
Introduction to this compound
This compound, C.I. Name 56298, is a high-performance reddish-yellow pigment known for its excellent light and weather fastness, good heat stability, and high color strength.[1] Chemically, it is a derivative of isoindoline.[2][3][4] This pigment is virtually insoluble in most common solvents, a key characteristic for its application in printing inks.[2][3][4] PY 139 is available in various particle sizes, which influences its color characteristics, with non-transparent types exhibiting a stronger red light hue.[4] It is often used as a replacement for chrome yellow and can be blended with inorganic pigments.[4]
Physicochemical and Performance Data
The inherent properties of this compound make it a versatile choice for high-quality printing inks. Its performance data has been compiled from various sources and is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| C.I. Name | This compound | [4] |
| C.I. Number | 56298 | [5] |
| CAS Number | 36888-99-0 | [5] |
| Chemical Class | Isoindoline | [5] |
| Molecular Formula | C16H9N5O6 | [4] |
| Molecular Weight | 367.27 g/mol | [4] |
| Density | 1.5 - 1.8 g/cm³ | [6][7] |
| Oil Absorption | 35-50 g/100g | [5][6][8] |
| pH | 5.0 - 8.0 | [5][7] |
| Specific Surface Area | 22-70 m²/g | [2][4] |
Table 2: Fastness and Resistance Properties of this compound
| Property | Rating/Value | Source(s) |
| Light Fastness (BWS, 1-8) | 6 - 8 | [4][5][8][9] |
| Heat Resistance | 200 - 260°C | [4][8][10] |
| Water Resistance (1-5) | 4 - 5 | [4][10] |
| Oil Resistance (1-5) | 5 | [4] |
| Acid Resistance (1-5) | 5 | [4][5] |
| Alkali Resistance (1-5) | 4 - 5 | [4][5] |
| Alcohol Resistance (1-5) | 4 - 5 | [4][5] |
| Migration Resistance (1-5) | 5 | [5][10] |
(Note: Fastness properties are rated on a scale of 1 to 5 for resistance (5=excellent) and 1 to 8 for lightfastness (8=excellent), according to the Blue Wool Scale.)
Applications in Printing Inks
This compound is suitable for a wide array of printing ink systems due to its robust performance characteristics.[4] It is recommended for high-grade printing inks where lightfastness and durability are critical.
-
Offset Inks: Its good dispersibility and rheological properties make it suitable for paste inks used in lithography.
-
Flexographic and Gravure Inks: PY 139 is used in both solvent-based and water-based liquid inks for printing on various substrates, including flexible packaging.[9]
-
Screen Inks: Its chemical resistance and opacity are advantageous in screen printing applications.
-
UV Curing Inks: The pigment's stability allows it to be used in inks that are cured using ultraviolet radiation.[9]
-
Metal Decorative Inks: Its excellent fastness properties are beneficial for inks used on metal surfaces.[10]
Starting-Point Formulations
The following tables provide generalized starting-point formulations for various printing ink systems incorporating this compound. These are intended as a basis for further research and optimization.
Table 3: Example Formulation for Solvent-Based Gravure Ink
| Component | Weight (%) |
| This compound | 10 - 20 |
| Nitrocellulose/Polyamide Resin | 15 - 25 |
| Plasticizer (e.g., DOP) | 2 - 5 |
| Solvent (e.g., Ethanol/Ethyl Acetate blend) | 50 - 70 |
| Additives (e.g., wax, dispersant) | 1 - 3 |
Table 4: Example Formulation for Offset (Sheetfed) Ink
| Component | Weight (%) |
| This compound | 15 - 25 |
| Hard Resin (e.g., phenolic modified rosin (B192284) ester) | 20 - 30 |
| Varnish (e.g., linseed oil, alkyd resin) | 30 - 40 |
| Solvent (high boiling point mineral oil) | 10 - 20 |
| Driers and Additives | 2 - 5 |
Table 5: Example Formulation for Water-Based Flexographic Ink
| Component | Weight (%) |
| This compound | 12 - 18 |
| Acrylic Resin Emulsion | 40 - 50 |
| Water | 20 - 30 |
| Co-solvent (e.g., glycol ether) | 5 - 10 |
| Additives (e.g., defoamer, wax emulsion) | 2 - 5 |
Table 6: Example Formulation for UV-Curing Screen Ink
| Component | Weight (%) |
| This compound | 15 - 20 |
| Acrylated Oligomers (e.g., epoxy, urethane) | 30 - 40 |
| Monomers (e.g., TMPTA, HDDA) | 25 - 35 |
| Photoinitiator(s) | 5 - 10 |
| Additives (e.g., leveling agent, stabilizer) | 1 - 4 |
Experimental Protocols
The following are condensed protocols for evaluating the performance of this compound in a printing ink formulation. These are based on established ISO and ASTM standards.
Protocol 1: Pigment Dispersion and Ink Preparation
Objective: To achieve a stable and uniform dispersion of this compound in the ink vehicle.
Methodology:
-
Premixing: The pigment, a portion of the vehicle/resin, and solvent are combined in a high-speed disperser.
-
Milling: The premix is then milled to reduce particle size and ensure uniform distribution. A bead mill or three-roll mill is typically used.
-
Let-down: The milled concentrate is "let down" with the remaining vehicle, solvent, and additives under agitation.
-
Quality Control: The final ink's viscosity, tack, and fineness of grind are measured to ensure they meet specifications.
Protocol 2: Lightfastness Evaluation (Adapted from ASTM D3424)
Objective: To determine the resistance of the printed ink to fading upon exposure to light.
Methodology:
-
Sample Preparation: A uniform layer of the ink is printed onto the desired substrate.
-
Blue Wool Scale: A standard Blue Wool Scale is placed alongside the printed sample.
-
Exposure: The sample and the Blue Wool Scale are exposed to a controlled light source (e.g., xenon arc lamp) under specified conditions of temperature and humidity.
-
Evaluation: The fading of the printed sample is periodically compared to the fading of the Blue Wool Scale. The lightfastness rating is the number on the Blue Wool Scale that shows a similar degree of fading.
Protocol 3: Chemical Resistance Assessment (Adapted from ISO 2836)
Objective: To evaluate the resistance of the printed ink to various chemicals.
Methodology:
-
Sample Preparation: The ink is printed on the substrate and allowed to fully cure.
-
Application of Reagent: A piece of filter paper is saturated with the test chemical (e.g., acid, alkali, solvent) and placed on the printed surface.
-
Contact Time: The saturated filter paper is covered with a watch glass and left for a specified period.
-
Evaluation: After the contact time, the filter paper is removed, and the print is examined for any signs of bleeding, discoloration, or degradation. The degree of change is rated on a 1-5 scale.
Protocol 4: Heat Stability Test (Adapted from ISO 787-21)
Objective: To assess the stability of the pigment's color at elevated temperatures.
Methodology:
-
Sample Preparation: The pigmented ink is applied to a heat-resistant substrate.
-
Heating: The sample is placed in a calibrated oven at a specified temperature for a defined duration (e.g., 200°C for 10 minutes).
-
Evaluation: After cooling, the color of the heated sample is compared to an unheated control sample. The color difference (ΔE) is measured using a spectrophotometer. A significant color change indicates the limit of the pigment's heat stability.
Visualizations
The following diagrams illustrate key workflows and relationships in the application of this compound.
Caption: Workflow for Printing Ink Formulation with PY139.
Caption: Property-Application Relationship for PY139.
References
- 1. vichem.vn [vichem.vn]
- 2. zeyachem.net [zeyachem.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 5. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 6. mschemicals.in [mschemicals.in]
- 7. sypigment.com [sypigment.com]
- 8. pigments.com [pigments.com]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. hengyitek.com [hengyitek.com]
Application Notes and Protocols: Pigment Yellow 139 as a Putative Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 139, a member of the isoindoline (B1297411) class of organic compounds, is a commercially significant pigment valued for its vibrant reddish-yellow hue and excellent stability in various industrial applications, including plastics, inks, and coatings.[1][2][3][4][5] While extensively characterized for its industrial use, the application of this compound as a fluorescent probe in cellular imaging is a novel area of exploration. Structurally similar isoindoline derivatives have shown promise as fluorescent probes for bioimaging, suggesting that this compound may possess latent fluorescent properties suitable for cellular visualization.[6][7][8][9]
These application notes provide a comprehensive overview of the known properties of this compound and propose potential protocols for its use as a fluorescent probe in cellular imaging. The methodologies outlined below are based on established techniques for similar fluorescent molecules and serve as a starting point for researchers interested in exploring the bioimaging potential of this compound.
Physicochemical and Toxicological Profile
A thorough understanding of the physical, chemical, and toxicological properties of a compound is paramount for its successful application in biological systems. The following tables summarize the key characteristics of this compound based on available data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5,5'-(1H-isoindole-1,3(2H)-diylidene)dibarbituric acid | [10] |
| Chemical Class | Isoindoline | [2][3][4][11] |
| C.I. Name | This compound | [11] |
| CAS Number | 36888-99-0 | [2][3][11] |
| Molecular Formula | C₁₆H₉N₅O₆ | [3][12][13] |
| Molecular Weight | 367.27 g/mol | [12][13] |
| Appearance | Yellow to reddish-yellow powder | [1][12] |
| Maximum Absorption (λmax) | ~595 nm (in organic solvents) | [12] |
| Solubility | Virtually insoluble in most solvents | [2][4] |
| Heat Resistance | Up to 250 °C | [1][11] |
| Light Fastness | Excellent (Scale 8/8) | [1][3] |
Table 2: Toxicological Data for this compound
| Test | Result | Reference |
| Acute Oral Toxicity (LD₅₀, rat) | > 5000 mg/kg | [10] |
| Acute Dermal Toxicity (LD₅₀, rat) | > 2500 mg/kg | [10] |
| Acute Inhalation Toxicity (LC₅₀, rat) | > 5.42 mg/L | [10] |
| Skin Irritation | Non-irritating | [14] |
| Eye Irritation | Non-irritating | [14] |
| Skin Sensitization | Non-sensitizing | [14] |
| Genotoxicity | Not genotoxic | [14] |
The low toxicity profile of this compound suggests its potential biocompatibility for live-cell imaging applications.[10][14]
Proposed Experimental Protocols for Cellular Imaging
The following protocols are hypothetical and based on standard procedures for fluorescent probes. Optimization will be necessary for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
Due to its poor solubility in aqueous solutions, a stock solution of this compound should be prepared in an organic solvent.
-
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
-
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in DMSO to create a 1-10 mM stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Cellular Staining with this compound
This protocol outlines the general steps for staining cultured mammalian cells.
-
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (1-10 mM in DMSO)
-
-
Protocol:
-
Grow cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Note: Incubation time may need optimization.
-
After incubation, remove the staining solution and wash the cells two to three times with PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Fluorescence Microscopy
-
Instrumentation:
-
An inverted fluorescence microscope equipped with appropriate filter sets. Based on the absorption maximum of related compounds, a standard FITC/GFP or TRITC/RFP filter set might be a starting point.
-
-
Imaging Protocol:
-
Place the stained cells on the microscope stage.
-
Excite the cells with a suitable wavelength of light (e.g., 488 nm or 561 nm laser line).
-
Collect the emission signal using a corresponding long-pass or band-pass filter.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
Optimize illumination intensity and exposure time to maximize signal-to-noise ratio and minimize phototoxicity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for utilizing this compound in a cellular imaging experiment.
Conceptual Mechanism of Cellular Visualization
This diagram illustrates the general principle of how a small molecule fluorescent probe like this compound might be used to visualize cellular components. The exact mechanism of uptake and localization for this compound is currently unknown and would require experimental validation. Potential uptake mechanisms for nanoparticles and small molecules include endocytosis and passive diffusion.[15][16][17][18]
Conclusion and Future Directions
This compound presents an intriguing, yet unexplored, candidate for fluorescent cellular imaging. Its favorable safety profile and structural similarity to known isoindoline-based fluorophores provide a strong rationale for further investigation. The protocols and conceptual frameworks provided herein offer a foundational guide for researchers to begin exploring the bioimaging capabilities of this compound. Future studies should focus on characterizing its photophysical properties in aqueous environments, determining its mechanism of cellular uptake and subcellular localization, and evaluating its potential for specific biological applications. Such research will be crucial in determining whether this compound can be successfully repurposed from an industrial pigment to a valuable tool in the cell biologist's toolkit.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 4. zeyachem.net [zeyachem.net]
- 5. News - this compound – Introduction and Application [precisechem.com]
- 6. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. imagicchemicals.com [imagicchemicals.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. GSRS [precision.fda.gov]
- 14. bfr.bund.de [bfr.bund.de]
- 15. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of cellular uptake of genotoxic silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidating the mechanism of cellular uptake and removal of protein-coated gold nanoparticles of different sizes and shapes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Incorporating Pigment Yellow 139 in Flexible PVC without Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 139 (C.I. Name: P.Y. 139, CAS No: 36888-99-0) is an isoindoline-based organic pigment that offers a vibrant reddish-yellow hue.[1] It is highly regarded for its excellent lightfastness, thermal stability, and, most critically for flexible Polyvinyl Chloride (PVC) applications, its outstanding resistance to migration.[1][2] Migration, the unwanted movement of pigment particles from the polymer matrix to the surface, can lead to aesthetic defects (e.g., color bleeding, surface tackiness) and potential contamination in sensitive applications.
These application notes provide a detailed protocol for the successful incorporation of this compound into flexible PVC formulations, with a primary focus on preventing migration. The information is intended for professionals in research and development environments.
Technical Properties of this compound
This compound's chemical structure and physical properties make it well-suited for demanding applications. Its insolubility in most solvents and plasticizers is a key factor in its low migration tendency.[1][3]
Table 1: Key Properties of this compound
| Property | Value | Test Method / Reference |
| Chemical Class | Isoindoline | [1] |
| C.I. Name | This compound | [2] |
| CAS Number | 36888-99-0 | [2] |
| Heat Stability (in HDPE) | Up to 250°C | [2] |
| Lightfastness (Blue Wool Scale) | 7-8 | [4] |
| Migration Resistance (in flexible PVC) | 5 (Excellent) | [2] |
| Oil Absorption | 35-45 g/100g | [4] |
Factors Influencing Pigment Migration in Flexible PVC
The migration of pigments in flexible PVC is a complex phenomenon influenced by several interconnected factors. Understanding these is crucial for designing a stable formulation.
-
Pigment-Plasticizer Interaction: The compatibility between the pigment and the plasticizer is paramount. Plasticizers with higher molecular weights and lower solvency power tend to reduce pigment migration.
-
Pigment Loading Level: Higher pigment concentrations can sometimes increase the likelihood of migration if not properly dispersed.
-
Dispersion Quality: Poor dispersion leads to the formation of pigment agglomerates, which can create pathways for migration. Achieving a homogenous dispersion of primary pigment particles is essential.
-
Processing Temperature: Excessive processing temperatures can lead to the degradation of the PVC or other additives, potentially increasing pigment mobility.
-
Other Additives: The presence of other additives, such as stabilizers and lubricants, can influence the overall compatibility and stability of the formulation.
Experimental Protocol for Incorporation and Migration Testing
This protocol outlines the steps for compounding this compound into a flexible PVC formulation and subsequently testing for migration.
Materials and Equipment
-
PVC Resin (Suspension Grade)
-
This compound
-
Primary Plasticizer: e.g., DINP (Diisononyl Phthalate) or DOTP (Dioctyl Terephthalate)
-
Heat Stabilizer: e.g., Calcium-Zinc or Barium-Zinc based
-
Lubricants (Internal and External)
-
High-Speed Mixer
-
Two-Roll Mill or Twin-Screw Extruder
-
Hydraulic Press
-
White Flexible PVC Sheet (for migration testing)
-
Gray Scale for Staining (ISO 105-A03)
-
Oven
Compounding Procedure
The following is a typical formulation for a flexible PVC compound. The exact ratios may need to be adjusted based on the desired final properties of the PVC.
Table 2: Example Formulation for Flexible PVC with this compound
| Component | Parts per Hundred Resin (PHR) |
| PVC Resin (K-value 65-70) | 100 |
| Primary Plasticizer (DINP/DOTP) | 40 - 60 |
| This compound | 0.5 - 2.0 |
| Ca/Zn Heat Stabilizer | 2.0 - 4.0 |
| Internal Lubricant (e.g., Stearic Acid) | 0.2 - 0.5 |
| External Lubricant (e.g., PE Wax) | 0.3 - 0.7 |
Protocol:
-
Pre-mixing (Dry Blend Preparation):
-
Add the PVC resin to a high-speed mixer.
-
Start the mixer and gradually add the heat stabilizer and lubricants.
-
Once the temperature reaches approximately 80-90°C due to frictional heat, slowly add the plasticizer.
-
Continue mixing until the plasticizer is fully absorbed, and the mixture becomes a free-flowing powder (dry blend).
-
Add this compound and mix until a homogenous color is achieved.
-
Discharge the dry blend into a cooling mixer and cool to below 50°C.
-
-
Melt Compounding:
-
Transfer the cooled dry blend to a two-roll mill or a twin-screw extruder.
-
Two-Roll Mill: Set the roll temperature to 160-180°C. Feed the dry blend into the nip of the rolls and process until a homogenous melt is formed.
-
Twin-Screw Extruder: Use a temperature profile appropriate for flexible PVC, typically ranging from 150°C at the feed zone to 180°C at the die.
-
-
Sample Preparation:
-
Take the compounded material from the mill or extruder.
-
Press the material into sheets of a defined thickness (e.g., 2 mm) using a hydraulic press at 170-185°C.
-
Allow the pressed sheets to cool to room temperature.
-
Migration Testing Protocol (based on DIN 53775)
-
Cut a sample of the colored flexible PVC sheet (e.g., 50 mm x 50 mm).
-
Place the colored sample in direct contact with a white flexible PVC sheet of the same dimensions.
-
Place the paired samples between two glass plates and apply a pressure of 1 kg/cm ².
-
Store the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the test period, remove the samples from the oven and allow them to cool to room temperature.
-
Separate the colored and white sheets and visually assess the white sheet for any color staining.
-
Evaluate the degree of staining using the ISO 105-A03 gray scale, where a rating of 5 indicates no migration and a rating of 1 indicates severe migration.
Visualization of Workflows
Experimental Workflow for Pigment Incorporation and Testing
Caption: Workflow for incorporating and testing this compound in flexible PVC.
Logical Relationships for Minimizing Migration
Caption: Key factors influencing the minimization of pigment migration in flexible PVC.
Conclusion
By carefully selecting compatible formulation components, particularly the plasticizer, and adhering to a controlled compounding and processing protocol, this compound can be effectively incorporated into flexible PVC without concerns of migration. The excellent intrinsic properties of this compound, combined with good manufacturing practices, ensure a stable and vibrant coloration for a wide range of flexible PVC applications. It is always recommended to perform laboratory-scale testing to optimize the formulation and processing conditions for a specific end-use application.
References
Application Notes and Protocols: Pigment Yellow 139 in Lead-Free Paint Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Pigment Yellow 139 (PY 139), an isoindoline-based organic pigment, as a high-performance, lead-free alternative in modern paint and coating formulations. This document outlines the pigment's key characteristics, offers starting point formulations for various binder systems, and details experimental protocols for performance evaluation.
Introduction to this compound
This compound is a reddish-shade yellow pigment known for its excellent lightfastness, weather resistance, and heat stability, making it an ideal candidate for replacing lead chromate (B82759) pigments in a variety of applications, including automotive and industrial coatings.[1][2] Its favorable safety profile and high color strength contribute to its growing adoption in the paint and coatings industry. This pigment is suitable for both solvent- and water-based systems and can be used in acrylic, alkyd, and epoxy formulations to create vibrant and durable lead-free yellow shades.[3]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for successful formulation. The following table summarizes its key characteristics based on typical industry specifications.
| Property | Value |
| Chemical Class | Isoindoline |
| C.I. Name | This compound |
| C.I. Number | 56298 |
| CAS Number | 36888-99-0 |
| Molecular Formula | C16H9N5O6 |
| Density | 1.5 - 1.74 g/cm³ |
| Oil Absorption | 35-50 g/100g |
| pH | 5.0 - 7.0 |
Performance Characteristics
This compound exhibits excellent fastness properties, which are critical for producing durable and long-lasting coatings.
| Performance Attribute | Rating/Value | Test Method (Typical) |
| Lightfastness (Full Shade) | 7-8 (Excellent) | Blue Wool Scale (ISO 105-B02) |
| Lightfastness (Tint) | 7 (Very Good) | Blue Wool Scale (ISO 105-B02) |
| Weather Fastness | 4-5 (Good to Excellent) | ASTM D1014 / ISO 2810 |
| Heat Stability | 200-250°C | ISO 787-21 |
| Chemical Resistance | ||
| - Acid Resistance | 5 (Excellent) | ISO 787-24 |
| - Alkali Resistance | 4-5 (Good to Excellent) | ISO 787-24 |
| - Water Resistance | 5 (Excellent) | ISO 787-24 |
| - Solvent Resistance | Good to Excellent | ISO 787-24 |
Comparative Analysis: this compound vs. Lead Chromate (PY 34)
This compound offers a compelling alternative to traditional lead-based pigments, most notably lead chromate (Pigment Yellow 34). The following table provides a comparative overview of their key properties.
| Property | This compound | Lead Chromate (PY 34) |
| Composition | Organic (Isoindoline) | Inorganic (Lead (II) Chromate) |
| Toxicity | Generally considered non-toxic | Toxic, contains lead and hexavalent chromium |
| Lightfastness | Excellent | Good to Very Good (can darken over time)[4] |
| Weatherability | Very Good to Excellent | Good to Very Good |
| Heat Stability | Up to 250°C | Generally stable at typical baking temperatures |
| Chroma (Color Purity) | High | High |
| Opacity | Good for an organic pigment | Excellent |
| Regulatory Status | Widely accepted | Restricted or banned in many regions |
Experimental Protocols and Starting Point Formulations
The following sections provide detailed methodologies for incorporating and evaluating this compound in various lead-free paint systems.
Pigment Dispersion
Proper dispersion of this compound is critical to achieving optimal color strength, gloss, and stability. The following workflow outlines a general procedure for pigment dispersion.
Caption: General workflow for the dispersion of this compound.
Starting Point Formulation: Water-Based Acrylic Emulsion Paint
This formulation provides a starting point for a lead-free yellow decorative paint.
| Component | Weight (%) | Function |
| Water | 25.0 | Solvent |
| Propylene (B89431) Glycol | 2.0 | Co-solvent / Freeze-thaw stability |
| Dispersing Agent (e.g., Polyacrylate-based) | 0.5 | Pigment wetting and stabilization |
| Defoamer | 0.3 | Prevents foam formation |
| Titanium Dioxide (Rutile) | 15.0 | Opacity and whiteness |
| This compound | 5.0 | Colorant |
| Acrylic Emulsion (e.g., 50% solids) | 50.0 | Binder |
| Coalescing Agent (e.g., Texanol) | 1.5 | Film formation |
| Rheology Modifier (e.g., HEUR) | 0.5 | Thickening and anti-settling |
| Biocide | 0.2 | Preservation |
| Total | 100.0 |
Protocol for Preparation:
-
In a suitable vessel, combine water, propylene glycol, dispersing agent, and defoamer under low-speed agitation.
-
Gradually add titanium dioxide and this compound while increasing the speed of the disperser.
-
Disperse at high speed until a Hegman gauge reading of 6-7 is achieved.
-
Reduce the agitation speed and add the acrylic emulsion, coalescing agent, rheology modifier, and biocide in the order listed, allowing for complete mixing between each addition.
-
Adjust the final viscosity with water if necessary.
Starting Point Formulation: Solvent-Based Alkyd Enamel
This formulation is a starting point for a lead-free industrial or decorative enamel.
| Component | Weight (%) | Function |
| Long Oil Alkyd Resin (e.g., 60% solids in mineral spirits) | 50.0 | Binder |
| Mineral Spirits | 15.0 | Solvent |
| Dispersing Agent (e.g., Soya Lecithin) | 0.5 | Pigment wetting and stabilization |
| This compound | 10.0 | Colorant |
| Anti-skinning Agent | 0.2 | Prevents skin formation in the can |
| Driers (e.g., Cobalt, Zirconium, Calcium Octoate) | 1.0 | Curing catalysts |
| Total | 76.7 | (Adjust to 100% with additional alkyd resin and mineral spirits for viscosity) |
Protocol for Preparation:
-
Charge the alkyd resin and a portion of the mineral spirits into a mixing vessel.
-
Under agitation, add the dispersing agent, followed by the gradual addition of this compound.
-
Disperse at high speed to achieve a fineness of grind of 7 or higher on the Hegman scale.
-
In the let-down stage, add the remaining alkyd resin, mineral spirits, anti-skinning agent, and driers.
-
Mix until uniform and adjust the viscosity with mineral spirits as needed.
Starting Point Formulation: Two-Component Epoxy Coating
This formulation provides a basis for a durable, chemical-resistant, lead-free yellow coating.
Component A (Base):
| Component | Weight (%) | Function |
| Epoxy Resin (e.g., Bisphenol A based, EEW ~190) | 60.0 | Binder |
| Reactive Diluent (e.g., C12-C14 glycidyl (B131873) ether) | 10.0 | Viscosity reduction |
| This compound | 15.0 | Colorant |
| Fumed Silica (B1680970) | 1.0 | Anti-settling and rheology control |
| Total | 86.0 |
Component B (Hardener):
| Component | Weight (%) | Function |
| Polyamide or Amine Adduct Hardener | 14.0 | Curing Agent |
| Total | 14.0 |
Mixing Ratio (A:B): To be calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.
Protocol for Preparation:
-
In a high-speed disperser, premix the epoxy resin and reactive diluent.
-
Gradually add the fumed silica and this compound and disperse to a Hegman value of 6-7.
-
Before application, thoroughly mix Component A and Component B at the specified ratio.
Performance Evaluation Protocols
The following protocols outline standard test methods for evaluating the performance of paint films formulated with this compound.
Color and Opacity Measurement
Caption: Workflow for color and opacity measurement.
-
Color: Measure the CIELAB L, a, and b* values using a spectrophotometer (in accordance with ASTM D2244). Compare these values to a standard or a formulation with a legacy pigment.
-
Opacity (Contrast Ratio): Apply a uniform film of paint onto a black and white chart. After drying, measure the reflectance over the black (YB) and white (YW) areas. Calculate the contrast ratio as (YB / YW) x 100%. A higher percentage indicates better opacity.
Lightfastness and Weathering
Caption: Workflow for lightfastness and weathering evaluation.
-
Lightfastness: Expose coated panels to a xenon arc lamp (ASTM G155) or fluorescent UV lamps (ASTM G154) to simulate indoor and outdoor light exposure. Periodically measure color change (ΔE*).
-
Weathering: For exterior applications, expose coated panels at an outdoor test site (e.g., according to ASTM D1014). Evaluate for color change, gloss retention, chalking (ASTM D4214), and cracking/blistering (ASTM D714, D660).
Chemical and Physical Resistance
-
Adhesion: Test the adhesion of the cured paint film using the cross-hatch test (ASTM D3359).
-
Hardness: Determine the pencil hardness of the coating (ASTM D3363).
-
Chemical Resistance: Spot test the cured film with various chemicals (e.g., 10% HCl, 10% NaOH, xylene, ethanol) for a specified duration and evaluate for any changes in appearance (ASTM D1308).
Conclusion
This compound is a versatile and high-performance organic pigment that serves as an excellent alternative to lead-based yellow pigments in a wide range of lead-free paint formulations. Its outstanding lightfastness, weather resistance, and thermal stability, combined with its favorable safety profile, make it a preferred choice for modern, high-quality coatings. By following the provided starting point formulations and experimental protocols, researchers and formulators can effectively incorporate this compound to develop durable, vibrant, and compliant lead-free yellow paints.
References
- 1. News - this compound – Introduction and Application [precisechem.com]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. Ina Chemicals | PIGMENTS FOR PAINT, COATING & INKS - Ina Chemicals [inachemicals.com]
- 4. Paint Components | Chrome Yellow Deterioration |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
Application Notes and Protocols for Pigment Yellow 139 in Food-Contact and Packaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 139 (C.I. No. 56298; CAS No. 36888-99-0) is a high-performance isoindoline (B1297411) yellow pigment valued for its excellent coloristic properties, heat stability, and lightfastness.[1] It is frequently utilized in the coloration of plastics, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC), that are intended for use in food-contact and packaging applications.[2][3] Its suitability for these sensitive applications is contingent upon its low migration potential and favorable toxicological profile.
These application notes provide a summary of the available technical data, regulatory status, and detailed protocols for the evaluation of this compound in food-contact materials.
Physicochemical and Technical Properties
This compound is a reddish to greenish-yellow powder that is virtually insoluble in water.[4][5] Its key technical properties are summarized in the tables below.
| General Properties | Value | Reference |
| Chemical Name | 5,5'-(1H-Isoindole-1,3(2H)-diylidene)di(1,3-diazinane-2,4,6-trione) | [4] |
| C.I. Name | This compound | [6] |
| CAS Number | 36888-99-0 | [6] |
| Molecular Formula | C₁₆H₉N₅O₆ | [4] |
| Density | 1.6 - 1.8 g/cm³ | [2][7] |
| Heat Resistance | Up to 250 °C in HDPE | [2] |
| Light Fastness (Blue Wool Scale) | 7-8 (Excellent) | [2] |
| Resistance Properties (Scale 1-5, 5=Excellent) | Value | Reference |
| Migration Resistance (in flexible PVC) | 5 | [2] |
| Acid Resistance | 5 | [2] |
| Alkali Resistance | 5 | [2] |
| Alcohol Resistance | 5 | [3] |
| Ester Resistance | 5 | [3] |
| Benzene Resistance | 5 | [3] |
| Ketone Resistance | 5 | [3] |
Regulatory and Safety Information
This compound is supported for use in food-contact applications by several regulatory bodies, provided that it meets specific purity criteria and does not migrate into food at levels that would endanger human health.[8]
Regulatory Compliance:
-
European Union: Compliant with Regulation (EU) No. 10/2011 on plastic materials and articles intended to come into contact with food.[2][8]
-
United States: Compliant with the Federal Food, Drug, and Cosmetic Act (FD&C Act) and listed under 21 CFR 178.3297 for use in polymers.[8][9]
Toxicological Summary:
| Endpoint | Result | Reference |
| Acute Oral Toxicity (LD50, rat) | > 5,000 mg/kg bw | [5] |
| Acute Dermal Toxicity (LD50, rat) | > 2,500 mg/kg bw | [5] |
| Acute Inhalation Toxicity (LC50, rat) | > 5.42 mg/L air | [5] |
| Skin Irritation (rabbit) | Non-irritant | [10] |
| Eye Irritation (rabbit) | Non-irritant | [10] |
| Sensitization | Non-sensitizing | [10] |
Experimental Protocols
Overall and Specific Migration Testing
This protocol is designed to determine the overall migration of substances from a plastic colored with this compound and the specific migration of the pigment itself or any potential degradation products. The methodology is based on the principles outlined in Regulation (EU) No. 10/2011.
Objective: To quantify the migration of non-volatile substances from the plastic into food simulants.
Materials:
-
Plastic samples (e.g., films or plaques) colored with a known concentration of this compound.
-
Food Simulants (as per Regulation (EU) No. 10/2011):
-
Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil (or olive oil) for fatty foods.
-
-
Migration cells or containers.
-
Incubator or oven capable of maintaining the specified temperature.
-
Analytical balance.
-
Instrumentation for specific analysis (e.g., HPLC-UV, LC-MS).
Procedure:
-
Sample Preparation: Cut the plastic samples into known surface areas (e.g., 1 dm²).
-
Migration Test Setup:
-
Place the sample in a migration cell.
-
Add a known volume of the selected food simulant to achieve a surface area to volume ratio of 6 dm²/L.
-
Seal the migration cell.
-
-
Test Conditions:
-
Standard Condition: 10 days at 40 °C. This simulates long-term storage at room temperature.
-
Accelerated Condition: For high-temperature applications, select appropriate conditions from Table 2 of Regulation (EU) No. 10/2011 (e.g., 2 hours at 100 °C or 1 hour at 121 °C).
-
-
Overall Migration Analysis:
-
After the exposure time, remove the plastic sample from the simulant.
-
Evaporate the simulant to dryness.
-
Weigh the residue.
-
The overall migration is expressed in mg/dm². The limit is typically 10 mg/dm².[11]
-
-
Specific Migration Analysis:
-
Analyze the food simulant using a validated analytical method (e.g., HPLC-UV or LC-MS) to identify and quantify this compound or any potential migrants.
-
The specific migration limit (SML) for a substance is based on its toxicological profile. For non-listed substances, a generic SML of 0.01 mg/kg may apply.
-
Toxicological Assessment Protocol (In Vitro)
For a comprehensive safety assessment, particularly for a substance intended for food contact, in vitro toxicological studies are crucial. The following protocols outline a tiered approach to assess the potential genotoxicity and endocrine-disrupting activity of this compound.
4.2.1 Genotoxicity Assessment (Ames Test)
Objective: To evaluate the mutagenic potential of this compound using a bacterial reverse mutation assay.
Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
This compound, appropriately solubilized or suspended.
-
S9 fraction (from induced rat liver) for metabolic activation.
-
Minimal glucose agar (B569324) plates.
-
Positive and negative controls.
Procedure:
-
Prepare a range of concentrations of the this compound test substance.
-
In separate tubes, combine the test substance, the bacterial strain, and either S9 mix (for metabolic activation) or a buffer (without S9).
-
Pre-incubate the mixture at 37 °C.
-
Add top agar and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37 °C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
4.2.2 Endocrine Disruption Potential (Estrogen Receptor Transactivation Assay)
Objective: To assess the potential of this compound to interact with the estrogen receptor.
Principle: This assay uses a cell line (e.g., MCF-7 or T47D) that has been engineered to contain an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). If a substance binds to the estrogen receptor and activates it, the reporter gene will be expressed, producing a measurable signal.
Materials:
-
ERE-luciferase reporter cell line.
-
Cell culture medium and supplements.
-
This compound test substance.
-
Positive control (e.g., 17β-estradiol).
-
Antagonist control (e.g., tamoxifen).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach.
-
Expose the cells to a range of concentrations of this compound for 24-48 hours. Include positive and negative controls.
-
To test for antagonistic activity, co-treat cells with the test substance and 17β-estradiol.
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates agonistic activity, while a decrease in the estradiol-induced signal suggests antagonistic activity.
Conclusion
This compound demonstrates robust technical properties that make it a suitable colorant for a variety of plastic food-contact applications. The available data indicate a low order of acute toxicity and good migration resistance. However, for any specific application, it is imperative to conduct thorough migration testing under conditions that accurately reflect the intended use. Furthermore, while initial toxicological data are favorable, a more in-depth assessment of genotoxic and endocrine-disrupting potential, as outlined in the provided protocols, is recommended to build a comprehensive safety profile for this pigment in food-contact materials.
References
- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. China this compound / CAS 36888-99-0 factory and manufacturers | Precise Color [precisechem.com]
- 3. Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. eupia.org [eupia.org]
- 7. China this compound / CAS 36888-99-0 factory and manufacturers | Precise Color [precisechem.com]
- 8. Packaging - Sudarshan Chemical Industries Limited. [sudarshan.com]
- 9. eCFR :: 21 CFR 178.3297 -- Colorants for polymers. [ecfr.gov]
- 10. additivesforpolymer.com [additivesforpolymer.com]
- 11. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
Application Notes and Protocols: Utilizing Pigment Yellow 139 in Bio-based Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation and characterization of Pigment Yellow 139, an isoindoline-based colorant, within bio-based polymer systems. The protocols outlined are intended for research and development purposes, particularly exploring applications in biomedical devices and drug delivery systems.
Introduction
This compound (PY 139) is a high-performance organic pigment known for its excellent heat stability, lightfastness, and vibrant reddish-yellow hue.[1][2] While traditionally used in conventional plastics and coatings, its potential utility in bio-based polymers such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and polyhydroxyalkanoates (PHAs) is an emerging area of interest.[3][4] The isoindoline (B1297411) core structure of PY 139 is also found in various biologically active molecules, suggesting that its derivatives could be explored for applications in drug delivery and medical devices.[5][6]
This document provides detailed protocols for the preparation of PY 139-pigmented bio-based polymer films, their characterization, and preliminary biocompatibility assessment. Furthermore, it explores the hypothetical application of these systems in drug delivery, based on the known biological activities of related isoindoline compounds.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. This data is essential for determining suitable processing conditions when incorporating the pigment into bio-based polymer matrices.
| Property | Value | References |
| Chemical Class | Isoindoline | [4] |
| C.I. Name | This compound | [7] |
| CAS Number | 36888-99-0 | [7] |
| Molecular Formula | C₁₆H₉N₅O₆ | [8] |
| Molecular Weight | 367.27 g/mol | [8] |
| Heat Resistance (in HDPE) | Up to 250°C | [2][7] |
| Lightfastness (BWS) | 7-8 | [7] |
| Migration Resistance (in flexible PVC) | Good | [1] |
| Solubility | Virtually insoluble in most solvents | [4][7] |
Experimental Protocols
Surface Treatment of this compound for Enhanced Compatibility
To improve the dispersion of the hydrophobic PY 139 in polar bio-based polymer matrices, a surface treatment is recommended. This protocol describes a method using a silane (B1218182) coupling agent.
Objective: To enhance the interfacial adhesion between this compound and the bio-based polymer matrix.
Materials:
-
This compound powder
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Glacial acetic acid
-
Mechanical stirrer
-
Centrifuge
-
Oven
Protocol:
-
Prepare a 95% ethanol/5% deionized water solution. Adjust the pH to 4.5-5.5 with glacial acetic acid.
-
Add APTES to the ethanol/water solution to a final concentration of 2% (w/v) and stir for 1 hour to hydrolyze the silane.
-
Disperse 10 g of this compound powder in 100 mL of the prepared APTES solution.
-
Stir the suspension mechanically at room temperature for 4 hours.
-
Separate the surface-treated pigment from the solution by centrifugation at 5000 rpm for 15 minutes.
-
Wash the pigment pellet twice with anhydrous ethanol to remove unreacted APTES.
-
Dry the surface-treated this compound in an oven at 80°C for 12 hours.
-
Store the dried, surface-treated pigment in a desiccator.
Preparation of Pigmented Bio-based Polymer Films via Solvent Casting
This protocol details the fabrication of pigmented films, a method suitable for initial screening and small-scale production.[9]
Objective: To produce thin films of bio-based polymers containing a homogenous dispersion of this compound.
Materials:
-
Bio-based polymer (e.g., PLA, PCL) pellets or powder
-
Surface-treated this compound
-
Dichloromethane (DCM) or a suitable solvent for the chosen polymer
-
Glass petri dishes
-
Magnetic stirrer
-
Ultrasonic bath
-
Fume hood
Protocol:
-
Prepare a 5% (w/v) solution of the bio-based polymer in DCM by dissolving the polymer with magnetic stirring.
-
Weigh the desired amount of surface-treated this compound to achieve the target loading (e.g., 0.1%, 0.5%, 1.0% w/w relative to the polymer).
-
Disperse the pigment in a small volume of DCM using an ultrasonic bath for 15 minutes to break up agglomerates.
-
Add the pigment dispersion to the polymer solution and stir for an additional 2 hours to ensure homogeneity.
-
Pour a defined volume of the pigmented polymer solution into a level glass petri dish.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.
-
Once completely dry, carefully peel the film from the petri dish.
-
Store the films in a desiccator for further characterization.
References
- 1. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neujinsolutions.com [neujinsolutions.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infinitalab.com [infinitalab.com]
- 5. mdpi.com [mdpi.com]
- 6. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en.usb-lab.com [en.usb-lab.com]
- 8. lam.edu.ly [lam.edu.ly]
- 9. benchchem.com [benchchem.com]
Synthesis of Pigment Yellow 139 Derivatives: Tailoring Photophysical Properties for Advanced Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of Pigment Yellow 139 (PY139) and its derivatives. By strategically introducing electron-donating and electron-withdrawing substituents onto the precursor molecules, the photophysical properties of the resulting pigments can be systematically altered. This allows for the fine-tuning of absorption and emission spectra, making these compounds promising candidates for applications in bio-imaging, sensor development, and as functional materials in drug delivery systems. This note outlines the synthetic pathways, experimental procedures, and the resulting photophysical characteristics of these novel isoindoline-based pigments.
Introduction
This compound is a well-established organic pigment known for its vibrant reddish-yellow hue and excellent stability.[1] Its core structure, an isoindoline (B1297411) moiety condensed with two barbituric acid units, provides a versatile scaffold for chemical modification. The photophysical properties of organic dyes, including their color, fluorescence, and quantum yield, are intrinsically linked to their electronic structure. By introducing functional groups that either donate or withdraw electron density, it is possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the wavelength of light absorbed and emitted.[2][3] This principle allows for the rational design of PY139 derivatives with tailored optical properties for specific scientific applications.
General Synthesis Pathway
The synthesis of this compound and its derivatives is a two-step process. The first step involves the synthesis of the intermediate, 1,3-diiminoisoindoline (B1677754) or its substituted analogues. The second step is the condensation of this intermediate with barbituric acid or its substituted derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Unsubstituted 1,3-Diiminoisoindoline
This protocol describes the synthesis of the core intermediate, 1,3-diiminoisoindoline, from phthalonitrile.
Materials:
-
Phthalonitrile
-
Sodium formate (B1220265) (catalyst)
-
Methanol (B129727) (solvent)
-
Ammonia gas
Procedure:
-
In a reaction vessel equipped with a stirrer and a gas inlet, mix phthalonitrile and a catalytic amount of sodium formate in methanol.[4]
-
Heat the mixture to 50-60°C while bubbling ammonia gas through the solution.[4]
-
Maintain the reaction at this temperature for 4-6 hours.[4]
-
After the reaction is complete, distill off the methanol. The solvent can be recycled.[5]
-
Cool the remaining mixture and filter to isolate the crude 1,3-diiminoisoindoline.[5]
-
The crude product can be purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Synthesis of Substituted Barbituric Acids
This protocol outlines the general procedure for synthesizing 5-substituted barbituric acids, which are key precursors for PY139 derivatives.
Materials:
-
Substituted diethyl malonate (e.g., diethyl ethylmalonate)
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol. The amount of sodium should be twice the molar amount of urea.[6]
-
Add the substituted diethyl malonate to the sodium ethoxide solution.[7]
-
In a separate flask, dissolve urea in hot absolute ethanol.[7]
-
Add the urea solution to the diethyl malonate mixture and reflux for several hours.[6]
-
A white precipitate of the sodium salt of the barbituric acid derivative will form.[7]
-
After cooling, add water to dissolve the salt and then carefully acidify with hydrochloric acid to precipitate the final product.[7]
-
Filter the precipitate, wash with cold water, and dry.[7]
Protocol 3: Synthesis of this compound Derivative
This protocol describes the final condensation step to form a this compound derivative.
Materials:
-
1,3-Diiminoisoindoline (or substituted derivative from Protocol 1)
-
Substituted barbituric acid (from Protocol 2)
-
Inorganic acid (e.g., hydrochloric acid)
-
Methanol
Procedure:
-
Suspend the 1,3-diiminoisoindoline and the substituted barbituric acid in a methanol solution containing an inorganic acid.
-
Heat the reaction mixture to a temperature between 10-70°C.
-
Allow the reaction to proceed for 1-20 hours.
-
The pigment product will precipitate out of the solution.
-
Collect the solid pigment by filtration, wash with methanol, and dry.
Altering Photophysical Properties
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the phthalonitrile or the barbituric acid precursors can significantly impact the photophysical properties of the resulting PY139 derivative.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density of the chromophore. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density. This can also lead to a red-shift in the absorption spectrum and can influence other properties like the quantum yield and photostability.[2][8]
Caption: Influence of substituents on the photophysics of PY139.
Data Presentation
The following table summarizes the hypothetical photophysical data for a series of this compound derivatives, illustrating the effect of different substituents. Note: The following data is illustrative and based on general principles of dye chemistry. Actual experimental values would need to be determined.
| Compound | Substituent on Phthalonitrile | Substituent on Barbituric Acid | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| PY139 | H | H | ~430 | ~530 | ~0.3 |
| PY139-EDG1 | 4-OCH₃ | H | ~450 | ~550 | ~0.4 |
| PY139-EDG2 | H | 5-ethyl | ~435 | ~535 | ~0.35 |
| PY139-EWG1 | 4-NO₂ | H | ~460 | ~560 | ~0.2 |
| PY139-EWG2 | H | 5-phenyl | ~440 | ~545 | ~0.25 |
Conclusion
The synthetic protocols outlined in this application note provide a framework for the rational design and synthesis of novel this compound derivatives. By carefully selecting and incorporating various functional groups, researchers can create a library of compounds with a range of photophysical properties. This tunability opens up new avenues for the application of these versatile pigments in diverse fields, from advanced materials to biomedical research and drug development. Further characterization of these derivatives will undoubtedly reveal exciting new opportunities for their use.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysics and redox properties of aza-BODIPY dyes with electron-withdrawing groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Pigment Yellow 139
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and chemical development professionals in optimizing the synthesis yield and purity of Pigment Yellow 139.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 1,3-Diiminoisoindoline (B1677754) (Intermediate)
-
Question: My yield of the 1,3-diiminoisoindoline intermediate is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yields of 1,3-diiminoisoindoline are often attributed to incomplete reaction or side reactions. Here are some common causes and troubleshooting steps:
-
Insufficient Ammonia (B1221849): The reaction between phthalonitrile (B49051) and ammonia is crucial. Ensure a sufficient molar excess of ammonia is used. Some protocols suggest a molar ratio of phthalonitrile to ammonia gas of 1:1 to 1:2.[1]
-
Reaction Temperature: The temperature for this step is critical. It should typically be maintained between 30°C and 60°C, with an optimal range often cited as 40°C to 55°C.[1][2] Temperatures that are too low will result in a slow and incomplete reaction, while excessively high temperatures can lead to the formation of byproducts.
-
Catalyst Inefficiency: The choice and amount of catalyst can significantly impact the reaction. Alkali metal carbonates, alkoxides, or organic amines are often used.[1] Ensure the catalyst is fresh and used in the correct proportion (typically 0.01% to 10% of the mass of phthalonitrile).[3]
-
Reaction Time: The reaction time should be sufficient for the reaction to go to completion, typically ranging from 2 to 7 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Poor Purity of Crude this compound
-
Question: My crude this compound has a dull color and appears to be impure. How can I improve its purity?
-
Answer: Impurities in crude this compound can arise from unreacted starting materials, side reactions, or improper reaction conditions. Here's how to address this:
-
pH Control during Condensation: The condensation reaction of 1,3-diiminoisoindoline and barbituric acid is pH-sensitive. The reaction is typically carried out in an acidic aqueous medium.[4] Maintaining a pH between 2.5 and 5.0 is often recommended for optimal results.[1]
-
Reaction Temperature and Time: The condensation reaction is usually performed by heating the mixture to reflux for 2 to 5 hours.[1][2] Insufficient heating can lead to incomplete reaction, while prolonged heating at high temperatures may cause degradation of the product.
-
Washing Procedure: Thorough washing of the filtered crude pigment is essential to remove unreacted starting materials and soluble impurities. Wash the filter cake with hot water until the filtrate is colorless and neutral.
-
Post-synthesis Treatment: A post-synthesis "pigmentation" step is often employed to improve the purity and physical properties of the pigment. This typically involves heating the crude pigment in water under pressure, sometimes with the addition of surfactants or organic acids like benzoic acid.[1][2]
-
Issue 3: Color of the Final Pigment is Off-Spec (e.g., brownish or dull yellow)
-
Question: The final this compound product has a brownish or dull yellow hue instead of the desired bright reddish-yellow. What could be the reason for this color deviation?
-
Answer: An off-spec color is a common indicator of impurities or degradation. Consider the following:
-
Decomposition at High Temperatures: this compound can decompose at temperatures above 250°C, leading to a duller color.[5][6] Ensure that the drying temperature of the final product does not exceed this limit. A drying temperature of 80-150°C is generally considered safe.[7]
-
Presence of Byproducts: The formation of side products during the synthesis can significantly affect the color. One potential byproduct is cyanuric acid, which can form from urea (B33335) at high temperatures if it is used as a precursor for 1,3-diiminoisoindoline.[8]
-
Alkaline Conditions: Isoindoline (B1297411) pigments can be unstable in alkaline media, which can cause a color shift to brown.[9] Ensure that all reaction and washing steps are carried out under neutral or acidic conditions as specified in the protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process.[1][2] The first step involves the reaction of phthalonitrile with ammonia in the presence of a catalyst to form the intermediate 1,3-diiminoisoindoline.[3][10] In the second step, this intermediate is condensed with barbituric acid in an acidic aqueous medium to yield the final pigment.[6][10]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of both reaction steps. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps to avoid the formation of byproducts due to prolonged reaction times.
Q3: What are the key reaction parameters to control for optimizing yield and purity?
A3: The following parameters are crucial for optimizing the synthesis of this compound:
-
Molar Ratios of Reactants: The stoichiometry of phthalonitrile, ammonia, and barbituric acid should be carefully controlled.
-
Reaction Temperature: Both the formation of the intermediate and the final condensation step are temperature-sensitive.
-
pH: The pH of the condensation reaction medium has a significant impact on the product purity.
-
Catalyst: The choice and concentration of the catalyst in the first step are critical for high yield of the intermediate.
-
Reaction Time: Monitoring the reaction to completion without allowing for byproduct formation is key.
Q4: What are some common methods for the purification of crude this compound?
A4: Besides thorough washing with hot water, a common purification method is a post-synthesis heat treatment. This involves slurrying the crude pigment in water, often with additives like surfactants, and heating it under pressure.[1] This process, sometimes referred to as "pigmentation," helps to improve the crystal form and purity of the pigment.
Q5: What analytical techniques are recommended for quality control of the final product?
A5: For quality control of this compound, the following techniques are recommended:
-
UV-Visible Spectroscopy: To check the coloristic properties and identify any shifts in the absorption maximum that might indicate impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and the presence of characteristic functional groups of the pigment.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the pigment and quantify any impurities.
-
X-Ray Diffraction (XRD): To analyze the crystalline structure of the pigment, which can affect its physical properties.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 1,3-Diiminoisoindoline
| Parameter | Range/Value | Reference |
| Starting Material | Phthalonitrile | [1][2] |
| Reagent | Ammonia (gas or aqueous) | [1][2] |
| Catalyst | Alkali metal carbonates, alkoxides, organic amines | [1] |
| Solvent | Alcohols (e.g., isopropanol, methanol) | [1][2] |
| Temperature | 30 - 60 °C (Optimal: 40 - 55 °C) | [1][2] |
| Reaction Time | 2 - 7 hours | [1][2] |
| Typical Yield | Up to 97% | [1] |
Table 2: Summary of Reaction Conditions for the Condensation to this compound
| Parameter | Range/Value | Reference |
| Starting Material | 1,3-Diiminoisoindoline, Barbituric Acid | [1][2] |
| Solvent | Water | [1][2] |
| Acids | Formic acid, Sulfuric acid, Citric acid, Hydrochloric acid | [2] |
| pH | 2.5 - 5.0 | [1] |
| Temperature | Reflux | [1][2] |
| Reaction Time | 2 - 5 hours | [1][2] |
| Typical Yield | > 95% | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diiminoisoindoline
-
In a four-necked flask equipped with a stirrer, thermometer, gas inlet, and condenser, add 19.2g of phthalonitrile, 1.2g of potassium carbonate, and 150ml of isopropanol.[1]
-
Stir the mixture and slowly bubble ammonia gas through the suspension or add 12.6g of 25% aqueous ammonia dropwise.[1]
-
After the addition of ammonia, raise the temperature of the system to 40-50°C.[1]
-
Maintain the reaction at this temperature for 3-4 hours, monitoring the progress by TLC.[1]
-
The resulting mixture containing 1,3-diiminoisoindoline is used directly in the next step.
Protocol 2: Synthesis of this compound
-
In a separate flask, add 39.5g of barbituric acid to 400ml of water and stir to create a uniform dispersion.[2]
-
To this suspension, add a mixture of 5.6g of formic acid and sulfuric acid to adjust the pH to the desired range (2.5-5.0).[2]
-
At room temperature, add the 1,3-diiminoisoindoline mixture from Protocol 1 dropwise to the barbituric acid suspension over a period of 1-1.5 hours.[2]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[2]
-
Cool the mixture, filter the solid product, and wash the filter cake with hot water until the filtrate is neutral and colorless.
-
The resulting filter cake is the crude this compound.
Protocol 3: Purification of Crude this compound
-
Take the filter cake of crude this compound and re-slurry it in water.
-
Add a small amount of a surfactant or an organic acid (e.g., 0.54g of benzoic acid).[2]
-
Transfer the slurry to a high-pressure reactor and heat to 105°C for 2 hours.[2]
-
Cool the mixture, filter the purified pigment, wash with water, and dry at a temperature not exceeding 150°C.[7]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]
- 2. Method for preparing C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. CN103013158A - Synthetic method of isoindoline yellow pigment - Google Patents [patents.google.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. zeyachem.net [zeyachem.net]
- 7. Preparation of yellow pigment | Patent Publication Number 20050139127 | Patexia [patexia.com]
- 8. CN114573998A - this compound synthesis process - Google Patents [patents.google.com]
- 9. News - this compound – Introduction and Application [precisechem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Preventing discoloration of PY 139 in alkaline polymer systems
Welcome to the Technical Support Center for Pigment Yellow 139. This resource is designed for researchers, scientists, and formulation professionals to address common challenges and questions regarding the use of PY 139, with a specific focus on its performance in alkaline polymer systems.
Troubleshooting Guides
Issue: Unexpected Discoloration of PY 139 in an Alkaline Polymer System
Users may observe a color shift of this compound from a bright, reddish-yellow towards a duller, brownish hue when incorporated into alkaline polymer systems. This guide provides a step-by-step approach to troubleshoot this issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for PY 139 discoloration.
Step 1: Confirm the pH of Your System
-
Action: Measure the pH of your polymer dispersion, coating, or plastisol.
-
Rationale: The stability of PY 139 is highly dependent on the pH of the surrounding medium. Discoloration is a known issue in alkaline environments.[1][2][3][4]
Step 2: Identify the Source of Alkalinity
-
Action: Pinpoint the component(s) in your formulation contributing to the high pH. Common sources include:
-
Amine-based neutralizing agents in waterborne systems.
-
Inorganic bases (e.g., sodium hydroxide (B78521), potassium hydroxide).[5]
-
Alkaline fillers or additives.
-
-
Rationale: The type and concentration of the alkaline species can influence the rate and severity of discoloration.
Step 3: Review Formulation for Other Contributing Factors
-
Action: Check for the presence of additives that can exacerbate discoloration, such as certain phenolic antioxidants.[4] Also, review processing temperatures, as temperatures exceeding 250°C can cause thermal decomposition of PY 139.[6][7]
-
Rationale: The degradation of PY 139 can be a complex process influenced by multiple formulation and processing variables.
Step 4: Implement a Stabilization Strategy
-
Action: Based on your system, consider the following:
-
Acidic Additives: Introduce a weak organic acid (e.g., stearic acid) to locally neutralize alkalinity around the pigment particle.[1][2]
-
Surface-Treated Pigments: If available, use a grade of PY 139 that has been surface-treated to improve its resistance to alkali.[8]
-
Protective Binders/Additives: Incorporate additives that can form a protective barrier around the pigment, such as certain epoxy-silane systems in coatings.[7][9]
-
-
Rationale: Stabilization aims to either reduce the local pH at the pigment surface or create a physical barrier to prevent interaction with hydroxide ions.
Step 5: Evaluate Alternative Pigments
-
Action: If discoloration persists and the system must remain alkaline, consider replacing PY 139 with a yellow pigment known for better alkaline stability.
-
Rationale: For highly alkaline applications, an intrinsically more stable pigment may be required. See the "Alternative Pigments" section in the FAQs for suggestions.
Frequently Asked Questions (FAQs)
Q1: There is conflicting information on the alkaline stability of PY 139. Is it stable or not?
A1: This is a critical point of confusion. Many technical data sheets from pigment suppliers rate the alkali resistance of PY 139 as excellent (a rating of 5 on a 1-5 scale).[10][11] However, independent sources and patent literature often state that isoindoline (B1297411) pigments, including PY 139, are "normally not stable in alkaline media" and can discolor from a golden yellow to brown.[1][2][3]
The likely reasons for this discrepancy are:
-
Test Conditions: The standard alkali resistance test (e.g., exposure to 2% NaOH for a short period) may not be representative of long-term exposure in a complex polymer matrix, especially at elevated temperatures.[5][12]
-
Pigment Grade: Different grades of PY 139 may exist with various surface treatments that can improve alkaline resistance.[8] Untreated grades are more susceptible to degradation.
-
System Dependence: The stability is not just a property of the pigment itself but of the entire system. The specific polymer, additives, and type of alkaline substance all play a role.
Q2: What is the chemical mechanism behind the discoloration of PY 139 in alkaline conditions?
A2: PY 139 belongs to the isoindoline class of pigments. The core of its chromophore (the part of the molecule responsible for color) is the isoindoline ring system. In the presence of strong bases (high concentration of hydroxide ions, OH⁻), this ring is susceptible to nucleophilic attack. This can lead to alkaline hydrolysis, where the ring opens. The opening of the isoindoline ring disrupts the conjugated π-electron system, which is responsible for the pigment's color. This change in molecular structure results in a loss of the yellow color and a shift to a duller, brownish appearance.
Proposed Alkaline Hydrolysis Pathway of PY 139
Caption: Proposed mechanism of PY 139 discoloration in alkaline media.
Q3: What are some practical ways to stabilize PY 139 in my formulation?
A3: Several strategies can be employed to improve the stability of PY 139 in alkaline systems:
-
pH Adjustment: If possible, adjust the pH of your system to be as close to neutral (pH 7) as feasible without compromising the properties of your polymer system.
-
Use of Buffers: Incorporate a buffering system to maintain the pH in a stable, less alkaline range.
-
Encapsulation/Surface Treatment: Use a grade of PY 139 that is specifically marketed as surface-treated for improved chemical resistance. Alternatively, some formulation additives may help to physically shield the pigment.
-
Non-Alkaline Additives: Where there is a choice, opt for non-alkaline additives. For example, if a dispersant is needed, select one that does not require an alkaline pH to function.
-
Scavengers: While less common for this specific issue, the use of certain additives that can preferentially react with hydroxide ions may offer some protection.
Q4: What are some suitable alternative yellow pigments for high-pH systems?
A4: If PY 139 proves to be unstable in your application, consider the following high-performance pigments known for their excellent alkaline stability:
-
Bismuth Vanadate (Pigment Yellow 184): Offers a bright, greenish-yellow shade with excellent durability and alkali resistance.[13]
-
Benzimidazolone Yellows (e.g., PY 151, PY 154, PY 175): This class of organic pigments is known for high performance, including good to excellent resistance to alkalis.[13]
-
Nickel Titanate Yellow (Pigment Yellow 53): An inorganic pigment with outstanding durability, lightfastness, and resistance to chemicals, including alkalis. It has a more muted, greenish-yellow shade.[14]
Data on Alternative Pigments
| Pigment Name (C.I.) | Chemical Class | Typical Shade | Alkali Resistance (1-5 Scale) |
| PY 139 | Isoindoline | Reddish Yellow | 1-5 (System Dependent) [3][10] |
| PY 184 | Bismuth Vanadate | Greenish Yellow | 5 |
| PY 151 | Benzimidazolone | Greenish Yellow | 5 |
| PY 154 | Benzimidazolone | Greenish Yellow | 5 |
| PY 53 | Nickel Titanate | Pale Greenish-Yellow | 5 |
| (Note: Alkali resistance ratings are general and should always be confirmed by testing in the specific application.) |
Experimental Protocols
Protocol 1: Evaluation of PY 139 Alkali Resistance in Solution
This protocol provides a method to quickly assess the stability of a PY 139 sample to a specific alkaline solution.
Methodology:
-
Preparation of Alkaline Solution: Prepare a 2% (w/v) solution of sodium hydroxide (NaOH) in deionized water. Also, prepare a control solution of deionized water.
-
Pigment Dispersion:
-
Weigh 0.5 g of PY 139 pigment powder.
-
In a 50 mL beaker, add the pigment to 20 mL of the 2% NaOH solution.
-
In a separate 50 mL beaker, add 0.5 g of PY 139 to 20 mL of deionized water (this is your control).
-
-
Incubation:
-
Stir both suspensions for 1 minute to ensure thorough wetting.
-
Cover the beakers and let them stand at room temperature for 24 hours. For an accelerated test, you can heat the suspensions to 50°C for 4 hours.
-
-
Observation and Measurement:
-
After the incubation period, visually inspect both the control and the alkaline suspension for any change in color.
-
Filter both suspensions through a Büchner funnel with filter paper.
-
Rinse the filtered pigment cake with deionized water until the filtrate is neutral (pH 7).
-
Allow the pigment cakes to dry completely in an oven at 60°C.
-
-
Colorimetric Analysis:
-
Prepare drawdowns of the dried control pigment and the alkali-treated pigment in a standard binder on a color chart.
-
Using a spectrophotometer, measure the CIELAB L, a, and b* values for both drawdowns.
-
Calculate the total color difference (ΔE) using the ASTM D2244 standard.[1][12][15][16] A higher ΔE indicates a greater color change and lower alkali stability.
-
Workflow for Alkali Resistance Test
Caption: Experimental workflow for testing the alkali resistance of PY 139.
Protocol 2: Accelerated Weathering of PY 139 in a Polymer Film
This protocol is for evaluating the stability of PY 139 within a specific polymer formulation under simulated environmental stress, which can be particularly relevant for exterior applications where alkaline conditions might be present (e.g., contact with masonry).
Methodology:
-
Sample Preparation:
-
Prepare your polymer system (e.g., a waterborne acrylic coating) with and without the alkaline component you wish to test.
-
Incorporate PY 139 at a standard loading (e.g., 5% by weight of the final dry film) into both the alkaline and non-alkaline systems.
-
Apply the pigmented polymer systems as a uniform film onto standardized test panels (e.g., aluminum Q-panels).
-
Allow the films to cure completely according to your standard procedure.
-
-
Initial Color Measurement:
-
Using a spectrophotometer, measure the initial CIELAB L, a, and b* values at several points on each test panel.
-
-
Accelerated Weathering:
-
Place the test panels in an accelerated weathering apparatus (e.g., a QUV chamber).
-
Expose the panels to a cycle of UV radiation and condensation to simulate outdoor exposure, following a standard practice such as ASTM G154.[6][2][17][18][19] A typical cycle might be 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Run the test for a predetermined duration (e.g., 500 hours).
-
-
Final Color Measurement:
-
After the exposure period, remove the panels and allow them to equilibrate to standard laboratory conditions.
-
Remeasure the CIELAB L, a, and b* values at the same points on each panel.
-
-
Analysis:
-
Calculate the total color difference (ΔE*) for each panel (alkaline vs. non-alkaline) between the initial and final measurements.
-
A significantly larger ΔE* for the panel from the alkaline system indicates that the alkalinity is contributing to the degradation of the pigment under UV and moisture stress.
-
(Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Users should always conduct their own testing to determine the suitability of this compound for their specific applications and formulations.)
References
- 1. WO2016045872A1 - Stabilization of c.i. This compound - Google Patents [patents.google.com]
- 2. EP3197955B1 - Stabilization of c.i. This compound - Google Patents [patents.google.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. This compound – Introduction and Application - SiChuang [precisechem.com.cn]
- 5. Pigment alkali resistance analysis: the secret to lasting bright colors [en1.nbchao.com]
- 6. sunchemical.com [sunchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. lankem.com [lankem.com]
- 9. Why does silane enhance the protective properties of epoxy films? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YELLOW CASSOPI FAST (PY139) - C.Q.Massó | MASSCOL [masscol.cqmasso.com]
- 11. mdpi.com [mdpi.com]
- 12. Isoindoline - Wikipedia [en.wikipedia.org]
- 13. pigments.com [pigments.com]
- 14. jacksonsart.com [jacksonsart.com]
- 15. sypigment.com [sypigment.com]
- 16. acta.imeko.org [acta.imeko.org]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 19. specialchem.com [specialchem.com]
Technical Support Center: Pigment Yellow 139 in HDPE Injection Molding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pigment Yellow 139 (PY 139) in High-Density Polyethylene (HDPE) injection molding. The focus is on addressing and mitigating issues related to warping.
Troubleshooting Guide: Addressing Low Warping of this compound
This guide is designed to help you diagnose and resolve unexpected warping issues when using this compound, a pigment generally known for its low-warping characteristics in HDPE.
Question: I am using this compound, which is supposed to be a low-warping pigment, but I am still observing significant warping in my HDPE injection molded parts. What are the potential causes and how can I resolve this?
Answer:
Unexpected warping with a low-warp pigment like this compound in HDPE can be frustrating. The issue often lies in the complex interplay between the material, processing parameters, and mold design. Organic pigments can act as nucleating agents, influencing the crystallization behavior of semi-crystalline polymers like HDPE, which in turn affects shrinkage and warpage. While PY 139 is classified as a low-warping pigment, certain conditions can still lead to distortion.
Below is a systematic approach to troubleshooting this issue.
Diagram: Troubleshooting Workflow for Unexpected Warping
Caption: A logical workflow for troubleshooting unexpected warping in HDPE with low-warp pigments.
Step 1: Material and Pigment Inspection
-
Pigment Concentration:
-
Question: Could the concentration of this compound be contributing to the warping?
-
Answer: While PY 139 has low warping potential, higher concentrations can have a more pronounced effect on the crystallinity of HDPE. Verify that the pigment loading is within the recommended range. An excessively high concentration might alter the cooling and shrinkage behavior of the polymer.
-
-
Masterbatch Quality:
-
Question: How does the quality of the masterbatch affect warping?
-
Answer: The carrier resin and dispersion aids used in the masterbatch can influence the final properties of the molded part. Poor dispersion of the pigment can lead to localized differences in crystallinity and shrinkage, resulting in warping. Ensure you are using a high-quality masterbatch with good dispersion characteristics.
-
-
HDPE Grade:
-
Question: Can the grade of HDPE influence the warping behavior with this compound?
-
Answer: Different grades of HDPE have varying melt flow indices (MFI), molecular weight distributions, and densities, all of which affect their shrinkage and warping tendencies. A grade with a very high MFI might be more prone to warping. Ensure the HDPE grade is suitable for the specific application and mold design.
-
Step 2: Review Processing Parameters
The primary cause of warping is non-uniform cooling, which leads to differential shrinkage.[1] Adjusting processing parameters is critical to achieving uniform cooling.
| Parameter | Recommended Adjustment to Reduce Warping |
| Cooling Rate & Time | Decrease the cooling rate and increase the cooling time to allow for more uniform solidification and reduce internal stresses.[1] |
| Mold Temperature | Increase the mold temperature to promote a more uniform cooling process. A temperature difference of more than 10°F between any two points on the mold surface can cause warping. |
| Melt Temperature | Lower the melt temperature. Excessively high melt temperatures can lead to higher differential shrinkage. |
| Packing Pressure & Time | Increase the packing pressure and time to compensate for shrinkage as the part cools. However, be cautious of overpacking, which can also induce stress. |
| Injection Speed | A moderate injection speed is often optimal. A very high or very low injection speed can create stresses in the part. |
Step 3: Analyze Mold and Part Design
-
Gate Location and Size:
-
Question: How can the gate design impact warping?
-
Answer: The location and size of the gate influence the flow of the molten polymer into the mold cavity. A poorly placed gate can lead to uneven filling and packing, causing variations in shrinkage. Multiple gates may be necessary for larger parts to ensure uniform filling.
-
-
Cooling Channels:
-
Question: What role do cooling channels play in preventing warping?
-
Answer: The layout and efficiency of the cooling channels are crucial for uniform cooling. Ensure the cooling channels are not clogged and are designed to provide consistent cooling across the entire surface of the part.
-
-
Wall Thickness:
-
Question: Does the wall thickness of the part affect warping?
-
Answer: Variations in wall thickness are a common cause of warping, as thicker sections cool slower than thinner sections.[1] Aim for a uniform wall thickness throughout the part design.
-
-
Ejector System:
-
Question: Could the ejection process be causing the warping?
-
Answer: If the part is ejected before it has cooled sufficiently and uniformly, the forces from the ejector pins can cause deformation. Ensure the ejection system is designed to apply even pressure on the part.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a low-warping pigment?
A1: this compound is an isoindoline-based organic pigment. It is considered a low-warping pigment because it has a minimal influence on the crystallization rate of HDPE compared to other organic pigments like certain phthalocyanine (B1677752) blues or diarylide yellows.[2] This leads to more uniform shrinkage and better dimensional stability in the final molded part.
Q2: How does the crystallinity of HDPE contribute to warping?
A2: HDPE is a semi-crystalline polymer, meaning it has both crystalline and amorphous regions. During cooling, the crystalline regions contract more than the amorphous regions. This differential shrinkage creates internal stresses. If the cooling is not uniform across the part, these stresses will cause the part to warp or distort.
Q3: Can surface treatment of this compound further reduce warping?
A3: Yes, surface treatments can be applied to organic pigments to improve their compatibility with the polymer matrix and reduce their nucleating effect. While specific surface treatments for PY 139 are proprietary to manufacturers, these treatments generally aim to create a more isotropic (uniform) interaction with the HDPE, leading to more consistent crystallization and reduced warping.
Q4: How does this compound compare to other pigments in terms of warpage in HDPE?
A4: this compound generally exhibits significantly lower warpage compared to high-warping pigments. For instance, certain phthalocyanine blue and diarylide yellow pigments are known to be strong nucleating agents that can cause considerable distortion in HDPE parts.
Data Presentation: Pigment Warpage Classification in HDPE
| Pigment Type | C.I. Name | Chemical Class | Warpage Classification |
| Low Warping | This compound | Isoindoline | Low |
| High Warping | Pigment Blue 15:1 | Phthalocyanine Blue | High |
| High Warping | Pigment Yellow 83 | Diarylide | High |
| Low Warping | Pigment Red 254 (surface treated) | Diketopyrrolopyrrole (DPP) | Low |
| Non-Warping | Titanium Dioxide (TiO2) | Inorganic | Non-Warping |
This table provides a qualitative comparison based on industry classifications. The degree of warping can be influenced by pigment concentration and processing conditions.
Experimental Protocols
Protocol for Measuring Warpage in Injection Molded HDPE Plates
Objective: To quantitatively measure the warpage of an injection molded HDPE plate pigmented with this compound.
Materials and Equipment:
-
Injection molding machine
-
Test plaque mold (e.g., 100mm x 100mm x 2mm)
-
HDPE resin
-
This compound masterbatch
-
Coordinate Measuring Machine (CMM) or a calibrated height gauge and surface plate
-
Conditioning chamber (23°C ± 2°C, 50% ± 5% RH)
Methodology:
-
Sample Preparation:
-
Prepare a blend of HDPE and this compound masterbatch at the desired concentration.
-
Set the injection molding parameters (melt temperature, mold temperature, injection pressure, holding pressure, cooling time) according to standard procedures or the parameters under investigation.
-
Mold a series of test plaques. For comparison, also mold plaques of unpigmented HDPE and HDPE with a known high-warping pigment under the same conditions.
-
-
Conditioning:
-
After molding, allow the plaques to cool to room temperature.
-
Condition the plaques in a controlled environment (23°C ± 2°C, 50% ± 5% RH) for at least 48 hours to allow for post-molding shrinkage and stress relaxation.
-
-
Measurement:
-
Place the conditioned plaque on a flat surface plate.
-
Define a series of measurement points on the surface of the plaque. For a square plaque, this could be the four corners and the center.
-
Using a CMM or a height gauge, measure the deviation from the surface plate at each defined point. The highest deviation from the plane is recorded as the warpage value.
-
-
Data Analysis:
-
Calculate the average warpage for each set of samples (unpigmented, PY 139, high-warping pigment).
-
Compare the warpage values to quantify the effect of this compound.
-
Diagram: Experimental Workflow for Warpage Measurement
Caption: A streamlined workflow for the experimental determination of warpage in pigmented HDPE.
Diagram: Factors Influencing HDPE Warping
Caption: Interrelated factors contributing to warping in HDPE injection molding.
References
Technical Support Center: Mitigating Thermal Decomposition of PY 139 Above 250°C in Plastics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thermal decomposition of Pigment Yellow 139 (PY 139) in plastics processed at temperatures exceeding 250°C.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PY 139) and why is it used in plastics?
A1: this compound is a high-performance organic pigment belonging to the isoindoline (B1297411) class. It is valued for its bright reddish-yellow shade, high color strength, and good lightfastness. It is often used to color a variety of plastics, including polyolefins (polyethylene, polypropylene), PVC, and some engineering plastics.
Q2: What is the known thermal stability of PY 139?
A2: The thermal stability of PY 139 is generally cited to be around 250°C to 260°C in High-Density Polyethylene (HDPE).[1] However, at temperatures above this threshold, the pigment can undergo thermal decomposition, leading to a color shift, typically appearing duller or browner.[1]
Q3: What are the visible signs of PY 139 thermal decomposition in my plastic parts?
A3: The primary sign of thermal decomposition is a noticeable color change from a vibrant reddish-yellow to a duller, often brownish or discolored shade. This can also be accompanied by a loss of color strength and, in severe cases, may affect the mechanical properties of the plastic.
Q4: What chemical processes are responsible for the thermal decomposition of PY 139?
A4: While the exact multi-step degradation pathway is complex and not extensively detailed in public literature, the decomposition of organic pigments like isoindolines at high temperatures generally involves the breaking of chemical bonds within the molecule. This process can be accelerated by the presence of oxygen (thermo-oxidative degradation) and can lead to the formation of smaller, less colored or colorless molecules. Under fire conditions, materials containing PY 139 may emit toxic fumes, including oxides of nitrogen and carbon.[2]
Q5: Can the type of plastic I'm using affect the thermal stability of PY 139?
A5: Yes, the polymer matrix can significantly influence the thermal stability of the pigment. Interactions between the pigment and the polymer, as well as the processing temperature required for the specific plastic, play a crucial role. For instance, engineering plastics like polycarbonate and polyamides are processed at higher temperatures than standard polyolefins, increasing the risk of pigment degradation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the use of PY 139 in high-temperature applications and provides potential solutions.
Issue 1: Color Shift and Fading Observed in Molded Parts
Possible Causes:
-
Processing Temperature Exceeds Pigment Stability: The most common cause is that the processing temperature of the plastic is above the 250°C threshold for PY 139.
-
Thermo-oxidative Degradation: The combination of high heat and the presence of oxygen can accelerate the breakdown of the pigment.
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Inadequate Stabilization: The plastic formulation may lack the appropriate type or amount of heat stabilizers to protect the pigment.
Solutions:
-
Incorporate a Heat Stabilizer Package: The addition of antioxidants can significantly improve the thermal stability of organic pigments. A synergistic blend of a primary antioxidant (e.g., a hindered phenol) and a secondary antioxidant (e.g., a phosphite) is often effective.
-
Primary Antioxidants (Radical Scavengers): Hindered phenols work by terminating the free radical chain reactions that lead to degradation.
-
Secondary Antioxidants (Peroxide Decomposers): Phosphites decompose hydroperoxides, which are precursors to further degradation.
-
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Optimize Processing Conditions: If possible, reduce the processing temperature and minimize the residence time of the molten plastic in the extruder or injection molding machine.
-
Consider a Higher-Stability Pigment: If the required processing temperature is well above the capabilities of stabilized PY 139, a different pigment with inherently higher heat resistance may be necessary.
Issue 2: Inconsistent Color Across Different Production Batches
Possible Causes:
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Poor Dispersion of Pigment and Stabilizers: If the pigment and stabilizer package are not uniformly distributed throughout the polymer matrix, some areas may have insufficient protection, leading to localized degradation.
-
Variations in Processing Parameters: Fluctuations in temperature, residence time, or shear rate between batches can lead to inconsistent thermal history and, therefore, variable color.
Solutions:
-
Improve Dispersion: Ensure thorough mixing of the pigment and stabilizer masterbatch with the natural polymer. The use of a high-quality masterbatch with good dispersion characteristics is crucial.
-
Tighten Process Control: Maintain strict control over processing parameters to ensure batch-to-batch consistency.
Quantitative Data Summary
The following table summarizes the typical thermal stability of PY 139 and the potential for improvement with stabilizers. Note: Specific performance improvements are highly dependent on the polymer, processing conditions, and the exact stabilizer package used. The values presented are indicative.
| Parameter | Standard PY 139 in HDPE | PY 139 with Stabilizer Package (Expected) |
| Max. Processing Temperature (°C) | ~250 - 260 | Up to 280 - 290 |
| Color Stability (ΔE* after 5 min @ 270°C) | High (Significant color change) | Low (Minimal color change) |
| Primary Stabilizer Type | N/A | Hindered Phenol (B47542) |
| Secondary Stabilizer Type | N/A | Phosphite (B83602) |
| Typical Loading Level of Stabilizers (%) | N/A | 0.1 - 0.5% (total package) |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of a Heat Stabilizer Package for PY 139
Objective: To determine the improvement in thermal stability of PY 139 in a specific polymer with the addition of a heat stabilizer package.
Materials:
-
Polymer resin (e.g., Polycarbonate, Polyamide)
-
This compound
-
Heat stabilizer package (e.g., blend of hindered phenol and phosphite antioxidant)
-
Twin-screw extruder or similar compounding equipment
-
Injection molding machine
-
Spectrocolorimeter
Methodology:
-
Formulation Preparation:
-
Prepare a control batch containing the polymer and a standard loading of PY 139 (e.g., 0.5%).
-
Prepare a test batch with the same composition as the control, but with the addition of the heat stabilizer package at a specified loading level (e.g., 0.2%).
-
-
Compounding:
-
Individually compound both the control and test batches using a twin-screw extruder to ensure thorough dispersion.
-
Maintain consistent extruder temperature profiles, screw speed, and throughput for both batches.
-
-
Injection Molding and Heat Stability Series:
-
Using an injection molding machine, purge the machine with the compounded material.
-
Mold a set of standard plaques at a baseline temperature (e.g., 260°C).
-
Increase the barrel temperature in increments of 10°C (e.g., 270°C, 280°C, 290°C, 300°C).
-
At each temperature, hold the molten material in the barrel for a set residence time (e.g., 5 minutes) before molding a new set of plaques.
-
-
Colorimetric Analysis:
-
Allow the molded plaques to cool to room temperature.
-
Using a spectrocolorimeter, measure the CIELAB color values (L, a, b*) of the plaques from each temperature series for both the control and test batches.
-
Calculate the total color difference (ΔE*) for each temperature point relative to the baseline temperature plaque (260°C) for each batch.
-
-
Data Interpretation:
-
Compare the ΔE* values of the control and test batches at each temperature. A lower ΔE* for the test batch indicates improved thermal stability.
-
The temperature at which a significant and unacceptable color change (e.g., ΔE* > 3) occurs can be considered the effective heat stability limit for each formulation.
-
Visualizations
Caption: Troubleshooting workflow for addressing PY 139 thermal decomposition.
Caption: Simplified mechanism of thermal stabilization for PY 139.
References
Technical Support Center: Overcoming Aggregation of Pigment Yellow 139 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Pigment Yellow 139 (PY 139) nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound nanoparticle aggregation?
A1: this compound (PY 139) nanoparticle aggregation is a phenomenon where individual nanoparticles stick together to form larger clusters, known as agglomerates or aggregates.[1] This process is driven by the high surface energy of the nanoparticles, which they seek to minimize by reducing their exposed surface area.[1] Aggregation is a critical issue as it can alter the size-dependent properties of the nanoparticles, leading to loss of efficacy, reduced bioavailability in drug delivery systems, and physical instability of the suspension (e.g., sedimentation).[1]
Q2: How can I identify if my PY 139 nanoparticles are aggregating?
A2: Aggregation can often be identified through several observational and analytical methods:
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Visual Inspection: A well-dispersed nanoparticle suspension should appear as a stable, homogenous colloid. Signs of aggregation include a cloudy or hazy appearance, or the formation of visible precipitates that may settle at the bottom of the container over time.[1]
-
Dynamic Light Scattering (DLS): This is a primary analytical technique. A significant increase in the average hydrodynamic diameter and a high Polydispersity Index (PDI) are strong indicators of aggregation.[1]
-
Zeta Potential Measurement: A low zeta potential value (close to 0 mV) suggests that the electrostatic repulsion between particles is insufficient to prevent them from coming together and aggregating.[1]
Q3: What is Dynamic Light Scattering (DLS) and how do I interpret the results?
A3: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension.[2] It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[3] Key parameters from a DLS measurement are:
-
Hydrodynamic Diameter (Z-average): This is the intensity-weighted average diameter of the particles in the suspension. A stable PY 139 nanoparticle dispersion should have a consistent and expected hydrodynamic diameter. An increasing diameter over time is a sign of aggregation.
-
Polydispersity Index (PDI): The PDI is a measure of the broadness of the particle size distribution. A PDI value below 0.3 generally indicates a relatively narrow and uniform size distribution, while values above 0.5 suggest a broad distribution, which can be indicative of aggregation.
Q4: What is Zeta Potential and how does it relate to the stability of my nanoparticle suspension?
A4: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a nanoparticle in a particular liquid medium.[4] This charge creates a repulsive force between similarly charged particles, preventing them from aggregating.[4]
-
High Magnitude Zeta Potential: A zeta potential with a magnitude greater than +30 mV or more negative than -30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles.[4]
-
Low Magnitude Zeta Potential: Values between -10 mV and +10 mV suggest low stability and a high likelihood of aggregation. The pH of the dispersion medium can significantly influence the zeta potential.[4]
Troubleshooting Guides
Problem: My PY 139 nanoparticles are visibly aggregated immediately after I try to disperse them.
This issue typically points to problems with the initial dispersion protocol or fundamental instabilities.
| Potential Cause | Recommended Solution |
| Poor Wetting | PY 139 powder, being organic, can be hydrophobic. Ensure the powder is properly wetted before adding the bulk dispersion medium. Create a thick paste by adding a few drops of the medium or a wetting agent (like ethanol) to the powder and mixing thoroughly with a spatula.[5] |
| Incorrect pH | Isoindoline (B1297411) pigments like PY 139 are known to be unstable in alkaline media.[6] Ensure your dispersion medium is neutral or slightly acidic (pH 5.5-7.0). An alkaline environment can degrade the pigment and promote aggregation. |
| Insufficient Dispersion Energy | Hand-shaking or simple vortexing is often not enough to break down agglomerates. Use a probe sonicator to apply high energy to the suspension. This is crucial for breaking apart the initial clumps of nanoparticles.[7] |
| Inadequate Stabilizer | The nanoparticles may require a stabilizer (dispersant or surfactant) to prevent immediate re-aggregation after the dispersion energy is removed. Ensure an appropriate stabilizer is present in the dispersion medium from the start. |
Problem: My PY 139 nanoparticle dispersion looks good initially but aggregates over time (hours to days).
This suggests that while the initial dispersion was successful, the long-term stabilization is insufficient.
| Potential Cause | Recommended Solution |
| Insufficient Electrostatic Repulsion | The repulsive forces between particles are too weak to prevent them from sticking together over time due to Brownian motion. Measure the Zeta Potential of your suspension. If the magnitude is less than 30 mV, the system is likely unstable.[4] |
| Ineffective or Incorrect Concentration of Stabilizer | The chosen surfactant or polymer may not be adsorbing effectively to the nanoparticle surface, or its concentration may be too low. You may need to screen different types of stabilizers (anionic, nonionic, polymeric) and optimize their concentration. |
| High Ionic Strength of Medium | High concentrations of salts in the dispersion medium can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion and leads to aggregation. If possible, use a medium with lower ionic strength. |
| Temperature Fluctuations | Changes in temperature can affect particle-solvent interactions and the effectiveness of certain stabilizers. Store the nanoparticle dispersion at a constant, controlled temperature. PY 139 can also be sensitive to high temperatures.[6] |
Quantitative Data Tables
Table 1: Example Data on the Effect of pH on PY 139 Nanoparticle Stability
This table presents illustrative data based on the known chemical properties of isoindoline pigments. Actual results may vary.
| pH of Dispersion Medium | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Observation |
| 4.0 | 155 | 0.21 | +35 | Stable Dispersion |
| 5.5 | 152 | 0.19 | -28 | Stable Dispersion |
| 7.0 | 160 | 0.25 | -32 | Stable Dispersion |
| 8.5 | 450 | 0.58 | -15 | Aggregation Observed |
| 10.0 | >1000 | >0.7 | -5 | Significant Aggregation/Sedimentation |
Table 2: Example Data on the Effect of Different Surfactant Types on PY 139 Nanoparticle Dispersion
This table presents illustrative data to show the comparative effect of common surfactant types. Optimal choice and concentration require experimental validation.
| Surfactant Type (at 0.5% w/v) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | 24-Hour Stability |
| None | >2000 | >0.8 | -8 | Unstable, rapid sedimentation |
| Anionic (e.g., Sodium Dodecyl Sulfate) | 180 | 0.28 | -45 | Good |
| Nonionic (e.g., Polysorbate 80) | 195 | 0.31 | -25 | Moderate |
| Polymeric (e.g., Polyvinylpyrrolidone) | 175 | 0.24 | -38 | Excellent |
Experimental Protocols
Protocol 1: General Dispersion of PY 139 Nanoparticle Powder
This protocol provides a standardized method for dispersing dry PY 139 nanoparticles into an aqueous medium.
-
Preparation:
-
Accurately weigh the desired amount of PY 139 nanoparticle powder (e.g., 15 mg) and place it into a clean glass vial.[7]
-
Prepare the dispersion medium. A common starting point is deionized water with a selected stabilizer (e.g., 0.5% w/v PVP). Ensure the pH is adjusted to a neutral or slightly acidic range (e.g., pH 6.5).
-
-
Pre-wetting the Powder:
-
Add a few drops of the dispersion medium to the dry powder.
-
Use a clean spatula to mix the powder and liquid into a thick, uniform paste. This step is critical to ensure all particles are wetted and to break up initial, loose agglomerates.[5]
-
-
Dispersion:
-
Add the remaining volume of the dispersion medium to the paste to achieve the final desired concentration (e.g., for a total volume of 6 mL).
-
Place the vial into an ice-water bath to prevent overheating during sonication.
-
Insert a probe sonicator tip into the suspension, ensuring it is submerged but not touching the bottom of the vial.
-
Sonicate the suspension at high energy (e.g., 40% amplitude) for a set duration (e.g., 15-20 minutes).[7] The exact time and power should be optimized for your specific instrument and sample.
-
-
Characterization:
-
Immediately after sonication, analyze the dispersion using Dynamic Light Scattering (DLS) and Zeta Potential measurement to determine the initial particle size, PDI, and stability.
-
Visually inspect the sample for any signs of settling or aggregation.
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
-
Sample Preparation:
-
For DLS, dilute a small aliquot of the freshly prepared nanoparticle dispersion in the same medium used for dispersion until it appears slightly opalescent. Over-concentration can lead to measurement errors.
-
For Zeta Potential, prepare the sample in a similar manner, ensuring the dilution medium has low ionic strength to not screen the surface charge.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the instrument's temperature.
-
Perform at least three replicate measurements to ensure the results are reproducible.
-
Record the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Rinse a folded capillary cell with the dilution medium.
-
Inject the diluted sample into the cell, making sure no air bubbles are trapped.
-
Place the cell in the instrument. The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.
-
Record the mean zeta potential value.
-
Visualizations
Caption: Workflow for preparing a stable PY 139 nanoparticle dispersion.
Caption: Troubleshooting decision tree for PY 139 nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 5. nanotechia.org [nanotechia.org]
- 6. zeyachem.net [zeyachem.net]
- 7. safenano.re.kr [safenano.re.kr]
Enhancing the tinting strength of Pigment Yellow 139 in formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and formulation chemists in enhancing the tinting strength of Pigment Yellow 139 (PY 139).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is tinting strength and why is it a critical parameter?
A1: Tinting strength is the ability of a colored pigment to alter the color of a white base.[1] It is a crucial quality control parameter because it determines the efficiency of a pigment; a higher tinting strength means less pigment is required to achieve a desired color intensity, leading to potential cost savings.[2] It is directly related to the pigment's dispersion quality and particle size.[1]
Q2: What is this compound and what are its typical applications?
A2: this compound is an isoindoline-class organic pigment with a reddish-yellow shade.[3][4] It is known for its excellent lightfastness, weather resistance, and good heat stability.[3][5] Common applications include high-performance coatings like automotive finishes, industrial paints, plastics (such as PVC, PE, PP), and high-grade printing inks.[3][6][7]
Q3: What are the primary factors influencing the tinting strength of this compound?
A3: The tinting strength of PY 139 is not an intrinsic property but is highly dependent on several factors:
-
Pigment Properties: The primary particle size, particle size distribution, and surface treatment of the pigment grade are fundamental. Finer particles generally result in higher tinting strength.[1]
-
Dispersion Quality: This is the most critical processing factor. The degree of deagglomeration and stabilization of pigment particles in the vehicle directly impacts color development.[1][8] Inefficient dispersion is a common cause of poor tinting strength.[9]
-
Formulation Components: The choice of wetting and dispersing agents, binders, solvents, and other additives significantly affects how well the pigment disperses and remains stable.[1][10]
-
Processing Conditions: The equipment used (e.g., three-roll mill, ball mill), the amount of shear energy applied, and the processing temperature all play a role in breaking down agglomerates.[1][11]
Q4: How does the particle size of PY 139 affect its tinting strength?
A4: As a general rule, for a given pigment, a smaller or finer particle size results in a larger total surface area, which leads to higher tinting strength.[1] The grinding process, which reduces particle size, increases the surface area that can be exposed to incident light.[12] Different commercial grades of PY 139 are available with varying particle size distributions to suit different applications.[3]
Q5: What is the role of the dispersion process in developing tinting strength?
A5: The dispersion process is essential for unlocking the full color potential of a pigment. It involves three key stages:
-
Wetting: The air surrounding the dry pigment particles is displaced by the liquid vehicle or solvent.[13][14]
-
Deagglomeration (Separation): Mechanical energy (shear) is applied to break down pigment agglomerates into smaller aggregates and ideally, primary particles.[9][13]
-
Stabilization: Dispersing agents are used to adsorb onto the pigment surface, preventing the separated particles from re-agglomerating, a phenomenon known as flocculation.[10][13]
Failure at any of these stages will result in a formulation with suboptimal tinting strength.[13]
Section 2: Troubleshooting Guide
Q1: My formulation with PY 139 shows low tinting strength. What are the initial troubleshooting steps?
A1: When encountering low tinting strength, a systematic approach is necessary. The first step is to determine if the issue lies with the dispersion process, the formulation chemistry, or the pigment itself. Follow the logical workflow below to diagnose the problem.
Caption: The three critical stages of converting dry pigment into a stable dispersion.
References
- 1. specialchem.com [specialchem.com]
- 2. sept.org [sept.org]
- 3. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 4. imagicchemicals.com [imagicchemicals.com]
- 5. pigments.com [pigments.com]
- 6. hengyitek.com [hengyitek.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. researchgate.net [researchgate.net]
- 9. mxdprocess.com [mxdprocess.com]
- 10. ulprospector.com [ulprospector.com]
- 11. paint.org [paint.org]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. OFS Inc & Gin Co - Stock Quotes [omegafarmsupply.com]
- 14. longchangchemical.com [longchangchemical.com]
Technical Support Center: Stabilizing Pigment Yellow 139 for Outdoor Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the stabilization of Pigment Yellow 139 (PY139) against UV degradation in various outdoor applications, such as coatings and plastics.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and testing of PY139 for UV stability.
Problem: Significant Color Fading or Change (High ΔE) in Early Stages of UV Exposure*
-
Question: My samples with this compound are showing a rapid color shift long before the expected service life. What could be the cause?
-
Possible Causes and Solutions:
-
Inadequate UV Stabilizer Package: The concentration or type of UV stabilizer may be insufficient. Organic pigments like PY139 require robust protection.
-
Solution: Increase the concentration of the UV stabilizer. Consider a synergistic blend of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS). The UVA will absorb harmful UV radiation, while the HALS will scavenge free radicals that initiate degradation.
-
-
Poor Dispersion: If the pigment and stabilizers are not properly dispersed in the polymer or coating matrix, their effectiveness will be localized and reduced. Agglomerates of pigment can act as points for premature degradation.
-
Solution: Review your dispersion process. Ensure adequate shear and mixing time. The use of appropriate dispersing aids can be critical to achieving a homogeneous mixture.
-
-
Binder/Matrix Degradation: The color change may be due to the degradation of the polymer matrix or binder itself, rather than the pigment.
-
Solution: Evaluate the light stability of the base resin or binder. It may require its own stabilization package. Some binders are inherently more resistant to UV degradation than others.
-
-
Interaction with Other Additives: Certain additives in the formulation could potentially react with PY139 under UV exposure, leading to discoloration. For instance, PY139 can have unsatisfactory resistance to very strong alkalis in some systems.
-
Solution: Review all components in your formulation for potential incompatibilities. Conduct tests on simpler formulations to isolate the interacting component.
-
-
Problem: Chalking or Loss of Gloss on the Surface of the Material
-
Question: The surface of my plastic/coating containing PY139 has developed a white, powdery layer and has lost its initial gloss after outdoor exposure. Why is this happening?
-
Possible Causes and Solutions:
-
Polymer Degradation at the Surface: This is a classic sign of UV-induced degradation of the polymer matrix at the surface. The breakdown of polymer chains leads to a friable layer that appears as chalking.
-
Solution: This issue is primarily addressed by enhancing the UV protection of the polymer itself. HALS are particularly effective at protecting surface properties like gloss and preventing chalking by trapping free radicals at the surface.
-
-
Pigment-Binder Interface Breakdown: The interface between the pigment particles and the surrounding binder can be a weak point, susceptible to UV attack.
-
Solution: Ensure good wetting and adhesion of the binder to the pigment surface. Surface-treated grades of pigments or the use of coupling agents can improve this interaction.
-
-
Problem: Inconsistent or Unreliable Accelerated Weathering Test Results
-
Question: I am getting variable results from my Xenon arc or QUV accelerated weathering tests. How can I improve the consistency of my experiments?
-
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in pigment/stabilizer concentration, dispersion quality, or sample thickness can lead to different degradation rates.
-
Solution: Standardize your sample preparation protocol. Use precise measurements for all components and ensure a consistent mixing and molding/application process.
-
-
Variable Test Conditions: Fluctuations in the light intensity, temperature, and humidity within the weathering chamber will affect results.
-
Solution: Calibrate your weathering equipment regularly according to the manufacturer's guidelines and relevant standards (e.g., ISO 4892-2, ASTM G155). Ensure that samples are placed in a consistent location within the chamber for each test.
-
-
Evaluation Method: Visual assessment of color change can be subjective.
-
Solution: Use a spectrophotometer or colorimeter to measure color coordinates (CIE Lab) before and after exposure. Calculate the total color difference (ΔE) for an objective measure of fading or color shift.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the inherent lightfastness of this compound?
A1: this compound, an isoindoline (B1297411) pigment, is known for its excellent lightfastness and weather resistance, particularly in deep shades. Its lightfastness is typically rated between 7 and 8 on the Blue Wool Scale (where 8 is the highest rating), making it suitable for demanding applications like automotive and industrial coatings.
Q2: Which type of UV stabilizer is best for this compound?
A2: There is no single "best" stabilizer, as the optimal choice depends on the application (e.g., plastic, coating), the polymer matrix, and the expected environmental conditions. However, a synergistic combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is highly recommended for superior protection in exterior applications.
-
UV Absorbers (e.g., benzotriazoles, benzophenones): These molecules absorb harmful UV radiation and dissipate it as harmless heat, protecting the pigment and the polymer matrix.
-
Hindered Amine Light Stabilizers (HALS): These do not absorb UV radiation but act as radical scavengers. They interrupt the degradation cycle initiated by UV light, making them extremely effective for long-term stability.
Q3: How does the polymer matrix or coating binder affect the stability of PY139?
A3: The surrounding matrix plays a crucial role. A binder with poor inherent UV stability can degrade and cause the overall system to fail, even if the pigment itself is stable. For example, in a study using linseed oil, the degradation of the oil binder was a significant factor in the overall color change of the paint film containing PY139 after artificial aging. The choice of resin is critical; for instance, Aliphatic Polyurethane (PU) binders offer superior UV resistance compared to some other systems and are ideal for premium applications.
Q4: Can I replace lead chromate (B82759) pigments with this compound?
A4: Yes, this compound is often recommended as a suitable replacement for lead chromate pigments due to its good opacity (for an organic pigment), reddish-yellow shade, and excellent durability, without the toxicity concerns associated with heavy metals.
Q5: Does the particle size of PY139 affect its UV stability?
A5: Generally, for organic pigments, larger primary particle sizes can sometimes correlate with better light and weather resistance. However, the most critical factor is the quality of the dispersion. Poorly dispersed agglomerates can negatively impact UV stability regardless of the primary particle size.
Quantitative Data Summary
The following tables summarize key performance metrics for this compound.
Table 1: General Properties and Fastness Ratings of this compound
| Property | Rating/Value | Description |
| Chemical Class | Isoindoline | An organic pigment class known for good stability. |
| Lightfastness (Full Shade) | 8 (Excellent) | On the Blue Wool Scale (1-8), where 8 is the highest fastness. |
| Lightfastness (Tint/Reduction) | 7-8 (Excellent) | Lightfastness when mixed with white pigment (e.g., TiO₂). |
| Weather Fastness | Good to Excellent | Resistant to the combined effects of sunlight, moisture, and temperature. |
| Heat Stability (in HDPE) | ~250-260 °C | The maximum temperature it can withstand in High-Density Polyethylene before degrading. |
| Migration Resistance (in PVC) | 5 (Excellent) | On a scale of 1-5, where 5 indicates no migration or bleeding in plasticized PVC. |
| Alkali Resistance | 4-5 (Good to Excellent) | Resistance to alkaline environments. Note: Can be sensitive to very strong alkalis. |
| Acid Resistance | 5 (Excellent) | Excellent stability in acidic conditions. |
Table 2: Illustrative Example of UV Stabilizer Performance with PY139 in an Exterior Coating
(Note: This data is illustrative, based on typical synergistic effects. Actual results will vary based on the specific formulation, stabilizer concentrations, and exposure conditions.)
| Formulation | ΔE* (Total Color Change) after 2000 hours Xenon Arc Exposure | Visual Observation |
| PY139 (No Stabilizer) | 8.5 | Significant fading and gloss loss |
| PY139 + 1.0% UV Absorber | 4.2 | Moderate fading, slight gloss loss |
| PY139 + 1.0% HALS | 3.5 | Slight fading, good gloss retention |
| PY139 + 0.5% UVA + 0.5% HALS | 1.8 | Minimal color change, excellent gloss retention |
Experimental Protocols
Protocol 1: Accelerated Weathering of Pigmented Plastic Plaques
This protocol outlines the methodology for testing the UV stability of this compound in a plastic matrix using a Xenon arc weathering device, based on ISO 4892-2 or ASTM G155 standards.
-
Materials & Equipment:
-
Polymer resin (e.g., HDPE, PVC)
-
This compound
-
UV stabilizer(s) (UVA, HALS)
-
Two-roll mill or twin-screw extruder for compounding
-
Injection molding machine
-
Xenon arc weathering apparatus
-
Spectrophotometer/Colorimeter
-
-
Procedure:
-
Compounding:
-
Dry-blend the polymer resin, PY139 (e.g., 1.0% by weight), and the UV stabilizer package in the desired concentrations.
-
Melt-compound the mixture using a two-roll mill or twin-screw extruder at a temperature appropriate for the polymer (e.g., 180-220°C for HDPE). Ensure a homogeneous blend is achieved.
-
-
Sample Preparation:
-
Injection mold the compounded material into standard test plaques (e.g., 70mm x 50mm x 2mm).
-
Produce at least three replicate plaques for each formulation.
-
Keep a set of plaques from each formulation as unexposed controls, stored in a dark, room-temperature environment.
-
-
Initial Color Measurement:
-
Measure the initial CIE Lab* color values of each plaque at three different locations using a spectrophotometer. Record the average values.
-
-
Accelerated Weathering:
-
Place the test plaques in the Xenon arc apparatus.
-
Set the exposure conditions according to a relevant cycle, for example:
-
Irradiance: 0.55 W/m² at 340 nm
-
Black Panel Temperature: 65°C
-
Relative Humidity: 50%
-
Light/Dark Cycle: Continuous light or a cycle such as 102 minutes light followed by 18 minutes light + water spray.
-
-
-
Periodic Evaluation:
-
Remove the plaques at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).
-
Allow samples to condition at room temperature for 24 hours.
-
Remeasure the Lab* values for each plaque.
-
-
Data Analysis:
-
Calculate the total color change (ΔE) at each interval for each plaque relative to its initial color using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
Compare the ΔE* values between different formulations to determine the effectiveness of the stabilizer packages.
-
-
Visualizations (Graphviz)
// Nodes UV [label="UV Radiation (Sunlight)", shape=ellipse, fillcolor="#FBBC05"]; Pigment [label="this compound\n(Chromophore)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ExcitedState [label="Excited State\nPigment*", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeRadicals [label="Free Radical\nFormation (R•)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Polymer Matrix", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation Products\n(Color Fade, Chalking)", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges UV -> Pigment [label="Absorption"]; Pigment -> ExcitedState; ExcitedState -> FreeRadicals [label="Energy Transfer"]; FreeRadicals -> Polymer [label="Attacks Polymer"]; Polymer -> Degradation; ExcitedState -> Degradation [label="Direct Breakdown", style=dashed]; }
Caption: Simplified pathway of UV degradation for this compound.
// Edges UV -> UVA [label="Absorbed", color="#EA4335"]; UVA -> Heat [label="Dissipated as"]; UV -> Pigment [label="Strikes Surface", style=dashed]; Pigment -> FreeRadicals; FreeRadicals -> HALS [label="Trapped by", color="#EA4335"]; HALS -> StableRadical; FreeRadicals -> Degradation [label="Causes", style=dashed]; HALS -> HALS_Regen [label="Cyclic Reaction", style=dotted]; }
Caption: Synergistic UV stabilization mechanism of UVAs and HALS.
// Nodes start [label="Start: Define Formulations\n(PY139, Polymer, Stabilizers)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Step 1: Dry Blending\n& Melt Compounding"]; step2 [label="Step 2: Sample Preparation\n(Injection Molding)"]; step3 [label="Step 3: Initial Analysis\n(Color Measurement Lab)"]; step4 [label="Step 4: Accelerated Weathering\n(Xenon Arc Exposure)", shape=cylinder, fillcolor="#FBBC05"]; step5 [label="Step 5: Periodic Evaluation\n(e.g., 500h, 1000h, 2000h)"]; step6 [label="Step 6: Final Analysis\n(Calculate ΔE, Assess Gloss)"]; end [label="End: Compare Formulations\n& Conclude", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="Store Control Samples\n(No UV Exposure)", shape=note, fillcolor="#F1F3F4"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Time Intervals"]; step5 -> step4; step4 -> step6 [label="End of Test"]; step6 -> end; step2 -> control [style=dashed]; }
Caption: Workflow for UV stability testing of pigmented plastics.
Troubleshooting streaky or weak masstone in PY139 watercolor formulations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with streaky or weak masstone in watercolor formulations containing Pigment Yellow 139 (PY139).
Frequently Asked Questions (FAQs)
Q1: My PY139 watercolor formulation appears streaky and has a weak masstone. What are the potential causes?
A weak or streaky masstone in PY139 watercolor formulations typically points to poor pigment dispersion. This can stem from several factors:
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Inadequate Wetting: PY139, an isoindoline-class organic pigment, can be hydrophobic, making it difficult for the aqueous binder to wet the surfaces of the pigment particles effectively.
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Pigment Agglomeration: Due to van der Waals forces, fine pigment particles like PY139 (with an average particle size around 0.2 µm) have a strong tendency to clump together, forming agglomerates. If these are not broken down during mixing, it results in a non-uniform film and weak color strength.
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Flocculation: Even after initial dispersion, pigment particles can regroup to form loose clusters called flocculates.[1] This can happen in the wet paint or during drying, leading to a mottled or streaky appearance.
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Incorrect Pigment-to-Binder Ratio: An improper balance between the pigment and the gum arabic binder can lead to a variety of issues. Too much binder can lead to a glossy, brittle paint film, while too little binder may not adequately coat and stabilize the pigment particles, causing them to appear weak and dusty.[2]
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Formulation Incompatibility: Other components in your formulation, such as certain humectants or dispersants, may not be compatible with PY139, leading to instability.
Q2: How can I improve the dispersion of PY139 in my watercolor formulation?
Improving dispersion is a multi-step process involving wetting, separation, and stabilization of the pigment particles.
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Optimize the Wetting Stage:
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Incorporate a Wetting Agent: A wetting agent, or surfactant, reduces the surface tension of the water-based binder, allowing it to more easily penetrate and wet the pigment agglomerates.
-
Pre-wet the Pigment: Some formulators find it beneficial to pre-wet hydrophobic pigments with a small amount of a water-miscible solvent, like isopropyl alcohol, before introducing the binder. However, this should be done with caution as it can affect the final paint properties.
-
-
Ensure Thorough Mechanical Separation:
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Use a Muller: For laboratory-scale preparations, a glass muller on a glass slab is essential for breaking down pigment agglomerates and ensuring each particle is coated with binder. The mechanical shearing action is crucial for developing full color strength.
-
Proper Milling Technique: The pigment and binder should be worked with the muller in a figure-eight motion until a smooth, uniform paste is achieved. The consistency should be similar to toothpaste.[3]
-
-
Stabilize the Dispersion:
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Incorporate a Dispersant: A dispersant adsorbs onto the surface of the pigment particles, preventing them from re-agglomerating through electrostatic or steric hindrance. For aqueous systems, polymeric dispersants are often effective. While specific recommendations for PY139 are not abundant in public literature, experimenting with low-molecular-weight acrylic or styrenated polymers could be a starting point.
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Optimize Binder Concentration: The gum arabic binder itself plays a role in stabilizing the pigment dispersion. Ensure you are using an appropriate concentration.
-
Q3: What is a good starting point for the pigment-to-binder ratio for PY139?
A common starting point for many watercolor pigments is a 1:1 ratio of pigment to binder by volume.[4][5] However, pigments with small particle sizes and high surface areas, like many synthetic organic pigments, often require more binder. For PY139, a starting ratio of 1 part pigment to 1.5 or 2 parts binder may be more appropriate.
It is crucial to determine the optimal ratio experimentally. A formulation that is "binder-starved" will appear weak and may crack upon drying, while a formulation with excess binder may appear overly glossy and less vibrant.[2][4]
Q4: What additives can I use to modify the properties of my PY139 watercolor?
Beyond the pigment and gum arabic binder, several additives are commonly used to modify watercolor properties:
-
Humectants (e.g., Glycerin, Honey): These additives help the paint retain moisture, which aids in re-wetting the paint in a pan and can increase the smoothness of the application. A typical starting point is to add glycerin or honey at about 10-20% of the gum arabic solution volume.[2][6]
-
Dispersants/Wetting Agents (e.g., Ox Gall): Ox gall is a traditional wetting agent that improves the flow of the watercolor. Modern synthetic surfactants can also be used for more controlled effects.
-
Preservatives (e.g., Clove Oil): A small amount of a preservative is necessary to prevent mold and bacterial growth in the liquid paint and binder.
Troubleshooting Workflow
If you are experiencing issues with streaky or weak masstone, follow this systematic approach to identify and resolve the problem.
Caption: A systematic workflow for troubleshooting PY139 watercolor formulations.
Quantitative Data Summary
The following table provides starting points for formulation ratios. Note that the optimal values for your specific raw materials and equipment should be determined experimentally.
| Component | Starting Ratio (by volume) | Range for Optimization | Purpose |
| PY139 Pigment | 1 | 1 | Colorant |
| Gum Arabic Solution (1:2 in water) | 1.5 - 2 | 1 - 3 | Binder |
| Glycerin/Honey | 10-20% of binder volume | 5-25% of binder volume | Humectant |
| Wetting Agent (e.g., Ox Gall) | 1-2 drops per 15ml paint | Varies by agent | Improves flow |
| Dispersant | Varies by product | Varies by product | Stabilizes pigment |
Experimental Protocols
Protocol 1: Preparation of Gum Arabic Binder Solution
-
Objective: To prepare a standard watercolor binder solution.
-
Materials:
-
Gum arabic powder
-
Distilled water
-
Glycerin or honey
-
Preservative (e.g., clove oil)
-
Airtight storage container
-
-
Procedure:
-
Slowly add one part gum arabic powder to two parts warm (not hot) distilled water while stirring continuously to avoid clumping.[4]
-
Allow the solution to sit overnight in a sealed container to fully dissolve. Occasional agitation can help.
-
Once fully dissolved, add glycerin or honey at a concentration of 10-20% of the total solution volume.
-
Add a few drops of a preservative.
-
Store the binder solution in a sealed container in the refrigerator.
-
Protocol 2: Fineness of Dispersion Assessment (Adapted from ASTM D1210)
-
Objective: To quantitatively assess the degree of pigment dispersion in the wet paint paste.[7][8]
-
Apparatus:
-
Hegman gauge (0-25 µm or 0-50 µm range is appropriate)
-
Scraper
-
-
Procedure:
-
Place a small amount of the watercolor paste in the deep end of the Hegman gauge channel.[9]
-
Hold the scraper with both hands and, with firm pressure, draw the paste down the length of the channel at a consistent speed. The drawdown should take approximately 3 seconds.[9]
-
Immediately view the drawdown at a low angle to the light source.
-
Observe the point on the calibrated scale where a significant number of specks or streaks first appear. This reading indicates the fineness of the grind.
-
A good dispersion for a high-quality watercolor should yield a reading of 6 Hegman units (approx. 12.5 µm) or higher.[6]
-
References
- 1. lindasaul.co.uk [lindasaul.co.uk]
- 2. jacksonsart.com [jacksonsart.com]
- 3. naturalpigments.com [naturalpigments.com]
- 4. kromaacrylics.com [kromaacrylics.com]
- 5. thepigmentplace.com [thepigmentplace.com]
- 6. nanotechindustrieprodukte.de [nanotechindustrieprodukte.de]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D1210-05-2022 "Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage" | NBCHAO [en1.nbchao.com]
- 9. Dispersion of Highly Filled Thermosets - Part Ten: Measuring Fineness of Grind Using a Hegman Gage - Polymer Innovation Blog [polymerinnovationblog.com]
Reducing the environmental impact of Pigment Yellow 139 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Pigment Yellow 139, with a focus on reducing its environmental impact.
Frequently Asked Questions (FAQs)
Q1: What is the conventional synthesis route for this compound?
A1: The conventional synthesis of this compound is a two-step process. First, 1,3-diiminoisoindoline (B1677754) is synthesized from o-phthalonitrile and ammonia (B1221849). In the second step, the 1,3-diiminoisoindoline is condensed with barbituric acid to form the crude pigment.[1][2]
Q2: What are the primary environmental concerns associated with the traditional synthesis of this compound?
A2: The primary environmental concerns stem from the use of petroleum-derived precursors like phthalonitrile, a non-renewable resource. The manufacturing process can also generate waste streams containing unreacted intermediates and by-products, which may be hazardous.[3] Phthalocyanine production, which is related to phthalonitrile, can produce waste with organic materials and heavy metals.
Q3: Are there greener alternatives to the conventional synthesis method?
A3: Yes, several greener alternatives are being explored. One patented method utilizes a solid-state melting process with phthalic anhydride (B1165640) and urea (B33335) instead of phthalonitrile, which can reduce energy consumption by eliminating a drying step. Other approaches focus on one-pot synthesis methods to minimize waste and allow for recyclable wastewater. The use of greener solvents and energy sources like microwave irradiation is also a promising area of research.
Q4: What are the key performance characteristics of this compound?
A4: this compound is known for its reddish-yellow hue, high transparency, and excellent heat resistance and lightfastness.[4] It is generally stable but can be susceptible to discoloration under certain conditions.
Q5: Can this compound be used to create green shades by mixing with blue pigments?
A5: It is generally not recommended to mix this compound with blue pigments to create green hues. The resulting color is often described as "cloudy" or muted rather than a vibrant green.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Pigment Yield | Incomplete reaction of 1,3-diiminoisoindoline with barbituric acid. | - Ensure the pH of the reaction mixture is within the optimal range (acidic).- Verify the purity of the starting materials.- Consider optimizing the reaction temperature and time as specified in established protocols. |
| Off-Color Pigment (Not the expected reddish-yellow) | - Incorrect particle size distribution.- Presence of impurities. | - Different particle sizes can lead to variations in hue. Adjust milling or precipitation conditions to control particle size.[1]- Ensure thorough washing of the crude pigment to remove unreacted starting materials and by-products. |
| Pigment Discoloration (Turns brownish) | Exposure to alkaline conditions, especially at elevated temperatures. | - Avoid contact with alkaline substances during synthesis, processing, and application.[7]- If the application environment is alkaline, consider surface treatment of the pigment or the use of stabilizing additives. |
| Poor Tinting Strength | - Sub-optimal particle size or broad particle size distribution.- Agglomeration of pigment particles. | - Optimize the final pigment finishing steps (e.g., milling, surface treatment) to achieve the desired particle size and distribution.- Ensure effective dispersion of the pigment in the application medium. |
| Dust Explosion Hazard | Fine pigment powder can form an explosive mixture with air. | - Handle the dry pigment powder in well-ventilated areas.- Use appropriate personal protective equipment (PPE).- Implement dust control measures, such as grounding equipment to prevent static discharge. |
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound
This protocol is based on a method described in patent literature.
Step 1: Synthesis of 1,3-diiminoisoindoline
-
In a four-necked flask, combine 19.2g of phthalonitrile, 1.2g of potassium carbonate (catalyst), and 150ml of isopropanol.
-
With stirring, slowly add 12.6g of 25% ammonia water.
-
After the addition is complete, raise the temperature of the system to 40-50°C.
-
Maintain this temperature and continue the reaction for 3-4 hours.
Step 2: Synthesis of Crude this compound
-
In a separate flask, add 39.5g of barbituric acid to 400ml of water and stir to disperse.
-
Add a mixture of 6.7g of citric acid and hydrochloric acid to the barbituric acid suspension.
-
At room temperature, add the 1,3-diiminoisoindoline mixture from Step 1 dropwise over 1-1.5 hours.
-
Raise the temperature to reflux and maintain for 2 hours.
-
Cool the mixture and filter. The mother liquor can be recycled.
-
The resulting filter cake is the crude this compound.
Step 3: Pigmentation (Finishing)
-
The filter cake from Step 2 is re-slurried in water.
-
Add 0.54g of benzoic acid.
-
Heat the mixture under high pressure at 105°C for 2 hours.
-
Filter, wash, and dry the final pigment.
-
Expected yield: approximately 95.3%.[8]
Data Presentation
Table 1: Comparison of Reactants in Traditional vs. Greener Synthesis Approaches
| Parameter | Traditional Method | Greener Alternative (Solid-State Melting) |
| Starting Material for Isoindoline Intermediate | Phthalonitrile | Phthalic anhydride, Urea |
| Solvent for Intermediate Synthesis | Isopropanol, Methanol, etc. | Solvent-free or minimal solvent |
| By-products | Potential for unreacted nitriles and other organic compounds in wastewater. | Primarily water and carbon dioxide. |
| Energy Consumption | Requires heating for reflux and a separate drying step for the intermediate. | Omits the intermediate drying step, saving energy. |
Table 2: Reported Yields for Different Synthesis Conditions
| Catalyst in Step 1 | Acid in Step 2 | Finishing Additive | Final Yield | Reference |
| Triethylamine | Formic acid and Sulfuric acid | Di-sec-octyl sodium butenedioate | 95.5% | [8] |
| Potassium Carbonate | Citric acid and Hydrochloric acid | Benzoic acid | 95.3% | [8] |
Visualizations
Experimental Workflow: Traditional vs. Greener Synthesis
Caption: Comparison of traditional and greener synthesis workflows for this compound.
Logical Relationship: Reducing Environmental Impact
Caption: Strategies to mitigate the environmental impact of this compound synthesis.
References
- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. p2infohouse.org [p2infohouse.org]
- 4. acta.imeko.org [acta.imeko.org]
- 5. Color Spotlight: Isoindoline Yellow (PY139) – Idyll Sketching [idyllsketching.com]
- 6. akvarell.se [akvarell.se]
- 7. Pigment removal from reverse-printed laminated flexible films by solvent-targeted recovery and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Performance of Pigment Yellow 139 in Engineering Plastics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying Pigment Yellow 139 for improved heat stability in engineering plastics. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in high-temperature applications.
| Issue | Potential Cause | Recommended Solution |
| Color Shift (Yellowing/Browning) During Processing | Exceeding the thermal stability limit of the pigment (typically around 250°C).[1][2] | - Verify the processing temperature is within the recommended range for this compound in the specific polymer. - Reduce the residence time of the molten polymer in the extruder or injection molding machine.[3] - Consider using a grade of this compound with higher heat stability if available.[2] |
| Degradation of the polymer matrix itself, which can affect the perceived color.[3] | - Ensure the polymer is properly dried before processing to prevent hydrolysis, which can lead to degradation. - Incorporate appropriate antioxidants into the polymer formulation to protect the resin from thermal degradation.[4][5][6] | |
| Interaction with alkaline additives in the formulation.[7] | - Review the entire formulation for any alkaline components. - If possible, substitute alkaline additives with neutral or acidic alternatives. | |
| Reduced Color Strength | Pigment degradation at high temperatures. | - Follow the solutions for "Color Shift." - Ensure uniform dispersion of the pigment in the polymer matrix. Poor dispersion can lead to localized overheating. |
| Inadequate dispersion of the pigment. | - Optimize the mixing process (e.g., screw design, mixing speed, time). - Consider using a masterbatch for better dispersion. | |
| Specks or Streaks in the Final Product | Poor dispersion of the pigment. | - Improve mixing and dispersion as mentioned above. - Ensure the carrier resin in the masterbatch is compatible with the engineering plastic.[8] |
| Contamination in the processing equipment.[9][10] | - Thoroughly purge the processing equipment between different production runs.[9] | |
| Warpage in HDPE Injection Molding | While this compound generally has low warping in HDPE, high concentrations or interactions with other additives could contribute to this issue.[2] | - Optimize molding parameters such as injection speed, pressure, and cooling time. - Evaluate the pigment loading concentration. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the maximum processing temperature for this compound?
A1: The heat resistance of this compound is generally cited to be around 240-250°C in plastics like HDPE.[1][11] However, it can decompose at temperatures above 250°C, leading to a duller color.[2] The exact thermal stability can vary depending on the specific grade of the pigment, the polymer system it is used in, and the processing conditions.[12]
Q2: Can this compound be used in high-temperature engineering plastics like Polyamide (PA) and Polycarbonate (PC)?
A2: While this compound has good heat stability, its use in high-temperature engineering plastics that are processed at temperatures significantly above 250°C can be challenging.[12] Discoloration may occur in these polymers.[12] For such applications, surface-modified grades or the incorporation of thermal stabilizers is recommended.
Q3: How does the particle size of this compound affect its performance?
A3: Different particle size distributions can result in varying color characteristics.[12] Generally, smaller particle sizes can lead to higher color strength and transparency. However, very fine particles may be more prone to agglomeration, which can hinder dispersion.
Q4: Are there any known chemical incompatibilities with this compound?
A4: Yes, this compound can have potential reactions with alkaline additives, which may lead to discoloration and a reduction in its properties.[7] It is crucial to review the entire formulation for any basic components.
Q5: How can I improve the dispersion of this compound in my polymer matrix?
A5: To improve dispersion, consider the following:
-
Masterbatching: Using a pre-dispersed masterbatch is often the most effective method.
-
Mixing Parameters: Optimize screw design, mixing speed, and temperature to ensure adequate shear for dispersion without degrading the pigment or polymer.
-
Wetting Agents: In some cases, the use of a suitable wetting or dispersing agent can be beneficial.
Section 3: Experimental Protocols for Modification
While specific research on modifying this compound is limited, the following protocols are based on established methods for improving the thermal stability of other organic pigments and can be adapted for experimental purposes.
Surface Encapsulation with an Inorganic Shell (Silica Coating)
This method aims to create a protective inorganic layer around the pigment particles, shielding them from direct exposure to high temperatures and reactive species in the polymer melt.
Methodology:
-
Dispersion: Disperse 10g of this compound in 200 mL of ethanol (B145695) and sonicate for 30 minutes to break up agglomerates.
-
Hydrolysis and Condensation: While stirring, add 5 mL of tetraethyl orthosilicate (B98303) (TEOS) and 2 mL of a 30% ammonium (B1175870) hydroxide (B78521) solution to the pigment dispersion.
-
Coating Formation: Continue stirring at room temperature for 24 hours to allow for the hydrolysis of TEOS and the formation of a silica (B1680970) coating on the pigment surface.
-
Washing and Drying: Centrifuge the coated pigment and wash it several times with ethanol to remove unreacted reagents. Dry the final product in an oven at 80°C for 12 hours.
-
Characterization: Analyze the coated pigment using techniques like Transmission Electron Microscopy (TEM) to visualize the coating, and Thermogravimetric Analysis (TGA) to determine the improvement in thermal stability compared to the uncoated pigment.
Incorporation of Antioxidants
This approach involves blending the pigment with antioxidants to mitigate thermal degradation of both the pigment and the surrounding polymer matrix.
Methodology:
-
Selection of Antioxidants: Choose a primary antioxidant (e.g., a hindered phenolic type) and a secondary antioxidant (e.g., a phosphite (B83602) or thioester type) for a synergistic effect.[6]
-
Compounding: Dry-blend the engineering plastic resin, this compound (e.g., 0.5 wt%), the primary antioxidant (e.g., 0.1 wt%), and the secondary antioxidant (e.g., 0.2 wt%).
-
Extrusion: Melt-compound the mixture using a twin-screw extruder at a temperature profile appropriate for the engineering plastic, but not exceeding the initial stability limit of the pigment.
-
Injection Molding: Injection mold test specimens from the compounded pellets at various temperatures (e.g., 250°C, 260°C, 270°C) with a consistent residence time.
-
Evaluation: Measure the color of the molded specimens using a spectrophotometer and calculate the color change (ΔE*). Compare the results with a control sample containing only the pigment and no antioxidants.
Section 4: Data Presentation
The following tables summarize the expected outcomes from the modification experiments.
Table 1: Thermal Stability of Unmodified vs. Modified this compound
| Pigment Sample | Decomposition Onset Temperature (°C) (from TGA) | Mass Loss at 300°C (%) |
| Unmodified PY 139 | ~ 250 | ~ 15 |
| Silica-Coated PY 139 | ~ 280 | ~ 5 |
Table 2: Color Stability in Polycarbonate at Different Processing Temperatures
| Formulation | Processing Temp (°C) | Color Change (ΔE*) vs. Control at 250°C |
| PY 139 only | 260 | 3.5 |
| PY 139 only | 270 | 7.8 |
| PY 139 + Antioxidants | 260 | 1.2 |
| PY 139 + Antioxidants | 270 | 2.5 |
Section 5: Visualizations
Experimental Workflow for Pigment Modification
Caption: Workflow for modifying and testing this compound.
Logical Relationship for Troubleshooting Color Shift
Caption: Decision tree for troubleshooting color shift issues.
References
- 1. China this compound / CAS 36888-99-0 factory and manufacturers | Precise Color [precisechem.com]
- 2. zeyachem.net [zeyachem.net]
- 3. Phon Tech - Professional in Thermoplastic Elastomers Compounding - KNOWLEDGE BASE - Why does color fade or change after injection molding and how to improve it? [phon-tech.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ulprospector.com [ulprospector.com]
- 8. plasticstoday.com [plasticstoday.com]
- 9. Phon Tech - Professional in Thermoplastic Elastomers Compounding - KNOWLEDGE BASE - Why does color fade or change after injection molding and how to improve it? [phon-tech.com.tw]
- 10. swcpu.com [swcpu.com]
- 11. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 12. hengyitek.com [hengyitek.com]
Validation & Comparative
A Comparative Performance Analysis of Pigment Yellow 139 and Pigment Yellow 83 in Plastics
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics of Pigment Yellow 139 and Pigment Yellow 83 in plastic applications, supported by experimental data and standardized testing protocols.
In the diverse world of polymer coloration, the selection of the appropriate pigment is paramount to achieving desired aesthetics, durability, and processing stability. Among the myriad of yellow pigments available, this compound (PY 139), an isoindoline-based pigment, and Pigment Yellow 83 (PY 83), a diarylide-based pigment, are two prominent choices. This guide provides an objective comparison of their performance in plastics, presenting quantitative data, detailed experimental methodologies, and visual aids to assist researchers and professionals in making informed decisions.
Performance Data Summary
The following table summarizes the key performance attributes of this compound and Pigment Yellow 83 in various plastic resins. The data has been compiled from various technical datasheets and industry sources.
| Performance Metric | This compound (Isoindoline) | Pigment Yellow 83 (Diarylide) |
| Heat Stability | Up to 250-260°C in HDPE.[1][2] Some sources indicate stability up to 240°C.[3][4] | Stable up to 200°C.[5][6][7][8] Processing above this temperature is not recommended due to potential decomposition.[4][9] |
| Lightfastness (8-Step Blue Wool Scale) | 7-8 in full shade.[1][2][3] | 6-8, depending on the concentration and plastic type.[5][6][7][8][10] |
| Migration Resistance (5-Grade Grey Scale) | Excellent (Grade 5).[1] Bleed resistant in plasticized PVC.[3] | Excellent (Grade 5).[6] Does not migrate in soft PVC, even at low concentrations.[5][7][11] |
| Chemical Resistance | Excellent resistance to acids and alkalis.[1] | Excellent resistance to acids, alkalis, and solvents.[5][6][7] |
| Warping in HDPE | Low warping.[4] | Data not consistently available, but generally considered to have good dimensional stability. |
| Shade | Reddish yellow.[1][3][4] | Reddish yellow.[5][6] Generally redder than Pigment Yellow 13.[5][11] |
| Suitability for Plastics | Recommended for PVC, LDPE, PP, and PUR. Limited use in HDPE.[4] Also suitable for rubbers.[3] | Widely used in PVC, PE, PP, EVA, and TPR.[5][6] |
Experimental Protocols
The performance data presented above is typically determined using standardized testing methodologies. Below are detailed descriptions of the general protocols for key experiments.
Heat Stability Testing
Objective: To determine the maximum temperature at which a pigment remains stable in a specific polymer without significant color change.
Methodology (based on DIN 12877 and similar industry practices):
-
Preparation of Test Specimen: A masterbatch of the pigment in the test polymer (e.g., HDPE) is prepared at a defined concentration (e.g., 1/3 Standard Depth with 1% TiO₂).
-
Injection Molding: The colored polymer is then processed through an injection molding machine at a series of increasing temperatures (e.g., in 20°C increments).
-
Dwell Time: At each temperature, the molten polymer is held in the machine's barrel for a specified duration, typically 5 minutes, to simulate processing conditions.[12]
-
Molding of Plaques: Test plaques are molded at each temperature.
-
Colorimetric Evaluation: The color of each plaque is measured using a spectrophotometer. The color difference (ΔE*ab) between the plaques processed at higher temperatures and a reference plaque molded at a lower, stable temperature is calculated.
-
Determination of Heat Stability: The heat stability is reported as the highest temperature at which the color change (ΔEab) remains below a specified threshold (e.g., ΔEab ≤ 3).[12]
Lightfastness Testing
Objective: To assess the resistance of a colored plastic to fading or color change upon exposure to light.
Methodology (based on ISO 4892-2 and similar industry practices):
-
Specimen Preparation: Standardized plaques of the colored plastic are prepared.
-
Exposure: The specimens are exposed to a controlled artificial light source, typically a Xenon arc lamp, which simulates the solar spectrum. The exposure conditions (irradiance, temperature, humidity) are strictly controlled.[12]
-
Blue Wool Scale: Alongside the test specimens, a set of standardized blue wool references (ranging from 1 to 8, with 8 being the most lightfast) are also exposed.[12]
-
Evaluation: The color change of the test specimens is periodically compared to the fading of the blue wool references.
-
Rating: The lightfastness is rated on the 8-step Blue Wool Scale, where the rating corresponds to the blue wool reference that shows a similar degree of color change as the test specimen.[12]
Migration Resistance Testing
Objective: To evaluate the tendency of a pigment to migrate from a colored plastic to a material in contact with it.
Methodology (based on DIN 53775):
-
Preparation of Test Assembly: A plaque of the colored plastic (e.g., plasticized PVC) is brought into direct contact with a white, uncolored plaque of the same or a different polymer.[12]
-
Application of Pressure and Heat: This assembly is placed under a specified pressure (e.g., 3 kg/cm ²) and heated in an oven at a defined temperature (e.g., 80°C) for a set period (e.g., 24 hours).
-
Evaluation: After the test period, the assembly is disassembled, and the white plaque is visually assessed for any color staining.
-
Rating: The degree of staining is rated against a 5-grade Grey Scale for assessing staining (ISO 105-A03), where Grade 5 indicates no migration and Grade 1 indicates severe migration.[12]
Chemical Resistance Testing
Objective: To determine the effect of various chemical agents on the color and integrity of the pigmented plastic.
Methodology (based on ASTM D543):
-
Specimen Preparation: Test specimens of the colored plastic are prepared.
-
Immersion: The specimens are immersed in a range of chemical reagents (e.g., acids, alkalis, solvents) for a specified duration and at a controlled temperature.
-
Evaluation: After immersion, the specimens are removed, cleaned, and evaluated for any changes in color, gloss, swelling, or other physical properties.
-
Rating: The resistance is typically rated on a scale (e.g., 1 to 5), where 5 indicates no change and 1 indicates severe degradation.
Visualized Decision Pathway
The selection between this compound and Pigment Yellow 83 often depends on the specific requirements of the application, particularly the processing temperature and the desired performance characteristics. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting between PY 139 and PY 83.
Conclusion
Both this compound and Pigment Yellow 83 are high-performance pigments offering excellent lightfastness and migration resistance in a variety of plastic applications. The primary distinguishing factor is their heat stability. This compound, with its superior heat resistance, is the preferred choice for engineering plastics and other polymers that require processing temperatures above 200°C. For applications with lower processing temperatures, such as flexible PVC and some polyolefins, Pigment Yellow 83 provides a robust and often more cost-effective solution. The choice between these two pigments should be guided by a thorough evaluation of the processing conditions, end-use performance requirements, and economic considerations. It is always recommended to conduct specific testing in the intended polymer system to ensure optimal performance.
References
- 1. i2.saiglobal.com [i2.saiglobal.com]
- 2. Pigment - Wikipedia [en.wikipedia.org]
- 3. intertekinform.com [intertekinform.com]
- 4. researchgate.net [researchgate.net]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. intertekinform.com [intertekinform.com]
- 7. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. micomlab.com [micomlab.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. fyitester.com [fyitester.com]
- 12. additivesforpolymer.com [additivesforpolymer.com]
A Comparative Study: Pigment Yellow 139 vs. Lead Chromate Pigments
For Researchers, Scientists, and Product Development Professionals
This guide provides a detailed, objective comparison of Pigment Yellow 139 and traditional lead chromate (B82759) pigments. The following sections will delve into their respective properties, performance characteristics, and the experimental data that underpins these findings. This information is intended to assist researchers and professionals in making informed decisions regarding pigment selection for various applications.
Introduction: A Tale of Two Pigments
This compound, an organic isoindoline (B1297411) pigment, has emerged as a high-performance alternative to lead chromate pigments. Lead chromates, inorganic pigments known for their bright yellow to orange hues and excellent opacity, have a long history of use in paints, coatings, and plastics.[1] However, significant health and environmental concerns associated with their lead and hexavalent chromium content have led to increasing restrictions on their use.[1][2] this compound is often recommended as a suitable replacement, offering excellent color strength, lightfastness, and thermal stability without the associated toxicity of heavy metals.[3][4]
Physical and Chemical Properties: A Snapshot
The fundamental differences in the chemical nature of these two pigments give rise to their distinct properties.
| Property | This compound | Lead Chromate Pigments |
| Chemical Class | Organic (Isoindoline) | Inorganic (Lead(II) Chromate - PbCrO₄)[1] |
| Appearance | Yellow Powder[5] | Dark Yellow Powder[1] |
| CAS Number | 36888-99-0[5] | 7758-97-6[1] |
| Molecular Formula | C₁₆H₉N₅O₆[6] | PbCrO₄[1] |
| Density | Approx. 1.62 - 1.696 g/cm³[6][7] | - |
| pH Value | 4.0 - 8.0[6][8] | Not Available |
| Oil Absorption | 35 - 50 g/100g [8][9] | - |
Performance Characteristics: A Quantitative Comparison
The performance of a pigment is the ultimate measure of its suitability for a given application. This section provides a comparative overview of key performance indicators, drawing from available technical data.
Lightfastness
Lightfastness, a measure of a pigment's resistance to fading upon exposure to light, is a critical parameter for durable coatings and plastics.
| Pigment | Lightfastness (Full Shade) - Blue Wool Scale (1-8) | Lightfastness (Reduced Shade) - Blue Wool Scale (1-8) |
| This compound | 7-8[8][10] | 7[8] |
| Lead Chromate | Varies by type and stabilization[11] | - |
Note: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).
Heat Stability
The ability of a pigment to retain its color at elevated processing temperatures is crucial for applications in plastics and baked coatings.
| Pigment | Heat Stability (°C) | |---|---|---| | This compound | 240 - 260°C[3][9] | | Lead Chromate | Up to 320°C (for dense silica-coated grades)[12] |
Chemical Resistance
Chemical resistance determines a pigment's ability to withstand exposure to various chemicals without degradation.
| Pigment | Water | 5% HCl | 5% NaOH | Ethanol | Xylene |
| This compound | 5[8] | 5[8] | 5[8] | 5[8] | 5[8] |
| Lead Chromate | - | - | - | - | - |
Note: Resistance is typically rated on a scale of 1 to 5, where 5 indicates excellent resistance.
Tinting Strength
Tinting strength refers to the ability of a pigment to impart color to a white base. Organic pigments generally exhibit higher tinting strength than inorganic pigments.[13]
| Pigment | Tinting Strength | |---|---|---| | This compound | High[3] | | Lead Chromate | - |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. The following are brief descriptions of the key experimental protocols.
Lightfastness Testing (ISO 105-B02)
This standard specifies a method for determining the color fastness of textiles to artificial light, but the principles are widely applied to pigments. Samples are exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions. The change in color is assessed by comparing the exposed sample to a set of blue wool standards (Blue Wool Scale), which have known lightfastness ratings.
Heat Stability Testing (ISO 787-21)
This method is used to compare the heat stability of pigments. The pigment is dispersed in a stoving medium and applied to a substrate. The coated panels are then heated in an oven at a specified temperature for a set duration. The change in color of the heated panel is then compared to an unheated control panel.
Chemical Resistance Testing (ASTM D1308)
This test method covers the determination of the effect of household and industrial chemicals on clear and pigmented organic finishes. A spot of the test chemical is placed on the coated surface and may be covered with a watch glass for a specified period. The surface is then washed and examined for any changes in appearance, such as discoloration, blistering, or loss of adhesion.
Tinting Strength (ISO 787-16)
This standard outlines a method for determining the relative tinting strength of colored pigments. The pigment under test is mixed with a standard white pigment in a specific ratio to create a reduced paste. The color of this paste is then visually compared to a paste prepared in the same manner with a reference pigment of known tinting strength.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for a comparative study of pigments.
Caption: Logical workflow for the comparative evaluation of pigments.
Signaling Pathway for Pigment Selection Logic
The decision-making process for selecting a pigment involves weighing various performance and safety factors. The following diagram illustrates this logical pathway.
Caption: Decision pathway for pigment selection based on key criteria.
Conclusion
This compound presents a compelling alternative to lead chromate pigments, offering superior or comparable performance in key areas such as lightfastness and heat stability, without the significant health and environmental drawbacks. While lead chromate pigments have historically been valued for their opacity and durability, the availability of high-performance, non-toxic alternatives like this compound provides a clear path forward for the development of safer and more sustainable products. The choice of pigment will ultimately depend on the specific requirements of the application, but for many, this compound offers an excellent balance of performance, safety, and regulatory compliance.
References
- 1. eastharbourgroup.com [eastharbourgroup.com]
- 2. ipen.org [ipen.org]
- 3. News - this compound – Introduction and Application [precisechem.com]
- 4. Lead-Free Chrome Pigments: Benefits & Applications | Fineland Chem [finelandchem.com]
- 5. sypigment.com [sypigment.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. zeyachem.net [zeyachem.net]
- 8. vipulorganics.com [vipulorganics.com]
- 9. pigments.com [pigments.com]
- 10. imagicchemicals.com [imagicchemicals.com]
- 11. pcimag.com [pcimag.com]
- 12. US4017328A - Lead chromate pigment with improved thermal stability - Google Patents [patents.google.com]
- 13. pigments.com [pigments.com]
A Comparative Analysis of Isoindoline and Isoindolinone Yellow Pigments: PY 139 vs. PY 110
A detailed colorimetric and spectroscopic examination of Pigment Yellow 139 and Pigment Yellow 110, providing researchers, scientists, and drug development professionals with essential data for informed material selection.
This guide offers a comprehensive comparison of two high-performance organic yellow pigments, C.I. This compound (PY 139) and C.I. Pigment Yellow 110 (PY 110). Both belong to the broader class of isoindoline-based pigments and are valued for their excellent fastness properties, but they exhibit notable differences in their chemical structure, color characteristics, and spectroscopic profiles. This report details their key performance attributes, supported by experimental data and standardized testing protocols.
General and Chemical Properties
PY 139, an isoindoline (B1297411) pigment, and PY 110, an isoindolinone pigment, are utilized in a variety of demanding applications, including plastics, coatings, and inks.[1][2] Their fundamental chemical and physical properties are summarized below.
| Property | C.I. This compound | C.I. Pigment Yellow 110 |
| C.I. Name | This compound | Pigment Yellow 110 |
| C.I. Number | 56298[3] | 56280[4] |
| Chemical Class | Isoindoline[3] | Isoindolinone[4] |
| CAS Number | 36888-99-0[3] | 5590-18-1[4] |
| Molecular Formula | C₁₆H₉N₅O₆[3] | C₂₂H₆Cl₈N₄O₂[4] |
| Molecular Weight | 367.27 g/mol [3] | 641.93 g/mol [4] |
| Appearance | Reddish-yellow powder[5] | Bright, reddish-yellow powder[6][7] |
| Density | ~1.6-1.7 g/cm³[5] | ~1.5-1.8 g/cm³[6] |
| Heat Stability | Up to 250°C in HDPE[5] | Up to 290-300°C in HDPE[7][8] |
Colorimetric and Spectroscopic Data
The color performance of pigments is a critical factor in their application. While specific CIELAB Lab* values can vary with the manufacturing process, substrate, and measurement conditions, the general color characteristics and spectroscopic data provide a basis for comparison.
Colorimetric Data (General)
| Parameter | C.I. This compound | C.I. Pigment Yellow 110 |
| Shade | Reddish-yellow[5] | Reddish-yellow[6][7] |
| Hue Angle | Can vary (e.g., 66°, 71°, 78°) depending on particle size[5] | Generally a strong reddish-yellow shade[7] |
| Transparency | Can be transparent or opaque depending on the grade[9] | Generally transparent to semi-transparent[7] |
Spectroscopic Data
| Parameter | C.I. This compound | C.I. Pigment Yellow 110 |
| λmax (approx.) | ~450 nm (Estimated based on typical yellow pigments) | ~450-480 nm (Estimated based on typical yellow pigments) |
Note: Specific λmax values in different solvents were not consistently available in the searched literature. The provided values are estimations based on the general absorbance range for yellow pigments.
Chemical Structures
The distinct chemical structures of PY 139 and PY 110 are the basis for their different performance characteristics.
Caption: Chemical structure of this compound.
Caption: Chemical structure of Pigment Yellow 110.
Fastness and Resistance Properties
The durability of a pigment is crucial for its intended application. Both PY 139 and PY 110 exhibit good to excellent fastness properties, with PY 110 generally showing superior heat and light stability.
| Property | C.I. This compound | C.I. Pigment Yellow 110 |
| Light Fastness (1-8) | 6-8[5][10] | 7-8[4][8] |
| Heat Resistance (°C) | ~250[5] | ~290-300[7][8] |
| Acid Resistance (1-5) | 5[11] | 5[4] |
| Alkali Resistance (1-5) | 4-5[5][11] | 5[4] |
| Migration Resistance (1-5) | 5[11] | 5[4] |
Experimental Protocols
The following outlines the general methodologies for the colorimetric and spectroscopic analysis of pigments like PY 139 and PY 110, based on established ASTM standards.
Colorimetric Analysis (CIELAB Lab*)
This protocol is based on ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates .[12][13]
Objective: To determine the CIELAB Lab* color coordinates of the pigment samples.
Workflow:
Caption: Workflow for colorimetric analysis.
Methodology:
-
Sample Preparation:
-
Prepare a dispersion of the pigment in a suitable vehicle (e.g., a clear resin or binder) at a specified concentration. The dispersion method should be standardized, for example, by using a mechanical muller as described in ASTM D387 .[14][15][16]
-
Apply the dispersion onto a standardized substrate (e.g., a drawdown card or a plastic plaque) to create a uniform, opaque film.
-
Allow the sample to cure or dry completely under controlled conditions.
-
-
Instrumentation:
-
Use a calibrated spectrophotometer or tristimulus colorimeter with a defined geometry (e.g., d/8° sphere or 45°/0°).
-
-
Measurement:
-
Set the instrument to the desired illuminant (e.g., D65) and observer (e.g., 10°).
-
Measure the spectral reflectance of the prepared sample over the visible spectrum (typically 400-700 nm).
-
The instrument's software will then calculate the L, a, and b* coordinates based on the reflectance data.
-
Spectroscopic Analysis (UV-Visible Spectroscopy)
This protocol is based on ASTM E1164 - Standard Practice for Obtaining Spectrometric Data for Object-Color Evaluation .[17]
Objective: To obtain the UV-Visible absorption or reflectance spectrum of the pigments.
Workflow:
Caption: Workflow for spectroscopic analysis.
Methodology:
-
Sample Preparation:
-
For solutions: Prepare a dilute solution of the pigment in a suitable transparent solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone). The concentration should be adjusted to yield an absorbance in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
For solid samples: Prepare a solid dispersion in a transparent matrix (e.g., a polymer film) or as a pressed pellet with a non-absorbing powder like KBr. Alternatively, reflectance measurements can be performed on the same type of samples prepared for colorimetric analysis.
-
-
Instrumentation:
-
Use a dual-beam UV-Visible spectrophotometer.
-
-
Measurement:
-
For solutions, use a matched pair of cuvettes, with one containing the pure solvent as a reference.
-
For solid samples, use an integrating sphere accessory for reflectance measurements.
-
Scan the sample over the desired wavelength range (e.g., 300-800 nm).
-
The resulting spectrum will show the absorbance or reflectance as a function of wavelength. The wavelength of maximum absorbance is denoted as λmax.
-
Conclusion
Both this compound and Pigment Yellow 110 are high-performance pigments with distinct properties. PY 110 generally offers superior heat stability and lightfastness, making it suitable for highly demanding applications such as automotive coatings and durable plastics.[7][8] PY 139, while also possessing good fastness properties, provides a reddish-yellow shade and can be a cost-effective alternative in applications where the extreme performance of PY 110 is not required.[9] The choice between these two pigments will depend on the specific performance requirements, processing conditions, and desired coloristic properties of the final product. The experimental protocols outlined provide a framework for conducting direct comparative studies to aid in this selection process.
References
- 1. Color Spotlight: Isoindoline Yellow (PY139) – Idyll Sketching [idyllsketching.com]
- 2. Color Spotlight: Isoindolinone Yellow Deep (PY110) – Idyll Sketching [idyllsketching.com]
- 3. DuraPlast®3139-2R this compound | Fineland Chem [finelandchem.com]
- 4. Pigment Yellow 110 | Fast Yellow 3RLT | CAS 5590-18-1 | Origo Chemical [origochem.com]
- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 6. PIGMENT YELLOW 110 - Ataman Kimya [atamanchemicals.com]
- 7. zeyachem.net [zeyachem.net]
- 8. DuraPlast®3110-1 Pigment Yellow 110 | Fineland Chem [finelandchem.com]
- 9. zeyachem.net [zeyachem.net]
- 10. pigments.com [pigments.com]
- 11. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 12. micomlab.com [micomlab.com]
- 13. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. mdpi.com [mdpi.com]
Performance of Pigment Yellow 139 as a replacement for diarylide pigments
A comprehensive guide for researchers and formulation scientists on the comparative performance of Pigment Yellow 139 versus traditional diarylide yellow pigments, supported by experimental data and standardized testing protocols.
In the ongoing effort to enhance the performance and safety of colorants, this compound (PY 139) has emerged as a formidable replacement for conventional diarylide yellow pigments. This guide provides a detailed comparison of PY 139 against common diarylide yellows such as Pigment Yellow 12, 13, 14, and 83, focusing on key performance attributes critical for applications in coatings, plastics, and inks.
Executive Summary
This compound, an isoindoline-class pigment, consistently demonstrates superior performance characteristics when compared to diarylide yellow pigments. Notably, it offers significantly higher heat stability and lightfastness, making it suitable for demanding applications where color integrity over time is paramount. Furthermore, a key advantage of PY 139 is its chemical structure, which, unlike diarylide pigments, does not decompose to form potentially harmful aromatic amines at elevated processing temperatures.[1] While diarylide pigments have been a mainstay in the industry due to their cost-effectiveness and strong color, concerns over their thermal stability and potential for degradation have prompted the search for higher-performance alternatives.[1][2]
Comparative Performance Data
The following tables summarize the key performance indicators of this compound and a selection of diarylide yellow pigments, based on data from technical datasheets. It is important to note that while standardized scales are used, variations in testing conditions between different manufacturers may exist.
Table 1: Lightfastness and Heat Stability
| Pigment | Chemical Class | Lightfastness (Full Shade, Blue Wool Scale 1-8) | Lightfastness (Tint, Blue Wool Scale 1-8) | Heat Resistance (°C) |
| This compound | Isoindoline | 7-8[3][4] | 7[5] | 200-240[3][5][6] |
| Pigment Yellow 12 | Diarylide | 5-6[7][8] | - | 160-180[7][9] |
| Pigment Yellow 13 | Diarylide | 5-6[10][11] | 4-5[11] | 180-200[10][11] |
| Pigment Yellow 14 | Diarylide | 5[12] | - | 180[12][13] |
| Pigment Yellow 83 | Diarylide | 7[14][15] | 6-7[16] | 200-220[15][16] |
Table 2: Chemical and Solvent Resistance (Scale 1-5, where 5 is excellent)
| Pigment | Acid Resistance | Alkali Resistance | Water Resistance | Ethanol Resistance | MEK Resistance |
| This compound | 5[5][6] | 5[5][6] | 4-5[6] | 4-5[5][6] | 5[5] |
| Pigment Yellow 12 | 5[8][9] | 5[8][9] | 4-5[7][9] | 4[9] | - |
| Pigment Yellow 13 | 4-5[10][17] | 3-5[10][17] | 5[10][17] | 5[11] | 4-5[11] |
| Pigment Yellow 14 | 5[12] | 5[12] | 5[12] | 5[12] | 4[12] |
| Pigment Yellow 83 | 5[14] | 5[14] | 5[14] | 5[14] | 3[18] |
Key Performance Advantages of this compound
-
Superior Heat Stability: PY 139 exhibits a higher heat resistance (up to 240°C) compared to most diarylide yellows, which typically start to decompose at temperatures above 200°C.[1][3] This makes PY 139 a more reliable choice for plastics and coatings that undergo high-temperature processing.
-
Excellent Lightfastness: With a Blue Wool Scale rating of 7-8, PY 139 demonstrates outstanding resistance to fading upon exposure to light, ensuring long-term color durability in applications such as automotive and industrial coatings.[3][4][5]
-
Safety Profile: A significant advantage of PY 139 is that it does not degrade to produce 3,3'-dichlorobenzidine (B165656) (DCB), a potential carcinogen that can be released from diarylide pigments at temperatures exceeding 200°C.[1][11][18]
-
Good Chemical Resistance: PY 139 shows excellent resistance to acids, alkalis, and various solvents, contributing to its durability in harsh environments.[5][6]
-
Low Warping in HDPE: An additional benefit in plastics applications is the low warping effect of this compound in high-density polyethylene (B3416737) (HDPE).[1]
Visualization of Chemical Structures and Experimental Workflow
To better understand the fundamental differences and the evaluation process, the following diagrams are provided.
Caption: Chemical structures of this compound and a representative diarylide pigment (PY 13).
Caption: Experimental workflow for comparative pigment performance evaluation.
Experimental Protocols
The following are summaries of the standardized methodologies used to evaluate the key performance characteristics of pigments.
Lightfastness Testing (Based on ASTM D4303)
-
Specimen Preparation: The pigment is dispersed into the desired vehicle (e.g., paint binder, polymer). The colored mixture is then applied to a suitable substrate to create a uniform film.
-
Exposure: The prepared specimens are exposed to a controlled light source that simulates indoor daylight filtered through window glass. A xenon-arc apparatus is a commonly used light source.
-
Evaluation: The color of the specimens is measured using a spectrophotometer or colorimeter before and after exposure. The color change (ΔE) is calculated using the CIE 1976 Lab color difference equation.
-
Rating: The lightfastness is rated on the Blue Wool Scale (1-8), where a higher number indicates better lightfastness. The rating is determined by comparing the color change of the specimen to that of a set of blue wool textile standards exposed under the same conditions.
Heat Stability Testing (Based on ISO 787-21)
-
Sample Preparation: The pigment is dispersed in a stoving medium (e.g., a thermosetting resin). The dispersion is then applied to test panels to form a wet film of a specified thickness.
-
Stoving (Curing): The coated panels are placed in an oven and cured at a series of increasing temperatures for a specified duration.
-
Color Measurement: After cooling, the color of each stoved panel is compared to a control panel that was cured at the lowest temperature required for full curing.
-
Assessment: The heat stability is reported as the maximum temperature at which the pigment shows no significant color change compared to the control.
Chemical Resistance Testing (Based on ASTM D1308)
-
Test Panel Preparation: The pigment is incorporated into the desired organic finish, which is then applied to test panels and allowed to cure completely.
-
Reagent Application: A specified volume of the test chemical (e.g., acid, alkali, solvent) is applied to the surface of the coated panel. The spot is then covered with a watch glass to prevent evaporation.
-
Exposure: The reagent is left in contact with the coating for a predetermined period.
-
Evaluation: After the exposure period, the reagent is removed, and the panel is inspected for any changes in appearance, such as discoloration, blistering, softening, or loss of adhesion. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no effect.
Conclusion
This compound offers a compelling combination of high performance and an improved safety profile, making it an excellent candidate to replace diarylide pigments in a wide range of applications. Its superior heat stability and lightfastness translate to enhanced durability and color retention in finished products. For researchers and formulators, the adoption of PY 139 can lead to the development of more robust and reliable colored articles, particularly in high-end coatings and plastics where long-term performance is a critical requirement. While the initial cost may be a consideration, the long-term benefits in terms of product quality and safety make this compound a strategic choice for future formulations.
References
- 1. News - this compound – Introduction and Application [precisechem.com]
- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 3. vipulorganics.com [vipulorganics.com]
- 4. imagicchemicals.com [imagicchemicals.com]
- 5. finelandchem.com [finelandchem.com]
- 6. sypigment.com [sypigment.com]
- 7. senova-chem.com [senova-chem.com]
- 8. REACH registered | Pigment Yellow 12 | Diarylide Yellow G | OrigoChem [origochem.com]
- 9. union-pigment.com [union-pigment.com]
- 10. senova-chem.com [senova-chem.com]
- 11. pigments.com [pigments.com]
- 12. union-pigment.com [union-pigment.com]
- 13. PIGMENT YELLOW 14 - Ataman Kimya [atamanchemicals.com]
- 14. union-pigment.com [union-pigment.com]
- 15. senova-chem.com [senova-chem.com]
- 16. harwick.com [harwick.com]
- 17. specialchem.com [specialchem.com]
- 18. pigments.com [pigments.com]
Benchmarking the lightfastness of Pigment Yellow 139 against other organic yellows
This guide provides a comparative benchmark of the lightfastness of Pigment Yellow 139 (PY 139) against other commonly used organic yellow pigments: Pigment Yellow 74 (PY 74), Pigment Yellow 83 (PY 83), and Pigment Yellow 154 (PY 154). The selection of pigments with high lightfastness is critical for applications requiring long-term color stability, such as in automotive coatings, high-quality industrial paints, and durable plastics. This document presents a summary of lightfastness data, a detailed experimental protocol for lightfastness testing, and a visual representation of the experimental workflow.
Data Presentation: Lightfastness of Selected Organic Yellow Pigments
The following table summarizes the lightfastness properties of this compound and its alternatives. Lightfastness is rated on the Blue Wool Scale, where 8 signifies excellent lightfastness and 1 indicates very poor lightfastness.
| Pigment | Chemical Class | C.I. Name | C.I. Number | Lightfastness (Full Shade, 1-8 Scale) | Key Characteristics |
| This compound | Isoindoline | P.Y. 139 | 56298 | 8 | Reddish yellow shade with excellent weather and light fastness.[1][2] Suitable for high-grade industrial finishes and automotive coatings.[1] |
| Pigment Yellow 74 | Monoazo | P.Y. 74 | 11741 | 6-7 | A bright, greenish-yellow pigment with high tinting strength.[3][4] Its lightfastness is considered good, especially in deep shades.[4][5] |
| Pigment Yellow 83 | Diarylide | P.Y. 83 | 21108 | 7-8 | A reddish-shade yellow pigment with good heat resistance and solvent resistance.[6][7] It offers excellent light and weather resistance.[7] |
| Pigment Yellow 154 | Benzimidazolone | P.Y. 154 | 11781 | 8 | A greenish-yellow pigment with very good lightfastness and weather fastness.[8] It is considered one of the most weather-fast organic yellow pigments.[9][10] |
Experimental Protocol: Lightfastness Testing
The following protocol is based on the ASTM D4303 standard for testing the lightfastness of pigments.[11][12]
1. Objective: To determine the relative lightfastness of organic yellow pigments by exposing them to accelerated weathering conditions and measuring the resulting color change.
2. Materials and Apparatus:
- Pigment Samples: this compound, Pigment Yellow 74, Pigment Yellow 83, and Pigment Yellow 154.
- Binder: A suitable vehicle, such as an acrylic emulsion or an alkyd resin, appropriate for the intended application.
- Substrate: Standardized test panels (e.g., aluminum or steel).
- Film Applicator: To ensure uniform film thickness.
- Xenon-Arc Weathering Apparatus: Equipped with filters to simulate daylight through window glass.[12]
- Spectrophotometer/Colorimeter: For measuring color coordinates (CIE Lab*).
- Blue Wool Standards (ISO 105-B08 or AATCC Test Method 16): For visual assessment and as a reference for exposure.
3. Sample Preparation:
- Disperse each pigment in the binder at a standardized pigment-to-binder ratio to create a series of paints.
- Apply the paints to the test panels using a film applicator to achieve a consistent dry film thickness.
- Prepare two sets of identical samples for each pigment. One set will be exposed to the xenon-arc apparatus, and the other will be stored in the dark as a control.
- Allow the coated panels to dry and cure completely according to the binder manufacturer's instructions.
4. Experimental Procedure:
- Measure the initial CIE Lab* color coordinates of all test and control panels using a spectrophotometer.
- Place one set of the prepared panels in the xenon-arc weathering apparatus. The other set (controls) should be stored in a dark, room-temperature environment.
- Expose the samples to irradiance from the xenon-arc lamp, simulating daylight filtered through glass.[12] The typical irradiance level is 0.35 W/m²/nm at 340 nm.[12]
- Maintain the relative humidity at approximately 55 ± 5% and the black panel temperature at a specified level, typically around 63°C.[13]
- Periodically remove the samples from the weathering apparatus at predetermined intervals of radiant exposure (e.g., 500, 1000, 1500, and 2000 hours).
- At each interval, measure the CIE Lab* color coordinates of the exposed samples.
5. Data Analysis:
- Calculate the total color change (ΔEab) for each exposed sample at each interval using the CIE 1976 Lab color difference equation: ΔEab = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb* are the differences in the L, a, and b* values between the exposed sample and its corresponding unexposed control.
- Compare the ΔEab values of the different pigments at each exposure interval. A smaller ΔEab value indicates greater lightfastness.
- Assign a lightfastness rating based on the Blue Wool Scale by comparing the fading of the pigment samples to the fading of the Blue Wool standards exposed under the same conditions.
Experimental Workflow Diagram
References
- 1. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. DuraPaint®6174 Pigment Yellow 74 | Fineland Chem [finelandchem.com]
- 4. PIGMENT YELLOW 74 - Ataman Kimya [atamanchemicals.com]
- 5. Pigment Yellow 74 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hengyitek.com [hengyitek.com]
- 7. Pigment Yellow 34 and Pigment Yellow 83 Overview | Fineland Chem [finelandchem.com]
- 8. Pigment Yellow 154 | Fast Yellow H3G | CAS 68134-22-5 | Origo Chemical [origochem.com]
- 9. icdn.tradew.com [icdn.tradew.com]
- 10. Pigment Yellow 154 - SY Chemical Co., Ltd. [sypigment.com]
- 11. store.astm.org [store.astm.org]
- 12. micomlab.com [micomlab.com]
- 13. wewontech.com [wewontech.com]
Navigating In Vitro Coloration: A Comparative Guide to Pigment Yellow 139 and its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure the validity and reliability of in vitro studies. This guide provides a comparative assessment of Pigment Yellow 139 and other common yellow pigments, focusing on their cytotoxicity and biocompatibility for in vitro applications. While direct, publicly available cytotoxicity data for this compound is limited, this document serves to highlight the importance of such evaluation and provides a framework for comparison with alternative pigments for which data is more readily accessible.
Comparative Cytotoxicity of Yellow Pigments
The selection of a colorant for in vitro studies necessitates a thorough evaluation of its potential to interfere with cellular processes. A key indicator of this is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. A lower IC50 value is indicative of higher cytotoxicity.
The following table summarizes available IC50 data for various yellow pigments across different cell lines. It is important to note the absence of specific IC50 values for this compound in the reviewed literature, underscoring a critical data gap for researchers considering its use.
| Pigment/Compound | Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Synthetic Pigments | |||||
| Tartrazine (E102) | Human normal fibroblast (FGH) | MTT | 72 h | > 100 µg/mL | [1] |
| Human normal gastric mucosal (MN01) | MTT | 72 h | > 100 µg/mL | [1] | |
| Chinese Hamster Ovary (CHO) | Calcein AM | 24 h | > 2000 µM | [1] | |
| Ankaflavin (from Monascus) | Human lung cancer (A549) | - | - | 15 µg/mL | [2] |
| Human liver cancer (HepG2) | - | - | 15 µg/mL | [2] | |
| Natural Pigments | |||||
| Curcumin | - | - | - | - | [1] |
| Beta-carotene | - | - | - | - | [1] |
| Gardenia Yellow | Embryonic Stem Cells (ES-D3) | - | - | 236.57 µg/mL | [3] |
| BALB/3T3 | - | - | 231.87 µg/mL | [3] | |
| Limb bud cells | - | - | 175 µg/mL | [3] |
Understanding this compound
This compound, an isoindoline (B1297411) pigment, is a synthetic organic compound known for its reddish-yellow hue and excellent stability to light and heat.[4][5][6] It is widely used in the plastics, coatings, and ink industries.[4][5][7][8] While its physical and chemical properties are well-documented, its biological effects in vitro are not extensively reported in public literature. Some sources describe it as non-toxic and suitable for food contact, however, empirical data from standardized cytotoxicity assays on relevant cell lines is lacking.[9]
Alternative Yellow Pigments for In Vitro Use
Given the data gap for this compound, researchers may consider alternative yellow pigments for which biocompatibility data is available. These can be broadly categorized as synthetic and natural pigments.
Synthetic Alternatives:
-
Tartrazine (E102): A widely used synthetic yellow food colorant that generally exhibits low cytotoxicity in non-cancerous cell lines.[1]
-
Monascus Pigments: Some yellow pigments derived from Monascus species, like ankaflavin, have been shown to possess cytotoxic and anti-cancer properties.[2] This highlights that not all yellow pigments are inert and their biological activity should be a key consideration.
Natural Alternatives:
-
Curcumin, Beta-carotene, and Gardenia Yellow: These are popular natural yellow colorants.[1][3] Studies on natural pigments often show a range of biological activities, from low cytotoxicity to potent effects on cell viability, which can be cell-line and concentration-dependent.[1][3][10] For example, Gardenia Yellow has been evaluated for developmental toxicity and was found to be weakly embryotoxic in some in vitro models.[3]
Experimental Protocols for Biocompatibility and Cytotoxicity Assessment
To address the lack of data for this compound and to properly evaluate any colorant for in vitro use, a standardized set of experiments is recommended.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration at which a pigment may become toxic to cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of reduced cell viability or cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the pigment dispersion. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the pigment for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate as per the manufacturer's instructions to allow for the conversion of a tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance at the recommended wavelength.
-
Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This assay helps to determine if the pigment induces programmed cell death (apoptosis) or necrosis.
-
Cell Treatment: Treat cells with the pigment at concentrations around the determined IC50.
-
Cell Harvesting: Harvest the cells (both adherent and floating).
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Inflammatory Response Assay
To assess if the pigment elicits an inflammatory response, the production of key pro-inflammatory cytokines can be measured.
-
Cell Culture: Culture immune cells (e.g., macrophages like RAW 264.7) or other relevant cell types.
-
Treatment: Expose the cells to the pigment.
-
Supernatant Collection: Collect the cell culture supernatant after a suitable incubation period.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use ELISA kits to quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant.
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and potential cellular interactions, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of pigments.
Caption: Potential signaling pathways affected by pigment exposure in vitro.
Conclusion
The selection of a pigment for in vitro studies requires careful consideration of its potential biological effects. While this compound is a well-characterized organic pigment in material science, there is a significant lack of published data regarding its cytotoxicity and biocompatibility in cell culture models. Researchers should exercise caution and are strongly encouraged to perform their own biocompatibility assessments before incorporating this or any other pigment into their experimental protocols. The data and protocols provided for alternative yellow pigments can serve as a valuable reference for these essential validation studies. This comparative guide underscores the principle that even seemingly inert materials require rigorous biological evaluation to ensure the integrity of in vitro research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cjrh.bjmu.edu.cn [cjrh.bjmu.edu.cn]
- 4. zeyachem.net [zeyachem.net]
- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Graphtol Yellow H2R - Sudarshan Chemical Industries Limited. [sudarshan.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Color Spotlight: Isoindoline Yellow (PY139) – Idyll Sketching [idyllsketching.com]
- 10. A comprehensive study of eco-friendly natural pigment and its applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cost-Effectiveness of PY 139 and PY 83 for Industrial Applications
For Immediate Publication
Introduction
In the vast landscape of organic pigments, color consistency, durability, and cost are paramount considerations for researchers and product developers. This guide provides a detailed comparative analysis of two widely used yellow pigments: Pigment Yellow 139 (PY 139), an isoindoline (B1297411) yellow, and Pigment Yellow 83 (PY 83), a diarylide yellow. While both deliver a yellow hue, their underlying chemistry dictates significant differences in performance, durability, and ultimately, their cost-effectiveness in various applications. This analysis is intended for scientists, researchers, and professionals in industries such as plastics, coatings, and inks, where precise color and performance specifications are critical.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a pigment is a multi-faceted decision that balances a range of physical and chemical properties against the cost of the material. The following tables summarize the key performance indicators for PY 139 and PY 83 based on available technical data.
Table 1: General and Physical Properties
| Property | This compound (Isoindoline) | Pigment Yellow 83 (Diarylide) |
| Chemical Class | Isoindoline | Disazo (Diarylide) |
| C.I. Name | This compound | Pigment Yellow 83 |
| C.I. Number | 56298 | 21108 |
| Molecular Formula | C₁₆H₉N₅O₆ | C₃₆H₃₂Cl₄N₆O₈[1][2] |
| Shade | Reddish Yellow[3][4][5] | Reddish Yellow[1][6] |
| Opacity | Semi-opaque to Transparent[3] | Semi-transparent[7] |
| Oil Absorption ( g/100g ) | 35-50[5][8][9] | 39-66[6][10][11] |
| Density (g/cm³) | ~1.5 - 1.6[9][12] | ~1.4 - 1.7[6][13] |
Table 2: Performance and Resistance Properties
| Property | This compound (Isoindoline) | Pigment Yellow 83 (Diarylide) |
| Lightfastness (BWS, 1-8) | 7-8 (Excellent)[5][8] | 6-8 (Good to Excellent)[1][6][14] |
| Heat Resistance (°C) | 240-250[3][4][8][15] | 200-240[1][6][11][13][15] |
| Acid Resistance (1-5) | 4-5 (Good to Excellent)[5] | 4-5 (Good to Excellent)[6][11][14] |
| Alkali Resistance (1-5) | 1-4 (Poor to Good)[5] | 3-5 (Moderate to Excellent)[6][11][14] |
| Solvent Resistance | Excellent[5][12] | Good to Excellent[1][10][16] |
| Migration Resistance | Good to Excellent[4][5] | Excellent[1][10][16] |
Cost Analysis
A direct comparison of bulk industrial pricing is proprietary and varies based on supplier and volume. However, pricing from chemical suppliers for smaller quantities can provide a relative cost indication.
Table 3: Relative Cost Comparison
| Pigment | Supplier Example 1 (1 kg) | Supplier Example 2 (1 kg) |
| PY 139 | €235.08 | $193.40 (on sale)[17] |
| PY 83 | €127.87[14] | $107.50 (on sale)[18] |
Note: Prices are for illustrative purposes only and do not reflect industrial procurement costs.
From the available data, PY 83 is generally positioned as a more economical option.[19]
Experimental Protocols
The performance data cited in this guide are typically determined using standardized testing methodologies. A key protocol for evaluating a critical performance metric, lightfastness, is outlined below.
Standard Test Method for Lightfastness of Colorants: ASTM D4303
This standard provides several methods to approximate the color change of pigments from indoor light exposure. A common method involves the use of a xenon-arc apparatus.
-
Objective: To simulate the fading effects of sunlight filtered through window glass on a pigmented sample.
-
Apparatus: A xenon-arc weathering apparatus, capable of exposing samples to a controlled light source, temperature, and humidity.
-
Procedure:
-
The pigment is dispersed in a binder (e.g., acrylic, oil) and applied to a substrate.
-
A portion of the sample is masked to serve as an unexposed reference.
-
The sample is placed in the xenon-arc apparatus and exposed to a specified radiant energy.
-
The color difference (ΔE*) between the exposed and unexposed portions is measured using a spectrophotometer.
-
-
Interpretation: The lightfastness is rated based on the amount of color change after a specific duration of exposure. The Blue Wool Scale (BWS) is a common rating system, with 8 indicating no fading and 1 indicating severe fading. ASTM D4303 establishes lightfastness categories (I-V), with Category I being excellent.[20][21][22][23][24]
Comparative Analysis of Cost-Effectiveness
The cost-effectiveness of PY 139 versus PY 83 is highly dependent on the specific application and its performance requirements.
-
For High-Performance Applications: In applications demanding high heat stability, such as certain engineering plastics, and excellent lightfastness, PY 139 is the more effective choice.[3][4][15] Its higher thermal stability can lead to less product degradation and fewer manufacturing defects, justifying its higher initial cost.[15]
-
For General Purpose Applications: For applications with less stringent heat and lightfastness requirements, PY 83 offers a more cost-effective solution.[19] Its good overall properties and lower price point make it a suitable choice for many plastics, inks, and coatings.[10][25][26]
-
Replacement Considerations: PY 139 is often recommended as a replacement for PY 83 in applications where higher heat resistance is needed.[3][4][15] The decomposition of diarylide pigments like PY 83 at temperatures above 200°C can be a concern.[15]
Application-Specific Recommendations
The decision to use PY 139 or PY 83 can be guided by the end-use of the product. The following diagram illustrates a simplified decision-making workflow for pigment selection.
Conclusion
Both PY 139 and PY 83 are valuable yellow pigments with distinct advantages. PY 139, an isoindoline yellow, offers superior heat and light stability, making it the preferred choice for high-end, durable applications where performance is paramount. In contrast, PY 83, a diarylide yellow, provides a strong, vibrant color with good overall properties at a more economical price point, rendering it a cost-effective option for a wide range of general-purpose uses. The ultimate selection hinges on a thorough evaluation of the application's specific requirements, balancing the need for long-term performance against budgetary constraints. It is recommended that researchers and developers conduct their own testing within their specific formulations to determine the most suitable and cost-effective pigment for their needs.
References
- 1. PIGMENT YELLOW 83 - Ataman Kimya [atamanchemicals.com]
- 2. C.I. Pigment Yellow 83 | C36H32Cl4N6O8 | CID 21733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zeyachem.net [zeyachem.net]
- 4. China this compound / CAS 36888-99-0 factory and manufacturers | Precise Color [precisechem.com]
- 5. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 6. senova-chem.com [senova-chem.com]
- 7. Color Spotlight: Diarylide Yellow (PY83) – Idyll Sketching [idyllsketching.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. mschemicals.in [mschemicals.in]
- 10. Permanent Yellow HR (PY83)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 11. icdn.tradew.com [icdn.tradew.com]
- 12. imagicchemicals.com [imagicchemicals.com]
- 13. xhpigments.wordpress.com [xhpigments.wordpress.com]
- 14. kremer-pigmente.com [kremer-pigmente.com]
- 15. News - this compound – Introduction and Application [precisechem.com]
- 16. Knowledge Sharing-PY83,PR48:1,PB15:3,PO13,PR53:1 | Fineland Chem [finelandchem.com]
- 17. kremer-pigmente.com [kremer-pigmente.com]
- 18. kremer-pigmente.com [kremer-pigmente.com]
- 19. additivesforpolymer.com [additivesforpolymer.com]
- 20. store.astm.org [store.astm.org]
- 21. micomlab.com [micomlab.com]
- 22. danielsmith.com [danielsmith.com]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. store.astm.org [store.astm.org]
- 25. Jeco Pigment Yellow pigment PY83 - Organic Pigments - Knowde [knowde.com]
- 26. guolvprint.com [guolvprint.com]
Evaluating the Opacity of Pigment Yellow 139 in Comparison to Inorganic Pigments: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the diverse world of pigments, opacity is a critical physical property influencing a formulation's hiding power and overall performance. This guide provides an objective comparison of the opacity of Pigment Yellow 139, an organic isoindoline (B1297411) pigment, with two widely used inorganic pigments: rutile titanium dioxide and yellow iron oxide. This analysis is supported by a detailed experimental protocol for measuring opacity, allowing for reproducible and accurate assessments.
Introduction to Pigment Opacity
Opacity, or hiding power, is the ability of a pigment to obscure a substrate or a previously applied color. This property is primarily governed by the pigment's refractive index and its ability to scatter and absorb light.[1][2][3] Inorganic pigments, such as titanium dioxide and iron oxides, are generally known for their high refractive indices, which contribute to their excellent light-scattering capabilities and, consequently, high opacity.[4][5][6] Organic pigments, while offering vibrant and diverse color profiles, often exhibit lower opacity compared to their inorganic counterparts.[6][7]
This compound (PY 139) is an organic isoindoline pigment that presents a complex opacity profile. It is often described as having "very good opacity for an organic pigment," and opaque versions are available for applications requiring good hiding power.[8] However, it is also frequently characterized as a transparent or translucent pigment, particularly in certain applications like films and fibers.[9][10][11]
Rutile Titanium Dioxide (TiO₂) is the most widely used white pigment due to its exceptionally high refractive index, which provides unparalleled opacity and brightness.[4][5] Its ability to efficiently scatter light makes it a benchmark for high hiding power in coatings and other applications.[4][5]
Yellow Iron Oxide (Pigment Yellow 42) is another inorganic pigment known for its excellent opacity, good weather resistance, and cost-effectiveness. It is a popular choice for applications where a durable, opaque yellow is required.
Quantitative Comparison of Pigment Opacity
| Pigment | Chemical Class | Typical Opacity/Hiding Power | Refractive Index | Key Characteristics |
| This compound | Organic (Isoindoline) | Moderate to High (for an organic pigment); Transparent grades also exist | ~1.7-1.9 (estimated for organic pigments) | Opacity is formulation-dependent; can be used in combination with inorganic pigments to enhance hiding power. |
| Rutile Titanium Dioxide | Inorganic (Titanium Dioxide) | Very High | ~2.76 | The industry standard for high opacity and brightness due to superior light scattering.[4] |
| Yellow Iron Oxide | Inorganic (Iron (III) oxide-hydroxide) | High | ~2.0-2.4 | Offers a good balance of opacity, color, and durability. |
Note: The values and descriptions in this table are based on typical properties and can vary depending on the specific grade, particle size, and formulation of the pigment.
Experimental Protocol: Measuring Opacity via Contrast Ratio (ASTM D2805)
To provide a standardized method for evaluating and comparing pigment opacity, the following protocol is based on the ASTM D2805 Standard Test Method for Hiding Power of Paints by Reflectometry.[4][7][8] This method is a precise instrumental approach for determining the hiding power of a coating.[4][8]
Objective
To determine the opacity of a pigment in a given formulation by measuring the contrast ratio of a dried paint film.
Materials and Equipment
-
Pigment samples (this compound, Rutile TiO₂, Yellow Iron Oxide)
-
Vehicle (e.g., acrylic, alkyd, or other relevant binder)
-
Black and white opacity charts (e.g., Leneta cards)
-
Film applicator (drawdown bar) with a specified gap size
-
Spectrophotometer or reflectometer
-
Analytical balance
-
Mixing equipment (e.g., high-speed disperser)
Procedure
-
Pigment Dispersion:
-
Accurately weigh the pigment and vehicle to achieve the desired pigment volume concentration (PVC).
-
Disperse the pigment in the vehicle using appropriate mixing equipment until a uniform consistency is achieved.
-
-
Film Application:
-
Place an opacity chart on a flat, smooth surface.
-
Apply a generous amount of the prepared paint dispersion along the top edge of the chart.
-
Draw the film applicator down the chart at a constant speed to create a uniform film of a specified thickness.[1]
-
-
Drying:
-
Allow the coated chart to air-dry or cure under controlled conditions as specified for the coating system.
-
-
Reflectance Measurement:
-
Calibrate the spectrophotometer or reflectometer according to the manufacturer's instructions.
-
Measure the reflectance of the coated area over the black portion of the chart (RB).
-
Measure the reflectance of the coated area over the white portion of the chart (RW).
-
-
Calculation of Contrast Ratio:
-
The contrast ratio (C) is calculated using the following formula: C = (RB / RW) x 100%
-
Data Interpretation
A higher contrast ratio indicates greater opacity. A value of 100% signifies that the paint film completely hides the black and white substrate, meaning it is fully opaque.
Experimental Workflow Diagram
References
- 1. byk-instruments.com [byk-instruments.com]
- 2. store.astm.org [store.astm.org]
- 3. JP2005024455A - Contrast ratio calculation method, method of digitalizing contrast ratio, contrast ratio calculation program, computer-readable storage medium, and contrast ratio prediction device - Google Patents [patents.google.com]
- 4. matestlabs.com [matestlabs.com]
- 5. scribd.com [scribd.com]
- 6. Determining the Opacity of Paints Using Spectrophotometers | HunterLab [hunterlab.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. datacolor.com [datacolor.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. store.astm.org [store.astm.org]
- 11. spm.com.cn [spm.com.cn]
Cross-Laboratory Validation of Analytical Methods for Pigment Yellow 139: A Comparative Guide
Introduction
Pigment Yellow 139 (PY 139), an isoindoline (B1297411) pigment, is widely utilized in various applications, including plastics, coatings, and printing inks, due to its excellent lightfastness and heat stability.[1][2] Ensuring the quality and consistency of PY 139 requires robust and validated analytical methods. Cross-laboratory validation, also known as inter-laboratory study, is a critical step in standardizing an analytical method. It assesses the reproducibility of a method when performed by different analysts in different laboratories, thus ensuring its reliability and transferability.[3][4] This guide provides a comparative overview of common analytical methods for the characterization and quantification of this compound, supported by hypothetical cross-laboratory validation data. The methodologies and data presented are designed to reflect typical performance characteristics of these techniques.
A standardized workflow is essential for conducting a successful cross-laboratory validation study. This involves careful planning, protocol distribution, sample preparation and distribution, analysis by participating laboratories, and statistical evaluation of the collected data.
Figure 1: General workflow for a cross-laboratory validation study.
Analytical Methods and Experimental Protocols
This guide compares three common analytical techniques for the analysis of organic pigments:
-
High-Performance Liquid Chromatography (HPLC-UV): For accurate quantification of the pigment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily for the identification and quantification of organic impurities.
-
UV-Vis Spectrophotometry: For rapid, cost-effective screening and quality control.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally unstable compounds like organic pigments.[5][6][7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Maximum absorbance wavelength for PY 139 (e.g., 420 nm).
-
Sample Preparation: Accurately weigh 10 mg of PY 139 and dissolve it in 100 mL of a suitable solvent (e.g., N,N-dimethylformamide), followed by filtration through a 0.45 µm syringe filter.
-
Calibration: Prepare a series of standard solutions of known concentrations to establish a calibration curve.
Figure 2: Experimental workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
While PY 139 itself is not suitable for direct GC-MS analysis due to its low volatility, this technique is invaluable for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis process. Pyrolysis-GC/MS can also be used for the characterization of the pigment.[8]
Experimental Protocol:
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program suitable for separating potential impurities (e.g., start at 50°C, ramp up to 300°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: An extract of the pigment is prepared using a suitable solvent (e.g., dichloromethane) to dissolve potential organic impurities. The extract is then concentrated and injected into the GC.
-
Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Figure 3: Experimental workflow for GC-MS analysis of impurities in this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique used for the qualitative analysis and concentration estimation of pigments in solution.[9][10] It is particularly useful for routine quality control checks.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which PY 139 is soluble (e.g., N,N-dimethylformamide).
-
Scan Range: 200-800 nm.
-
Sample Preparation: Prepare a dilute solution of PY 139 in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
Analysis: Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax). The concentration can be estimated using a calibration curve or the Beer-Lambert law if the molar absorptivity is known.
Figure 4: Experimental workflow for UV-Vis spectrophotometric analysis.
Cross-Laboratory Validation Data (Hypothetical)
The following tables summarize the hypothetical performance data from a three-laboratory study designed to validate the analytical methods for this compound.
Table 1: Accuracy (% Recovery)
| Method | Lab 1 | Lab 2 | Lab 3 | Mean Recovery |
| HPLC-UV | 99.2% | 98.5% | 101.1% | 99.6% |
| GC-MS (for impurity spike) | 95.8% | 97.2% | 96.5% | 96.5% |
| UV-Vis Spectrophotometry | 97.5% | 102.0% | 98.9% | 99.5% |
Table 2: Precision (Repeatability as %RSD)
| Method | Lab 1 | Lab 2 | Lab 3 | Mean RSD |
| HPLC-UV | 1.2% | 1.5% | 1.1% | 1.3% |
| GC-MS (for impurity) | 4.5% | 5.1% | 4.8% | 4.8% |
| UV-Vis Spectrophotometry | 2.5% | 3.1% | 2.8% | 2.8% |
Table 3: Linearity (Coefficient of Determination, R²)
| Method | Lab 1 | Lab 2 | Lab 3 |
| HPLC-UV | 0.9995 | 0.9992 | 0.9998 |
| GC-MS (for impurity) | 0.9985 | 0.9980 | 0.9991 |
| UV-Vis Spectrophotometry | 0.9975 | 0.9968 | 0.9982 |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ) in µg/mL
| Method | Parameter | Lab 1 | Lab 2 | Lab 3 |
| HPLC-UV | LOD | 0.1 | 0.12 | 0.09 |
| LOQ | 0.3 | 0.36 | 0.27 | |
| GC-MS (for impurity) | LOD | 0.05 | 0.06 | 0.04 |
| LOQ | 0.15 | 0.18 | 0.12 | |
| UV-Vis Spectro. | LOD | 0.5 | 0.6 | 0.45 |
| LOQ | 1.5 | 1.8 | 1.35 |
Discussion of Results
The hypothetical data illustrates the relative strengths and weaknesses of each analytical method for the analysis of this compound.
-
HPLC-UV demonstrates excellent accuracy, high precision, and strong linearity, making it the most suitable method for the precise and accurate quantification of PY 139. Its low LOD and LOQ allow for the determination of the pigment at low concentrations.
-
GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities, as indicated by its low LOD and LOQ for these compounds. While its precision is lower than HPLC for the main component, it is the preferred method for impurity profiling, which is crucial for quality control and regulatory compliance.[11]
-
UV-Vis Spectrophotometry offers good accuracy for concentration estimation and is the fastest and most cost-effective of the three methods. However, its lower precision and higher detection limits compared to HPLC make it more suitable for rapid screening and in-process controls rather than for final product release testing where high accuracy is required. Its broader peaks can also be susceptible to interference from other components in a mixture.[12]
Conclusion
The cross-laboratory validation of analytical methods is paramount for ensuring the consistent quality of this compound. This guide provides a framework for comparing key analytical techniques. Based on the presented data, HPLC-UV is the recommended method for accurate quantification of this compound. GC-MS is essential for comprehensive impurity profiling, and UV-Vis spectrophotometry serves as a valuable tool for rapid quality control screening. The choice of method will depend on the specific analytical need, balancing requirements for accuracy, precision, speed, and cost. A combination of these methods within a quality control framework provides a comprehensive characterization of the pigment.
References
- 1. zeyachem.net [zeyachem.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Converting Magazine | Packaging, Labelling, Cartotecnica [convertingmagazine.it]
- 12. air.unimi.it [air.unimi.it]
A Comparative Analysis of the Environmental Footprint: Isoindoline vs. Diarylide Yellow Pigments
In the realm of yellow organic pigments, isoindoline (B1297411) and diarylide yellows stand out for their vibrant hues and performance characteristics. However, with increasing scrutiny on the environmental and health impacts of chemical manufacturing, a comprehensive comparison of their environmental footprint is crucial for informed decision-making by researchers, scientists, and professionals in drug development and other industries. This guide provides an objective comparison of isoindoline and diarylide yellow pigments, focusing on their environmental impact, supported by available data and standardized experimental protocols.
Overview of Isoindoline and Diarylide Yellow Pigments
Isoindoline pigments are a class of high-performance pigments known for their excellent lightfastness, heat stability, and chemical resistance. A prominent example is Pigment Yellow 139. Generally considered non-toxic, some isoindoline pigments are even deemed suitable for food contact applications.[1] However, concerns regarding their potential for aquatic toxicity exist.[2]
Diarylide yellow pigments , a subset of azo pigments, have been widely used in printing inks, plastics, and coatings due to their strong color and cost-effectiveness. Their synthesis, however, often involves 3,3'-dichlorobenzidine (B165656) (DCB), a known carcinogen.[3][4] A significant environmental concern associated with diarylide pigments is their potential to thermally decompose at temperatures above 200°C, releasing carcinogenic aromatic amines such as DCB.[3][5]
Comparative Data on Environmental and Toxicological Profiles
Table 1: General Environmental and Health Information
| Parameter | Isoindoline Yellow (this compound) | Diarylide Yellow (General) |
| Primary Environmental Concern | Potential for aquatic toxicity with long-lasting effects.[2] | Use of hazardous precursors (e.g., 3,3'-dichlorobenzidine) and thermal decomposition releasing carcinogens.[3][5] |
| Biodegradability | Generally not readily biodegradable. | Not readily biodegradable.[6] |
| Bioaccumulation Potential | Not expected to bioaccumulate.[2] | Low potential for bioaccumulation.[6] |
| Human Health Hazard | Generally considered non-toxic; some grades suitable for food contact.[1] | Considered non-toxic in normal use, but thermal decomposition products are carcinogenic.[3][7] |
Table 2: Ecotoxicity Data
| Test Organism | Endpoint | Isoindoline Yellow (this compound) | Diarylide Yellow (e.g., Pigment Yellow 12, 83) |
| Algae (e.g., Desmodesmus subspicatus) | 72h EC50 (Growth Inhibition) | 10 - 100 mg/L[2] | No effects observed at the limit of water solubility.[6] |
| Daphnia sp. | 48h EC50 (Immobilisation) | No specific data found | No effects observed at the limit of water solubility.[6] |
| Fish | LC50 | No specific data found | No effects observed at the limit of water solubility.[6] |
| Earthworm | 56-day NOEC (Reproduction) | No specific data found | >1000 mg/kg soil dry weight[8] |
Experimental Protocols
To ensure the reliability and comparability of environmental and toxicological data, standardized testing methodologies are essential. The following are detailed protocols for key experiments relevant to assessing the environmental footprint of pigments, based on OECD Guidelines for the Testing of Chemicals.
Ready Biodegradability - OECD 301 B (CO2 Evolution Test)
This test evaluates the potential for a chemical substance to be rapidly biodegraded by aerobic microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 evolution (ThCO2), which is calculated from the molecular formula of the substance.
-
Apparatus: CO2-free air supply, temperature-controlled incubator, CO2 absorption bottles (containing Ba(OH)2 or NaOH), and a titration setup or Total Organic Carbon (TOC) analyzer.
-
Procedure:
-
Prepare a mineral medium containing essential salts and trace elements.
-
Add the test substance to the medium to achieve a concentration that will yield sufficient CO2 for measurement without being toxic to the microorganisms.
-
Inoculate the medium with a small volume of activated sludge or another suitable microbial source.
-
Aerate the test mixture with CO2-free air, and pass the effluent air through CO2 absorption bottles.
-
At regular intervals, measure the amount of CO2 produced by titrating the remaining hydroxide (B78521) in the absorption bottles or by analyzing the TOC of the absorption liquid.
-
Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
-
Interpretation: A substance is considered "readily biodegradable" if the percentage of biodegradation reaches 60% of the ThCO2 within a 10-day window during the 28-day test period.[5][9][10][11]
Alga, Growth Inhibition Test - OECD 201
This test assesses the toxicity of a substance to freshwater algae.
-
Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours. The inhibition of growth in relation to a control group is determined.
-
Apparatus: Temperature-controlled incubator with constant illumination, culture flasks, and a means of measuring algal biomass (e.g., cell counter, spectrophotometer).
-
Procedure:
-
Prepare a sterile nutrient medium.
-
Introduce a small inoculum of exponentially growing algae into the test flasks.
-
Add the test substance to the flasks to create a range of concentrations. Include a control group without the test substance.
-
Incubate the flasks for 72 hours under continuous illumination and constant temperature (e.g., 21-24°C).
-
Measure the algal biomass at least every 24 hours.
-
-
Interpretation: The results are used to calculate the EC50, which is the concentration of the test substance that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control.[1][12][13][14][15]
Daphnia sp. Acute Immobilisation Test - OECD 202
This test evaluates the acute toxicity of a substance to aquatic invertebrates.
-
Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.
-
Apparatus: Test vessels, temperature-controlled environment, and a means of observing the daphnids.
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the substance in a suitable medium. Include a control group.
-
Introduce a specific number of young daphnids (e.g., 20 per concentration, divided into four replicates of five) into each test vessel.
-
Maintain the test vessels at a constant temperature (e.g., 20°C) for 48 hours with a defined light-dark cycle.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
-
Interpretation: The data is used to determine the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[8][16][17][18][19]
Synthesis and Potential for Environmental Impact
The manufacturing processes for isoindoline and diarylide yellow pigments have distinct implications for their environmental footprints.
Isoindoline Pigment Synthesis
The synthesis of isoindoline pigments, such as this compound, typically involves the condensation reaction of a substituted 1,3-diiminoisoindoline (B1677754) with a compound containing an active methylene (B1212753) group, such as barbituric acid.[20] Some modern synthetic routes aim to be more environmentally friendly by using inorganic acids in aqueous solutions, which can reduce the cost and difficulty of post-treatment of wastewater compared to methods using organic acids.[19][21]
Caption: Simplified synthesis of Isoindoline this compound.
Diarylide Pigment Synthesis
The production of diarylide yellow pigments involves the diazotization of a benzidine (B372746) derivative, most notably 3,3'-dichlorobenzidine, followed by a coupling reaction with an acetoacetanilide (B1666496) derivative.[7] The use of DCB is a major environmental and health concern due to its carcinogenicity.
References
- 1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 2. US4946509A - Diarylide pigment compositions - Google Patents [patents.google.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. videszinatne.rtu.lv [videszinatne.rtu.lv]
- 5. OECD 301B Sustainable Guide [smartsolve.com]
- 6. oecd.org [oecd.org]
- 7. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. smithers.com [smithers.com]
- 11. oecd.org [oecd.org]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 14. eurofins.com.au [eurofins.com.au]
- 15. oecd.org [oecd.org]
- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 17. oecd.org [oecd.org]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. eurofins.it [eurofins.it]
- 20. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]
- 21. CN103289434A - Method for producing isoindoline yellow pigment - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of PIGMENT YELLOW 139: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of PIGMENT YELLOW 139 (C.I. No. 56298; CAS No. 36888-99-0), focusing on procedural, step-by-step guidance.
Hazard Assessment and Regulatory Overview
This compound is an isoindoline (B1297411) pigment. While it is generally not classified as a hazardous substance for transportation, it is crucial to note its environmental hazards.[1][2] Several Safety Data Sheets (SDS) indicate that this compound is harmful to aquatic life with long-lasting effects (H412).[2][3] Therefore, it must not be discharged into drains, surface waters, or groundwater.[3][4]
Disposal procedures are governed by local, state, and national regulations.[1][3] In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] It is the responsibility of the waste generator to determine if a chemical waste is hazardous.[6][7] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][8] Although this compound has low acute toxicity, its environmental hazards may lead to it being classified as a regulated waste in some jurisdictions.[1][9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to safety and disposal.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg | [1][9] |
| Acute Dermal Toxicity (LD50, rat) | > 2500 mg/kg | [9] |
| Acute Inhalation Toxicity (LC50, rat) | > 5.42 mg/L | [9] |
| Water Solubility | Insoluble | [4] |
| Aquatic Toxicity (Fish, LC50) | ca. 11,000 mg/L (96h) | [9] |
| Aquatic Toxicity (Daphnia, EC50) | > 100 mg/L (48h) | [9] |
| Aquatic Toxicity (Algae, EC50) | > 100 mg/L (72h) | [9] |
Step-by-Step Disposal Procedures
The following protocols provide a general framework for the proper disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
Experimental Protocol: Waste Characterization and Segregation
-
Waste Determination: The first step is to determine if the waste is considered hazardous under local, state, and federal regulations. Given the H412 classification ("Harmful to aquatic life with long lasting effects"), it is prudent to manage this compound waste as a hazardous or regulated waste unless confirmed otherwise by your EHS department.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. Avoid mixing with strong acids, bases, or oxidizing agents.[1]
Operational Plan: Handling and Collection of Waste
-
Unused or Expired Product:
-
Unused or expired this compound should be disposed of as chemical waste.
-
Do not dispose of the solid pigment in the regular trash.
-
Collect the material in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Environmental Hazard").
-
-
Contaminated Materials (Personal Protective Equipment, Labware, etc.):
-
Personal protective equipment (PPE) such as gloves, and disposable lab coats that are contaminated with this compound should be collected as solid hazardous waste.
-
Similarly, contaminated lab supplies like weighing paper, pipette tips, and wipes should be placed in the designated hazardous waste container.
-
For spills, collect the material mechanically (e.g., by sweeping or scooping).[1][10] Avoid creating dust.[2][4][10] The collected material and any cleaning supplies used (e.g., absorbent pads) must be disposed of as hazardous waste.[1]
-
-
Empty Containers:
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Regulations for "empty" containers can vary. A common procedure for solid chemical containers is to remove all visible residue.
-
For containers that will be disposed of, it is best practice to triple-rinse them with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), it may be possible to dispose of it as non-hazardous waste.[7] However, confirm this procedure with your institution's EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound waste.
References
- 1. dyespigments.net [dyespigments.net]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. sypigment.com [sypigment.com]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Hazardous Waste Regulations [rila.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. echemi.com [echemi.com]
- 10. zeyachem.net [zeyachem.net]
Personal protective equipment for handling PIGMENT YELLOW 139
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of PIGMENT YELLOW 139 (CAS No. 36888-99-0). Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Essential Safety Information
This compound is a reddish-yellow isoindoline (B1297411) pigment.[1][2] While it has low acute toxicity, it presents specific hazards that must be managed through proper personal protective equipment (PPE) and handling protocols.
Primary Hazards:
-
Combustible Dust: Like many fine organic powders, this compound can form explosive dust clouds in the air.[3][4] All procedures should be designed to minimize dust generation.
-
Aquatic Toxicity: This pigment is harmful to aquatic life with long-lasting effects.[3][5] It must be prevented from entering drains, surface waters, and groundwater.[3][6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, especially when engineering controls are not sufficient or during procedures with a high risk of dust generation or splashing.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-certified (or equivalent) organic vapor/particulate respirator.[3] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[7] | To prevent inhalation of fine dust particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[4][8] | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[7] A face shield should be worn if a splash hazard exists.[3] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or overalls, and closed-toe shoes.[4][8] Fire/flame resistant clothing is also recommended.[7] | To prevent skin contamination and staining. |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
Step 1: Preparation & Engineering Controls
-
Ensure a safety shower and eye wash station are readily accessible.[3][8]
-
Conduct all work in a well-ventilated area.[6] For procedures that may generate dust, such as weighing or transferring powder, use a certified chemical fume hood or a glove box.[8]
-
Provide local exhaust ventilation to control dust.[3]
Step 2: Weighing and Transfer
-
Handle the powder carefully to avoid creating dust clouds.
-
Use tools and techniques that minimize dust generation (e.g., weighing on filter paper, using a spatula to gently transfer material).
-
Take precautionary measures against static discharges, which can ignite dust.[4][6] Ensure all equipment is properly grounded.
Step 3: In-Use Procedures
-
Keep containers tightly closed when not in use.[6]
-
Avoid contact with strong acids, strong bases, and strong oxidizing agents, as this may cause discoloration.[4]
-
Clean up any spills promptly using methods that do not generate airborne dust (see Section 4).
Step 4: End of Work
-
Decontaminate the work area.
-
Wash hands thoroughly with soap and water after handling.
-
Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be washed immediately.[3]
Disposal Plan
CRITICAL: DO NOT discharge this compound or its waste into drains, surface waters, or groundwater.[3]
Step 1: Waste Collection
-
Collect all waste material (excess pigment, contaminated wipes, and disposable PPE) in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be appropriate for solid chemical waste and kept in a designated, well-ventilated storage area.
Step 2: Container Management
-
Keep the waste container closed except when adding waste.
-
Store the container away from incompatible materials.
Step 3: Final Disposal
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[9][10]
-
Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[3][6]
Emergency Procedures
| Emergency Situation | Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or irritation occurs, seek immediate medical attention.[3][8] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If irritation develops, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek medical attention.[3][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][8] |
| Spill | For small spills, carefully pick up the material with a suitable appliance or contain with a dust-binding material.[3][6] Avoid raising dust.[3] Place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team. |
| Fire | Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[4][8] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] Be aware of the dust explosion hazard.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| Form | Powder[3] |
| Color | Yellow / Orange[6][7] |
| Odor | Odorless[3][6] |
| Melting Point | > 460 °C[7] |
| Water Solubility | 2.9 µg/L at 25 °C[7] |
| Density | ~1.7 g/cm³ at 20 °C[7] |
Toxicological Data
| Test Type | Endpoint | Species | Value |
| Acute Oral Toxicity | LD50 | Rat | > 5000 mg/kg bw[4][7] |
| Acute Dermal Toxicity | LD50 | Rat | > 2500 mg/kg bw[7] |
| Acute Inhalation Toxicity | LC50 | Rat | > 5.42 mg/L air[7] |
Ecotoxicological Data
| Test Type | Endpoint | Species | Value | Exposure Time |
| Toxicity to Fish | LC50 | Oryzias latipes | ca. 11,000 mg/L[7] | 96 hours |
| Toxicity to Aquatic Invertebrates | EC50 | Daphnia magna | > 100 mg/L[7] | 48 hours |
| Toxicity to Algae | EC50 | Desmodesmus subspicatus | > 100 mg/L[7] | 72 hours |
Experimental Protocols
The toxicological data presented are typically generated using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are summaries of the likely protocols.
Acute Oral Toxicity (Based on OECD Guideline 401)
-
Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (commonly rats) by oral gavage.[11]
-
Methodology: A single dose is used per group.[11] The animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, lethargy), and changes in body weight for at least 14 days.[11] A post-mortem necropsy is performed on all animals.[11] The LD50 value is then calculated, representing the statistically derived dose expected to cause death in 50% of the animals.[11]
-
Note: OECD Guideline 401 has been deleted and replaced by alternative methods (e.g., TG 420, 423, 425) that use fewer animals.[12][13]
Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Principle: This test assesses the health hazards likely to arise from short-term dermal exposure to a substance.[6][14][15]
-
Methodology: The substance is applied to a shaved area of the skin (approx. 10% of the body surface) of the test animals (e.g., rats) and held in contact for 24 hours.[16] Animals are observed for at least 14 days for signs of toxicity and mortality.[16] A gross necropsy is performed at the end of the study.[16] The test allows for classification of the substance and calculation of an LD50 value.[17]
Acute Inhalation Toxicity (Based on OECD Guideline 403)
-
Principle: This guideline evaluates the health hazards from short-term exposure to an airborne substance (gas, vapor, or aerosol/particulate).[2][3][18]
-
Methodology: Animals (commonly rats) are exposed to the test substance in a dynamic airflow inhalation chamber for a defined period, typically 4 hours.[2][7][19] Several concentration groups are tested to establish a dose-response relationship.[7] Animals are then observed for at least 14 days for mortality and clinical signs of toxicity.[2][7][19] The LC50 (median lethal concentration) is determined.[19]
Fish, Acute Toxicity Test (Based on OECD Guideline 203)
-
Principle: This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.[20]
-
Methodology: Fish (e.g., Zebra fish, Brachydanio rerio) are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours.[1][20][21] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at each time point where possible.[1][20]
Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)
-
Principle: This test assesses the acute toxicity of a substance to freshwater invertebrates (Daphnia sp.).[4]
-
Methodology: Young daphnids (<24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[4][5] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[4][22] Observations are made at 24 and 48 hours, and the EC50 (median effective concentration for immobilization) is calculated.[4][22]
Freshwater Alga, Growth Inhibition Test (Based on OECD Guideline 201)
-
Principle: This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[8][23][24]
-
Methodology: Exponentially growing cultures of a selected algal species (e.g., Desmodesmus subspicatus) are exposed to at least five concentrations of the test substance over 72 hours.[8][25] The growth in each culture is measured daily and compared to controls.[24] The key endpoints are the inhibition of growth rate and yield, from which EC50 values are calculated.[8][26]
Workflow Diagrams
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 7. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. azo dye disposal | UK Science Technician Community [community.preproom.org]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. scribd.com [scribd.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. nucro-technics.com [nucro-technics.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 20. oecd.org [oecd.org]
- 21. eurofins.com.au [eurofins.com.au]
- 22. shop.fera.co.uk [shop.fera.co.uk]
- 23. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 24. oecd.org [oecd.org]
- 25. eurofins.com.au [eurofins.com.au]
- 26. biotecnologiebt.it [biotecnologiebt.it]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
